Probarbital sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;5-ethyl-5-propan-2-ylpyrimidin-3-ide-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3.Na/c1-4-9(5(2)3)6(12)10-8(14)11-7(9)13;/h5H,4H2,1-3H3,(H2,10,11,12,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOSKSIAEUKJIK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)[N-]C1=O)C(C)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N2NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143-82-8 | |
| Record name | Probarbital sodium [INN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROBARBITAL SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDA0W423G6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Probarbital Sodium's Mechanism of Action on GABA-A Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Probarbital sodium, a member of the barbiturate class of drugs, exerts its primary pharmacological effects through the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the interaction of this compound with GABA-A receptors. It details the allosteric modulation of the receptor, the direct agonistic effects at higher concentrations, and the resulting impact on neuronal inhibition. This document synthesizes available quantitative data, outlines detailed experimental protocols for studying these interactions, and provides visual representations of the key pathways and experimental workflows. While specific quantitative data for this compound is limited in publicly available literature, this guide draws upon extensive research on structurally and functionally similar barbiturates, such as pentobarbital and phenobarbital, to provide a robust framework for understanding its mechanism of action.
Introduction to this compound and the GABA-A Receptor
This compound is a barbiturate derivative that has been utilized for its sedative and hypnotic properties. Its therapeutic and toxicological effects are primarily mediated by its interaction with the GABA-A receptor. The GABA-A receptor is a pentameric ligand-gated ion channel, composed of a combination of different subunits (e.g., α, β, γ), which forms a central chloride (Cl⁻) selective pore.[1][2] The binding of the endogenous neurotransmitter GABA to its specific sites on the receptor triggers a conformational change, leading to the opening of the chloride channel. The subsequent influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.[3]
Barbiturates, including this compound, bind to a distinct allosteric site on the GABA-A receptor, separate from the GABA binding site.[4] This allosteric modulation is the cornerstone of their mechanism of action.
Molecular Mechanism of Action
The interaction of this compound with the GABA-A receptor is multifaceted and concentration-dependent, primarily involving positive allosteric modulation and direct agonism.
Positive Allosteric Modulation
At therapeutic concentrations, this compound acts as a positive allosteric modulator of the GABA-A receptor.[3][4] This means that it enhances the effect of GABA without directly activating the receptor on its own. The key mechanism of this modulation is the prolongation of the time the chloride channel remains open in response to GABA binding.[4][5] This contrasts with benzodiazepines, another class of GABA-A receptor modulators, which increase the frequency of channel opening.[5] The increased duration of chloride influx for each channel opening event leads to a more pronounced and sustained hyperpolarization of the postsynaptic neuron, thereby potentiating GABAergic inhibition.
Signaling Pathway of this compound as a Positive Allosteric Modulator
Caption: this compound enhances GABA's effect by prolonging Cl- channel opening.
Direct Agonism
At higher concentrations, typically exceeding therapeutic levels, this compound can directly activate the GABA-A receptor, even in the absence of GABA.[6] This agonist-like action is a key differentiator from benzodiazepines and contributes significantly to the higher toxicity and potential for overdose associated with barbiturates. Direct gating of the chloride channel leads to profound CNS depression, as the inhibitory signaling is no longer dependent on the endogenous release of GABA.
Quantitative Data
| Parameter | Pentobarbital | Phenobarbital | This compound (Predicted) | Reference |
| GABA Potentiation (EC₅₀) | 94 µM | 0.89 mM | Likely in the micromolar range, potentially between pentobarbital and phenobarbital. | [6] |
| Direct GABA-A Activation (EC₅₀) | 0.33 mM | 3.0 mM | Expected to be in the high micromolar to low millimolar range. | [6] |
| Effect on Channel Open Time | Increases mean open time | Increases mean open time | Expected to increase mean open time. | |
| Effect on IPSC Decay | Prolongs decay time constant | Prolongs decay time constant | Expected to prolong the decay time constant of inhibitory postsynaptic currents. |
Note: The values for this compound are predicted based on its structural similarity to pentobarbital and phenobarbital and the general trends observed for barbiturates. Further experimental validation is required.
Experimental Protocols
The investigation of this compound's mechanism of action on GABA-A receptors employs a range of sophisticated electrophysiological and biochemical techniques.
Whole-Cell Voltage-Clamp Electrophysiology
This technique is used to measure the ion flow across the entire cell membrane of a neuron while controlling the membrane voltage. It is ideal for studying the potentiation of GABA-induced currents and the direct activation of GABA-A receptors by this compound.
Methodology:
-
Cell Preparation: Primary neurons (e.g., hippocampal or cortical neurons) are cultured, or acute brain slices are prepared. Alternatively, cell lines (e.g., HEK293) expressing specific GABA-A receptor subunit combinations can be used.
-
Recording Setup: A glass micropipette filled with an intracellular solution is brought into contact with the cell membrane. A gigaohm seal is formed, and the membrane patch is ruptured to gain electrical access to the cell's interior.
-
Voltage Clamp: The membrane potential is held at a constant level (e.g., -60 mV) using a voltage-clamp amplifier.
-
Drug Application: A solution containing a known concentration of GABA is applied to the cell, and the resulting inward chloride current is recorded. Subsequently, co-application of GABA and varying concentrations of this compound is performed to measure the potentiation of the GABAergic current. To study direct agonism, increasing concentrations of this compound are applied in the absence of GABA.
-
Data Analysis: The peak amplitude and decay kinetics of the recorded currents are analyzed to determine the EC₅₀ for potentiation and direct activation.
Experimental Workflow for Whole-Cell Voltage-Clamp
Caption: Workflow for studying this compound's effects using whole-cell voltage-clamp.
Single-Channel Patch-Clamp Electrophysiology
This high-resolution technique allows for the recording of ion flow through a single GABA-A receptor channel, providing detailed insights into the effects of this compound on channel kinetics.
Methodology:
-
Patch Preparation: A micropipette is pressed against the cell membrane to form a tight seal, isolating a small patch of the membrane containing one or a few GABA-A receptor channels (cell-attached or outside-out configurations).
-
Recording: The current flowing through the single channel is recorded in the presence of GABA and/or this compound in the pipette or bath solution.
-
Data Analysis: The recordings are analyzed to determine the single-channel conductance, mean open time, open probability, and burst duration. This allows for a direct observation of how this compound prolongs the channel open time.
Radioligand Binding Assays
These biochemical assays are used to determine the binding affinity of this compound to the barbiturate binding site on the GABA-A receptor.
Methodology:
-
Membrane Preparation: Brain tissue is homogenized, and cell membranes containing GABA-A receptors are isolated by centrifugation.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand that binds to the barbiturate site (e.g., [³⁵S]TBPS, which binds within the chloride channel and is allosterically modulated by barbiturates) in the presence of varying concentrations of unlabeled this compound.
-
Separation and Quantification: The bound and free radioligand are separated by filtration, and the amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the inhibitory constant (Ki) of this compound can be calculated, representing its binding affinity.
Conclusion
This compound's mechanism of action is centered on its role as a positive allosteric modulator and direct agonist of the GABA-A receptor. By increasing the duration of chloride channel opening in the presence of GABA and by directly gating the channel at higher concentrations, it significantly enhances inhibitory neurotransmission in the central nervous system. While specific quantitative data for this compound remains an area for further investigation, the well-established pharmacology of related barbiturates provides a solid foundation for understanding its effects. The experimental protocols detailed in this guide offer a roadmap for researchers to further elucidate the precise molecular interactions and quantitative parameters of this compound's action on GABA-A receptors, which is crucial for both understanding its therapeutic applications and managing its potential for toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. huguenardlab.stanford.edu [huguenardlab.stanford.edu]
An In-depth Technical Guide to the Chemical Properties of 5-ethyl-5-isopropylbarbituric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 5-ethyl-5-isopropylbarbituric acid, also known by its non-proprietary name Probarbital and trade name Ipral.[1] This document consolidates key physicochemical data, outlines detailed experimental protocols for its characterization, and illustrates its metabolic pathway.
Core Chemical Properties
5-ethyl-5-isopropylbarbituric acid is a barbiturate derivative characterized by an ethyl and an isopropyl group at the 5-position of the barbituric acid ring.[1] These substitutions are critical to its pharmacological activity as a sedative-hypnotic agent. The physicochemical properties of this compound are essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
Quantitative Physicochemical Data
The following table summarizes the key quantitative chemical properties of 5-ethyl-5-isopropylbarbituric acid.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂O₃ | Wikipedia |
| Molecular Weight | 198.22 g/mol | Wikipedia |
| Melting Point | Not experimentally determined. Estimated based on similar compounds: 5-ethyl-5-isopentylbarbituric acid (155-158.5 °C) and 5-allyl-5-isopropyl-1-methylbarbituric acid (56-57 °C). | ChemBK, ChemicalBook |
| Boiling Point | 725.23 K (452.08 °C) (Calculated) | Benchchem |
| Water Solubility | log10(S) = -2.21 (Calculated) | Benchchem |
| 0.01 M | Benchchem | |
| pKa | Not experimentally determined for this specific compound. Barbiturates are weakly acidic with pKa values generally around 7-8. | |
| LogP (Octanol-Water Partition Coefficient) | 1.5 (Calculated, XLogP3) | PubChem |
Experimental Protocols
This section details the methodologies for key experiments relevant to the characterization of 5-ethyl-5-isopropylbarbituric acid.
Synthesis of 5-ethyl-5-isopropylbarbituric Acid
A general method for the synthesis of 5,5-disubstituted barbituric acids involves the condensation of a disubstituted malonic ester with urea. The following is a representative protocol that can be adapted for the synthesis of 5-ethyl-5-isopropylbarbituric acid.
Workflow for the Synthesis of 5,5-Disubstituted Barbituric Acids
Caption: General synthesis of 5-ethyl-5-isopropylbarbituric acid.
Detailed Methodology:
-
Preparation of Diethyl Ethylisopropylmalonate: Diethyl malonate is sequentially alkylated using sodium ethoxide as a base and ethyl iodide followed by isopropyl iodide. The reaction is typically carried out in anhydrous ethanol.
-
Condensation with Urea: The resulting diethyl ethylisopropylmalonate is then condensed with urea in the presence of a strong base, such as sodium ethoxide. The mixture is refluxed to drive the reaction to completion.
-
Acidification and Isolation: After the condensation reaction, the reaction mixture is cooled and acidified with a strong acid, like hydrochloric acid, to precipitate the crude 5-ethyl-5-isopropylbarbituric acid.
-
Purification: The crude product is then purified by recrystallization, commonly from an ethanol-water mixture, to yield the pure compound.
Determination of pKa by UV-VIS Spectrophotometry
The pKa of a weakly acidic compound like a barbiturate can be determined by monitoring the change in its UV-VIS absorbance as a function of pH.
Experimental Workflow for pKa Determination
Caption: Workflow for pKa determination by UV-VIS spectroscopy.
Detailed Methodology:
-
Solution Preparation: A series of buffer solutions with known pH values are prepared. A stock solution of 5-ethyl-5-isopropylbarbituric acid is also prepared in a suitable solvent.
-
Sample Preparation: Aliquots of the stock solution are added to each buffer solution to create a series of samples with the same concentration of the analyte but different pH values.
-
Spectrophotometric Measurement: The UV-VIS spectrum of each sample is recorded. A wavelength at which the absorbance changes significantly with pH is selected for analysis.
-
Data Analysis: The absorbance at the selected wavelength is plotted against the pH. The resulting sigmoidal curve is analyzed to find the inflection point, which corresponds to the pKa of the compound.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of barbiturates in various matrices.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the analysis of barbiturates by GC-MS.
Detailed Methodology:
-
Sample Preparation: The analyte is extracted from the sample matrix (e.g., biological fluid) using a suitable organic solvent via liquid-liquid extraction.
-
Derivatization: To improve volatility and chromatographic performance, the barbiturate may be derivatized. A common method is methylation of the acidic protons on the barbiturate ring.
-
GC Separation: The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column.
-
MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured, providing a unique mass spectrum for each compound.
-
Identification and Quantification: The compound is identified by its retention time and mass spectrum. Quantification can be achieved by comparing the peak area to that of a known concentration of a standard.
Metabolic Pathway
Barbiturates are primarily metabolized in the liver by the cytochrome P450 (CYP450) enzyme system. The metabolism of 5-ethyl-5-isopropylbarbituric acid is expected to follow pathways similar to other barbiturates, involving oxidation of the side chains and conjugation reactions.
Proposed Metabolic Pathway of 5-ethyl-5-isopropylbarbituric Acid
Caption: Proposed metabolic pathway of 5-ethyl-5-isopropylbarbituric acid.
Description of Metabolic Steps:
-
Phase I Metabolism (Oxidation): The initial metabolic step is likely the oxidation of either the ethyl or the isopropyl side chain, catalyzed by CYP450 enzymes in the liver. This hydroxylation reaction increases the polarity of the molecule.
-
Phase II Metabolism (Conjugation): The parent drug or its hydroxylated metabolite can then undergo conjugation reactions. A common pathway for barbiturates is N-glucosidation, where a glucose molecule is attached to one of the nitrogen atoms of the barbiturate ring by UDP-glucuronosyltransferases (UGTs).[2]
-
Excretion: The more polar metabolites are then more readily excreted from the body, primarily through the urine.
This guide provides a foundational understanding of the chemical properties of 5-ethyl-5-isopropylbarbituric acid. Further experimental work is required to definitively determine all physicochemical parameters and to fully elucidate its metabolic fate in vivo. The provided protocols offer a starting point for researchers and professionals in the field of drug development and analysis.
References
Probarbital Sodium: A Technical Overview for Researchers
An In-depth Guide to the Physicochemical Properties, Mechanism of Action, and Analytical Methodologies of a Classic Barbiturate Sedative
This technical guide provides a comprehensive overview of probarbital sodium, a barbiturate derivative with sedative and hypnotic properties. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, molecular structure, mechanism of action, and relevant experimental protocols. Due to the limited availability of data specifically for this compound, representative information and methodologies for analogous intermediate-acting barbiturates are included to provide a thorough and practical resource.
Core Chemical and Physical Data
This compound is the sodium salt of probarbital (5-ethyl-5-isopropylbarbituric acid). Like other barbiturates, it has been utilized for its central nervous system depressant effects.[1] The key identifiers and physicochemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 143-82-8 (this compound); 76-76-6 (Probarbital) | [2] |
| Molecular Formula | C₉H₁₃N₂NaO₃ | |
| Molecular Weight | 220.20 g/mol | [3] |
| IUPAC Name | Sodium 5-ethyl-4,6-dioxo-5-(propan-2-yl)-1,4,5,6-tetrahydropyrimidin-2-olate | [4] |
| Synonyms | Ipral Sodium, Ethypropymalum Sodium | [2] |
| Appearance | White crystalline powder (representative for barbiturate sodium salts) | [5] |
| Solubility | Freely soluble in water; sparingly soluble in ethanol (representative for barbiturate sodium salts) | [6] |
Molecular Structure
Probarbital is a derivative of barbituric acid, featuring an ethyl and an isopropyl group substituted at the 5-position of the pyrimidine ring. The sodium salt is formed by the deprotonation of one of the amide nitrogens, resulting in an ionic compound that is more water-soluble than its free acid form.
The canonical SMILES representation for the probarbital free acid is CCC1(C(C)C)C(=O)NC(=O)NC1=O.[4]
Mechanism of Action: GABAergic Pathway Modulation
This compound, like other barbiturates, exerts its sedative and hypnotic effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] Barbiturates are positive allosteric modulators of the GABA-A receptor.[1]
The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. This compound binds to a distinct site on the GABA-A receptor, prolonging the duration of the chloride channel opening induced by GABA.[1] At higher concentrations, barbiturates can also directly activate the GABA-A receptor, contributing to their significant CNS depressant effects and the risks associated with overdose.[1]
GABA-A Receptor Signaling Pathway
Experimental Protocols
Detailed experimental protocols specifically for this compound are not widely available in recent literature. The following sections provide representative methodologies for the synthesis and analysis of 5,5-disubstituted barbiturates, which can be adapted for probarbital and its sodium salt.
General Synthesis of 5,5-Disubstituted Barbituric Acids
The synthesis of probarbital (5-ethyl-5-isopropylbarbituric acid) can be achieved through the condensation of a disubstituted malonic ester with urea.
Materials:
-
Diethyl ethylisopropylmalonate
-
Sodium metal
-
Absolute ethanol
-
Urea
-
Hydrochloric acid
-
Reflux apparatus, stirring equipment, filtration apparatus
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol under anhydrous conditions.
-
Add urea to the sodium ethoxide solution and stir until dissolved.
-
Slowly add diethyl ethylisopropylmalonate to the mixture.
-
Heat the reaction mixture to reflux for several hours with continuous stirring.
-
After the reaction is complete, distill off the ethanol.
-
Dissolve the residue in water and acidify with hydrochloric acid to precipitate the crude probarbital.
-
Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain the purified product.
-
To prepare the sodium salt, the purified probarbital can be treated with an equimolar amount of sodium hydroxide or sodium ethoxide in an appropriate solvent.
Analytical Methodologies for Barbiturates
Various chromatographic techniques are employed for the identification and quantification of barbiturates in pharmaceutical and biological samples.[7]
1. High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative analysis of barbiturates in dosage forms.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio should be optimized for adequate separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for barbiturates (e.g., 214 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent to a known concentration.
-
Standard Preparation: Prepare standard solutions of a reference compound (e.g., phenobarbital or a certified probarbital standard if available) in the same solvent.
-
Analysis: Inject equal volumes of the sample and standard solutions into the chromatograph. Quantify the analyte by comparing the peak area of the sample with that of the standard.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of barbiturates, often used in forensic toxicology. Derivatization is typically required to improve the chromatographic properties of the analytes.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature gradient is used to separate the analytes (e.g., initial temperature of 150°C, ramped to 280°C).
-
Injection: Splitless injection of the derivatized sample.
-
Derivatization (Example: Methylation):
-
Evaporate the solvent from the sample extract.
-
Add a methylating agent (e.g., trimethylanilinium hydroxide in methanol).
-
The methylation occurs in the hot GC injection port (on-column derivatization).
-
-
Mass Spectrometry: Operate in electron ionization (EI) mode. Scan a mass range of m/z 40-500.
-
Identification: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum compared to a reference library.
General Analytical Workflow for Barbiturates
Pharmacological Profile and Therapeutic Use
This compound is classified as an intermediate-acting barbiturate, with a pharmacological profile similar to that of pentobarbital.[2] It has been used as a sedative and hypnotic.[2] However, like other barbiturates, its use has significantly declined due to a narrow therapeutic index, potential for dependence, and the availability of safer alternatives such as benzodiazepines. The therapeutic usefulness of this compound has been rated as relatively low.[2]
Conclusion
This compound is a classic example of an intermediate-acting barbiturate, acting through the potentiation of GABAergic inhibition. While its clinical use is now limited, the study of its properties and analytical methodologies remains relevant for forensic science, toxicology, and the historical understanding of sedative-hypnotic drug development. The general protocols for synthesis and analysis provided in this guide offer a foundational framework for researchers working with this class of compounds.
References
- 1. Barbiturate - Wikipedia [en.wikipedia.org]
- 2. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 3. GSRS [precision.fda.gov]
- 4. Buy Probarbital | 76-76-6 [smolecule.com]
- 5. Phenobarbital Sodium | C12H11N2NaO3 | CID 23674889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. digicollections.net [digicollections.net]
- 7. ijsra.net [ijsra.net]
Navigating the In Vivo Journey of Probarbital Sodium: A Technical Guide to its Pharmacokinetics and Metabolism
A comprehensive analysis of the absorption, distribution, metabolism, and excretion of Probarbital sodium remains a complex endeavor due to a notable scarcity of direct scientific literature on this specific intermediate-acting barbiturate. To provide a thorough technical guide for researchers, scientists, and drug development professionals, this document leverages available information on this compound and supplements it with a comparative analysis of two structurally and pharmacologically similar intermediate-acting barbiturates: Amobarbital and Butabarbital. This approach allows for a robust understanding of the anticipated in vivo behavior of this compound.
Probarbital, chemically known as 5-ethyl-5-isopropylbarbituric acid, belongs to the class of barbiturates that exert their effects as central nervous system depressants.[1] Their therapeutic action is primarily mediated through the enhancement of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1] The duration of action of barbiturates is a key characteristic, and Probarbital is classified as having an intermediate duration.
Comparative Pharmacokinetic Profiles
Due to the limited availability of quantitative pharmacokinetic data for this compound, this guide presents a comparative summary of key parameters for Amobarbital and Butabarbital. These parameters are crucial for predicting the time course of drug concentration in the body and for designing appropriate dosing regimens.
| Pharmacokinetic Parameter | Amobarbital | Butabarbital | This compound (Anticipated) |
| Route of Administration | Oral, Intramuscular, Intravenous, Rectal[2] | Oral | Oral, Intravenous |
| Bioavailability | Well-absorbed orally[3] | Well-absorbed orally[4] | Expected to be well-absorbed orally |
| Time to Peak Plasma Concentration (Tmax) | 15 to 60 minutes[3] | 2 to 4 hours[4] | Likely in the range of 1-4 hours |
| Elimination Half-life (t½) | 8 to 42 hours[2] | Approximately 100 hours[4] | Expected to be in the intermediate range |
| Metabolism | Hepatic (hydroxylation and N-glucosidation)[2] | Hepatic[4] | Primarily hepatic via microsomal enzymes |
| Excretion | Primarily renal (as metabolites)[2] | Primarily renal (as metabolites)[4] | Primarily renal (as metabolites) |
In Vivo Metabolism of Intermediate-Acting Barbiturates
The biotransformation of barbiturates predominantly occurs in the liver, catalyzed by the cytochrome P450 (CYP450) microsomal enzyme system. For intermediate-acting barbiturates like Amobarbital, the primary metabolic pathways involve oxidation of the substituents at the C5 position of the barbituric acid ring.
Key metabolic reactions include:
-
Hydroxylation: The addition of a hydroxyl group to the alkyl side chains. For instance, Amobarbital undergoes hydroxylation to form 3'-hydroxyamobarbital.[2]
-
N-Glucosidation: The attachment of a glucuronic acid moiety to a nitrogen atom of the barbiturate ring, forming a more water-soluble conjugate that is readily excreted.[2]
The specific CYP450 isoenzymes responsible for the metabolism of this compound have not been definitively identified in the available literature. However, it is well-established that barbiturates, in general, can be both substrates and inducers of various CYP enzymes, including CYP2C9, CYP2C19, and CYP3A4. This property can lead to significant drug-drug interactions.
Experimental Protocols for In Vivo Pharmacokinetic Studies
The following are detailed methodologies for conducting in vivo pharmacokinetic studies of intermediate-acting barbiturates in common animal models.
Oral Administration and Serial Blood Sampling in Rats
This protocol outlines the procedure for assessing the oral pharmacokinetics of a barbiturate in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used. Animals should be acclimatized for at least one week before the experiment.[5][6][7]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum, except for an overnight fast before dosing.
-
Dose Preparation: The this compound or comparator drug is dissolved or suspended in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose).
-
Dosing: A single oral dose is administered via gavage using a ball-tipped feeding needle. The volume administered is typically 5-10 mL/kg.[5][6][7]
-
Blood Collection: Serial blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Blood is typically drawn from the tail vein or a jugular vein cannula into tubes containing an anticoagulant (e.g., EDTA).[8][9][10]
-
Plasma Preparation: Blood samples are centrifuged (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma.[11]
-
Sample Storage: Plasma samples are stored at -80°C until analysis.[11]
Intravenous Administration and Plasma Collection in Dogs
This protocol describes the procedure for determining the intravenous pharmacokinetics of a barbiturate in dogs.
Methodology:
-
Animal Model: Beagle dogs are a commonly used breed for pharmacokinetic studies. Animals should be healthy and acclimatized to the laboratory environment.
-
Catheterization: On the day of the study, intravenous catheters are placed in two peripheral veins (e.g., cephalic veins), one for drug administration and the other for blood sampling.[12]
-
Dose Preparation: The drug is dissolved in a sterile isotonic solution (e.g., 0.9% saline) for injection.
-
Dosing: A single intravenous bolus dose is administered over a short period (e.g., 1-2 minutes).[13]
-
Blood Collection: Blood samples are collected at specified time points (e.g., 0, 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose). Samples are collected into tubes containing an anticoagulant.[14]
-
Plasma Preparation and Storage: Plasma is separated by centrifugation and stored at -80°C as described for the rat protocol.[15][16][17]
Analytical Methods for Quantification in Biological Matrices
Accurate quantification of barbiturates in plasma and urine is essential for pharmacokinetic analysis. The following are standard analytical techniques employed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of drugs in complex biological matrices.
-
Sample Preparation: Plasma samples typically undergo protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.
-
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is used to separate the analyte from endogenous matrix components.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another robust technique for the analysis of barbiturates, often requiring derivatization to improve volatility and chromatographic properties.[18][19][20][21]
-
Sample Preparation: This may involve liquid-liquid extraction or solid-phase extraction to isolate the drug from the biological matrix.[22]
-
Derivatization: The extracted barbiturate is often derivatized (e.g., methylation) to increase its volatility for GC analysis.
-
Analysis: The derivatized sample is injected into the gas chromatograph for separation, followed by detection and quantification by a mass spectrometer.[18][19][20][21]
This technical guide provides a framework for understanding and investigating the in vivo pharmacokinetics and metabolism of this compound. While direct data is limited, the comparative information from Amobarbital and Butabarbital, coupled with detailed experimental and analytical protocols, offers a solid foundation for future research and drug development efforts in this area. Researchers are encouraged to conduct specific studies on this compound to further elucidate its unique pharmacokinetic profile.
References
- 1. Barbiturate - Wikipedia [en.wikipedia.org]
- 2. Amobarbital - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. research.fsu.edu [research.fsu.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. ouv.vt.edu [ouv.vt.edu]
- 8. Simple and reliable method for serial sampling of blood from rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 10. research.vt.edu [research.vt.edu]
- 11. snprc.org [snprc.org]
- 12. research.vt.edu [research.vt.edu]
- 13. iatevad.com [iatevad.com]
- 14. vet.purdue.edu [vet.purdue.edu]
- 15. Sampling Instructions | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 16. cinj.org [cinj.org]
- 17. www2.zoetis.com.au [www2.zoetis.com.au]
- 18. GC/MS confirmation of barbiturates in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. GC/MS confirmation of barbiturates in blood and urine. | Semantic Scholar [semanticscholar.org]
- 20. gcms.cz [gcms.cz]
- 21. Improved gas chromatography/mass spectrometry analysis of barbiturates in urine using centrifuge-based solid-phase extraction, methylation, with d5-pentobarbital as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
Probarbital Sodium: A Literature Review for Neurological Studies
Disclaimer: Scientific literature providing in-depth neurological data specifically on probarbital sodium (5-ethyl-5-isopropylbarbituric acid) is exceptionally limited. Expert committee reports classify it as an intermediate-acting sedative-hypnotic barbiturate with a pharmacological profile similar to pentobarbital.[1] Consequently, this technical guide utilizes pentobarbital as a representative compound to provide a detailed overview of the expected neurological effects, mechanisms of action, and relevant experimental data for this class of barbiturates. All quantitative data and detailed experimental protocols presented herein are based on studies of pentobarbital and should be considered illustrative for this compound.
Introduction to this compound and Intermediate-Acting Barbiturates
This compound is a barbiturate derivative, chemically identified as the sodium salt of 5-ethyl-5-isopropylbarbituric acid.[1] Like other barbiturates, it is a nonselective central nervous system (CNS) depressant.[1] These compounds are known for their sedative, hypnotic, and anticonvulsant properties.[2] The primary mechanism of action for barbiturates is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[2][3] This guide will delve into the neuropharmacological profile of intermediate-acting barbiturates, with a focus on pentobarbital as a well-documented analogue of this compound.
Mechanism of Action
The principal neurological effect of barbiturates is the enhancement of GABAergic inhibition.[2][3] They bind to a distinct allosteric site on the GABA-A receptor, a ligand-gated chloride ion channel.[3] This binding increases the duration of the chloride channel opening when GABA is bound, leading to an increased influx of chloride ions into the neuron.[2][3] The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, thus producing a depressant effect on the CNS.[2]
At higher concentrations, barbiturates can directly gate the GABA-A receptor channel, even in the absence of GABA.[4] This direct action is a key reason for the higher toxicity of barbiturates in overdose compared to other GABAergic modulators like benzodiazepines.[3]
Beyond their effects on GABA-A receptors, barbiturates also exert influence on other ion channels. They can block excitatory AMPA and kainate receptors, which are subtypes of glutamate receptors.[3] Additionally, studies have shown that pentobarbital can suppress voltage-gated sodium channels and affect potassium conductances, further contributing to CNS depression.[1][5]
Signaling Pathway and Experimental Workflow Visualizations
Below are diagrams illustrating the primary signaling pathway for barbiturates and a typical experimental workflow for studying their effects on neuronal activity.
Caption: Mechanism of action of barbiturates at the GABA-A receptor.
Caption: Experimental workflow for patch-clamp electrophysiology.
Quantitative Data Summary
The following tables summarize quantitative data from neurological studies on pentobarbital.
Table 1: Effects of Pentobarbital on Ion Channels
| Parameter | Channel Type | Preparation | Value | Reference |
|---|---|---|---|---|
| IC₅₀ | Voltage-gated Na⁺ | Rat brain IIA channels in CHO cells | 1.2 mM | [6] |
| IC₅₀ | Voltage-gated Na⁺ | Rat muscle rSkM1 channels in CHO cells | 1.0 mM | [6] |
| ED₅₀ (Open-time reduction) | Voltage-gated Na⁺ | Human brain cortex | 0.61-0.75 mM | [7] |
| Channel Conductance (Main) | GABA-A Receptor | Mouse spinal neurons | 27 pS | [8] |
| Channel Conductance (Sub) | GABA-A Receptor | Mouse spinal neurons | 16.5 pS |[8] |
Table 2: Pharmacokinetic and Therapeutic/Toxic Concentrations of Pentobarbital
| Parameter | Species | Value | Condition/Notes | Reference |
|---|---|---|---|---|
| Half-life | Human | 15-50 hours | Dose-dependent | [9] |
| Volume of Distribution (Vd) | Human | 1.03 L/kg | Severe head injury | [10] |
| Clearance | Human | 0.72 ml/min/kg | Severe head injury | [10] |
| Therapeutic Concentration | Human | 1-5 mcg/mL | Sedation | [11] |
| Therapeutic Concentration | Human | 20-50 mcg/mL | Therapeutic coma | [11] |
| Toxic Concentration | Human | > 10 mcg/mL | [11] |
| Lethal Blood Level | Human | 10-169 mg/L | |[9] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon previous research. Below are summaries of key experimental protocols used in pentobarbital studies.
-
Objective: To investigate the effects of pentobarbital on the kinetic properties of single GABA-A receptor channels.
-
Preparation:
-
Recording:
-
Whole-cell and excised outside-out patch-clamp recording techniques are used.[8]
-
Neurons or patches are voltage-clamped at -75 mV with a chloride equilibrium potential of 0 mV.[8]
-
Solutions of GABA (e.g., 2 µM) with and without pentobarbital (e.g., 50 µM) are applied via pressure ejection from micropipettes.[8]
-
-
Data Analysis:
-
Single-channel currents are recorded and analyzed for conductance states.[8]
-
The kinetics of the main conductance state are analyzed, including mean open time and the frequency of channel openings.[8]
-
Frequency histograms of channel open and closed times are generated and fitted with exponential functions to determine the number of open and closed states.[8]
-
-
Objective: To study the direct electrophysiological actions of pentobarbital at concentrations achieved during general anesthesia.
-
Model:
-
Recording:
-
His bundle electrography is used to measure heart rate, atrial, atrioventricular (AV) nodal, and His-Purkinje conduction times.[12]
-
Programmed electrical stimulation is used to determine atrial, AV nodal, and ventricular refractoriness.[12]
-
Plasma concentrations of pentobarbital are measured using gas-liquid chromatography to correlate with electrophysiological effects.[12]
-
-
Data Analysis:
Neurotoxicity
While therapeutically useful, barbiturates like pentobarbital can exhibit neurotoxicity. Studies have shown that pentobarbital can exert a dose-dependent cytotoxic effect on neurons in culture, with a preferential effect on nerve cells over glial cells.[13] In pediatric populations, the use of pentobarbital for more than three hours has been associated with increased neuronal apoptosis and potential cognitive impairment due to the enhancement of GABA activity.[11] Overdose can lead to severe CNS depression, respiratory depression, coma, and death.[2]
Conclusion
This compound, as an intermediate-acting barbiturate, is expected to exert its primary neurological effects through the positive allosteric modulation of the GABA-A receptor. Due to the scarcity of specific research on this compound, this guide has leveraged the extensive literature on the pharmacologically similar compound, pentobarbital, to provide a comprehensive overview for researchers, scientists, and drug development professionals. The provided data on mechanisms of action, quantitative effects on ion channels, and detailed experimental protocols serve as a foundational resource for future neurological studies in this class of compounds. It is imperative that any future research on this compound directly verifies these extrapolated findings.
References
- 1. Pentobarbital suppresses human brain sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Barbiturate - Wikipedia [en.wikipedia.org]
- 4. Pentobarbital - Wikipedia [en.wikipedia.org]
- 5. Pentobarbital inhibits hippocampal neurons by increasing potassium conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Voltage- and frequency-dependent pentobarbital suppression of brain and muscle sodium channels expressed in a mammalian cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular actions of pentobarbital isomers on sodium channels from human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Barbiturate regulation of kinetic properties of the GABAA receptor channel of mouse spinal neurones in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. :: Journal of Neurocritical Care [e-jnc.org]
- 10. Pentobarbital pharmacokinetics in patients with severe head injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pentobarbital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Pentobarbital plasma concentrations and cardiac electrophysiology during prolonged pentobarbital infusion anaesthesia in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preferential neurotoxicity of pentobarbital on nerve and glial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Probarbital Sodium: A Technical Guide on its CNS Depressant Effects
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Probarbital sodium is an intermediate-acting barbiturate for which there is very limited specific toxicological and pharmacological data in publicly available literature. Much of the information presented herein is extrapolated from the well-understood pharmacology of other barbiturates, such as pentobarbital and phenobarbital, which share a similar mechanism of action. This compound's therapeutic usefulness has been rated as relatively low, with no indication of it being marketed in recent years.
Executive Summary
This compound (5-ethyl-5-isopropylbarbituric acid sodium salt) is a central nervous system (CNS) depressant belonging to the barbiturate class of drugs. Like other barbiturates, its primary mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABAᴀ) receptor, the principal inhibitory neurotransmitter receptor in the CNS.[1][2] By enhancing GABAergic inhibition, this compound produces dose-dependent sedative, hypnotic, and anticonvulsant effects.[3] At higher concentrations, barbiturates may also exert effects on excitatory neurotransmission and directly modulate ion channels, contributing to a profound and generalized depression of the CNS.[1][4] This guide provides a detailed overview of the presumed mechanism of action, relevant quantitative data from analogous compounds, and typical experimental protocols used to evaluate the CNS depressant effects of barbiturates.
Mechanism of Action
The sedative and hypnotic effects of barbiturates are primarily mediated through their interaction with the GABAᴀ receptor, a ligand-gated chloride ion channel.[3][5]
2.1 Primary Mechanism: GABAᴀ Receptor Modulation
This compound is presumed to bind to a specific allosteric site on the GABAᴀ receptor complex, distinct from the GABA binding site itself.[2][6] This binding event does not activate the receptor directly at low concentrations but potentiates the effect of GABA. Specifically, barbiturates increase the duration of the chloride (Cl⁻) channel opening when GABA is bound.[3][6] This prolonged channel opening leads to an enhanced influx of chloride ions into the neuron, causing hyperpolarization of the postsynaptic membrane.[1][7] This hyperpolarized state makes the neuron less likely to fire an action potential in response to excitatory stimuli, resulting in generalized CNS depression.[1]
Signaling Pathway: Barbiturate Action on the GABAᴀ Receptor
References
- 1. journals.muhn.edu.cn [journals.muhn.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. pharmacokinetics-and-tolerability-of-a-veterinary-phenobarbital-product-in-healthy-dogs - Ask this paper | Bohrium [bohrium.com]
- 4. Amobarbital - Wikipedia [en.wikipedia.org]
- 5. Gabapentin - Wikipedia [en.wikipedia.org]
- 6. Barbiturate - Wikipedia [en.wikipedia.org]
- 7. Phenobarbital | C12H12N2O3 | CID 4763 - PubChem [pubchem.ncbi.nlm.nih.gov]
Historical Applications of Probarbital Sodium in Medicine: A Technical Whitepaper
Foreword: Data on Probarbital sodium (5-ethyl-5-isopropylbarbituric acid), marketed historically as Ipral Sodium, is notably scarce in medical and scientific literature. A 1987 report by the WHO Expert Committee on Drug Dependence highlighted the limited available data, rating its therapeutic usefulness as "relatively low."[1] Consequently, this document synthesizes the known information on this compound and, where specific data is unavailable, contextualizes its role by referencing the broader class of intermediate-acting barbiturates to which it belongs.
Introduction to this compound
This compound is a derivative of barbituric acid, first synthesized in the early era of barbiturate development that began in the early 20th century.[2] Like its counterparts, it acts as a nonselective depressant of the central nervous system (CNS).[3] Pharmacologically, it was classified as an intermediate-acting barbiturate, a category of drugs primarily utilized for their sedative and hypnotic properties to treat insomnia.[4][5] These drugs were designed to induce sleep with a duration of action lasting approximately 3 to 6 hours, which was considered advantageous for sleep maintenance without causing an excessive "hangover" effect associated with long-acting barbiturates.[4]
The use of this compound and other barbiturates burgeoned between the 1920s and mid-1950s, a period when they were among the few effective treatments for sedation and sleep disorders.[2] However, growing awareness in the 1950s of their potential for abuse, physical dependence, and lethal overdose led to a significant decline in their prescription, especially with the advent of the much safer benzodiazepine class of drugs in the 1960s.[4][6]
Mechanism of Action: GABAergic Pathway
The primary mechanism of action for all barbiturates, including this compound, involves the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor complex in the brain.[1] This receptor is a ligand-gated ion channel that permits the influx of chloride ions (Cl-) into neurons.
By binding to a distinct allosteric site on the GABA-A receptor, barbiturates increase the duration of the chloride channel opening induced by GABA. This prolonged influx of negatively charged chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential in response to excitatory stimuli. This enhanced inhibition results in the generalized CNS depression characteristic of the drug class, manifesting as sedation, hypnosis, and, at higher doses, anesthesia and respiratory depression.
Quantitative Data
Specific quantitative data from clinical trials for this compound are not available in the reviewed historical literature. The following tables summarize its known properties and provide representative dosage data for pharmacologically similar intermediate-acting barbiturates from the mid-20th century to serve as a contextual reference.
Table 1: General Properties of this compound
| Property | Description | Reference |
| Chemical Name | Sodium 5-ethyl-5-isopropylbarbiturate | [1] |
| Drug Class | Sedative-Hypnotic | [1] |
| Pharmacological Group | Intermediate-Acting Barbiturate | [1][4] |
| Primary Indication | Insomnia (Hypnotic) | [1][4] |
| Secondary Indication | Sedation | [1] |
| Mechanism of Action | Positive allosteric modulator of GABA-A receptor | [1] |
| Abuse Potential | Recognized; monitored by DEA by 1974 | [5] |
| Therapeutic Usefulness | Rated "relatively low" by WHO Committee (1987) | [1] |
Table 2: Representative Historical Dosages of Intermediate-Acting Barbiturates (c. 1950s-1960s)
This table is for contextual purposes, as specific dosage schedules for this compound are not well-documented in accessible sources. Dosages varied based on patient-specific factors.
| Drug | Application | Typical Adult Oral Dose | Notes |
| Amobarbital | Hypnotic | 100 - 200 mg | Administered at bedtime. |
| Butabarbital | Hypnotic | 50 - 100 mg | Administered at bedtime. |
| Butabarbital | Daytime Sedation | 15 - 30 mg (2-4 times daily) | Lower doses used for anxiolytic effects. |
| Pentobarbital | Hypnotic | 100 mg | Also used as a pre-anesthetic medication.[2] |
Experimental Protocols
Detailed protocols for experiments conducted specifically on this compound are not available. The following is a representative protocol for evaluating a novel barbiturate as a hypnotic agent in human subjects, based on the general methodologies of the mid-20th century.[3][7]
Title: A Double-Blind, Placebo-Controlled Study to Determine the Hypnotic Efficacy and Side Effects of a Novel Intermediate-Acting Barbiturate.
Objective: To assess the efficacy of "Compound X" (e.g., this compound) in inducing and maintaining sleep and to document any adverse effects compared to a placebo.
Methodology:
-
Subject Selection:
-
Enroll a cohort of adult male volunteers (n=20) reporting mild to moderate insomnia.
-
Exclude subjects with a history of substance abuse, significant psychiatric disorders, or major medical conditions.
-
Obtain informed consent after a full explanation of the experimental procedures and potential risks.
-
-
Study Design:
-
Employ a crossover, double-blind, placebo-controlled design.
-
Subjects will be housed in a controlled sleep laboratory environment for four consecutive nights.
-
Night 1: Acclimatization night (no substance administered).
-
Nights 2-4: Subjects are randomly assigned to receive either Compound X (e.g., 150 mg oral capsule) or an identical-looking placebo capsule 30 minutes before bedtime. The assignment is reversed on the subsequent night to ensure each subject acts as their own control.
-
-
Data Collection (Endpoints):
-
Primary Efficacy Measures (Observed):
-
Sleep Latency: Time from "lights out" to the observed onset of sleep, recorded by a trained observer.
-
Sleep Duration: Total time spent asleep during the night, recorded by the observer.
-
Number of Awakenings: Frequency of spontaneous awakenings after sleep onset.
-
-
Secondary Efficacy Measures (Subjective):
-
Morning Questionnaire: Upon waking, subjects complete a questionnaire to rate sleep quality, feeling of restfulness, and presence of "hangover" effects (e.g., drowsiness, lethargy) on a simple scale (e.g., 1-5).
-
-
Safety Measures:
-
A physician will be on-call to assess any adverse events.
-
Vital signs (heart rate, blood pressure, respiratory rate) are measured before drug administration and upon waking.
-
-
-
Data Analysis:
-
Mean values for sleep latency, sleep duration, and number of awakenings will be compared between the Compound X and placebo conditions using paired statistical tests.
-
Subjective questionnaire scores will be similarly analyzed.
-
All reported adverse events will be tabulated and described.
Historical Drug Evaluation Workflow
The development and evaluation of a new barbiturate in the mid-20th century followed a logical, albeit less regulated, pathway compared to modern standards. The process was heavily reliant on animal models and phenomenological observation.
References
- 1. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The history of barbiturates a century after their clinical introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.mdedge.com [cdn.mdedge.com]
- 4. Barbiturate - Wikipedia [en.wikipedia.org]
- 5. ir.lawnet.fordham.edu [ir.lawnet.fordham.edu]
- 6. Pharmaceutical industry - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
Probarbital Sodium: A Technical Guide to a Classic Barbiturate Derivative
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of probarbital sodium, a derivative of barbituric acid. The document details its chemical properties, synthesis, mechanism of action, and pharmacological profile. It also includes established experimental protocols for its analysis and visual representations of its primary signaling pathway.
Introduction to this compound
This compound is the sodium salt of probarbital, chemically known as 5-ethyl-5-isopropylbarbituric acid.[1] It belongs to the barbiturate class of drugs, which are central nervous system (CNS) depressants.[1][2] Historically, sodium and calcium salts of probarbital have been utilized for their sedative and hypnotic properties.[1] Probarbital itself was developed in the 1920s and exhibits sedative, hypnotic, and anticonvulsant effects.[3][4]
Pharmacologically, this compound is classified as an intermediate-acting sedative-hypnotic barbiturate.[1][2] Its effects are comparable to those of pentobarbital.[1][2] As with other barbiturates, its use is associated with dose-related side effects such as drowsiness, confusion, and incoordination.[1] The potential for tolerance, cross-tolerance with other sedative-hypnotics, and dependence are significant considerations with its use.[1]
Chemical and Physical Properties
Probarbital and its sodium salt are distinct chemical entities with specific properties. As a derivative of barbituric acid, its core structure is a pyrimidinetrione ring.
| Property | Probarbital | This compound |
| IUPAC Name | 5-ethyl-5-propan-2-yl-1,3-diazinane-2,4,6-trione[2] | Sodium 5-ethyl-5-isopropyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-olate |
| Synonyms | Ipral, Vasalgin, Ethypropymalum, 5-ethyl-5-isopropylbarbituric acid[1][3][4] | This compound salt |
| CAS Number | 76-76-6[2][3] | 143-82-8[1] |
| Molecular Formula | C₉H₁₄N₂O₃[2][3] | C₉H₁₃N₂NaO₃ |
| Molecular Weight | 198.22 g/mol [2] | 220.20 g/mol |
Synthesis of Probarbital
The synthesis of probarbital, like other barbiturates, is rooted in the condensation of a malonic acid derivative with urea.[2]
A general synthetic pathway involves:
-
Alkylation of a Malonic Ester: Diethyl malonate is sequentially alkylated using appropriate alkyl halides in the presence of a base (e.g., sodium ethoxide) to introduce the ethyl and isopropyl groups at the alpha-carbon.
-
Condensation with Urea: The resulting disubstituted malonic ester is then condensed with urea, again in the presence of a strong base, to form the barbituric acid ring structure of probarbital.
-
Formation of the Sodium Salt: Probarbital acid is then treated with a sodium base, such as sodium hydroxide or sodium ethoxide, to yield this compound.
Caption: General synthesis pathway for this compound.
Mechanism of Action and Signaling Pathway
The primary mechanism of action for this compound, consistent with other barbiturates, involves the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[2] The GABA-A receptor is a ligand-gated ion channel that, upon activation, allows the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus depressing neuronal activity.
Barbiturates bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself. This binding increases the duration of the chloride channel opening when GABA is bound, leading to a more significant and prolonged inhibitory effect. At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA.
Caption: this compound's effect on the GABA-A receptor signaling pathway.
Pharmacological Data
| Parameter | Description |
| Pharmacological Class | Sedative-hypnotic, Anticonvulsant[3][4] |
| Mechanism of Action | Positive allosteric modulator of the GABA-A receptor[2] |
| Onset of Action | Intermediate |
| Duration of Action | Intermediate |
| Metabolism | Hepatic microsomal enzymes[1] |
| Therapeutic Uses | Historically used as a sedative and hypnotic[1] |
| Side Effects | Drowsiness, vertigo, confusion, incoordination[1] |
| Dependence Potential | Physical and psychic dependence can occur with prolonged use.[1] |
Experimental Protocols
The analysis of this compound in biological and pharmaceutical samples can be achieved using standard chromatographic techniques. The following are general protocols that can be adapted for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of this compound in pharmaceutical formulations.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for ideal separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Barbiturates can be detected in the low UV range, often around 210-220 nm.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase or a suitable solvent.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Quantification: Create a calibration curve using standard solutions of this compound of known concentrations.
Caption: General workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive and specific, making it suitable for the detection and quantification of this compound in biological matrices such as blood and urine.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is typically used to ensure good separation of the analyte from matrix components. An example program might start at 100°C, ramp up to 280°C, and hold.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and specificity.
-
Sample Preparation:
-
Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the drug from the biological matrix. For LLE, acidify the sample and extract with an organic solvent like ethyl acetate.
-
Derivatization (Optional but Recommended): To improve the chromatographic properties of barbiturates, derivatization (e.g., methylation or silylation) is often performed. This increases volatility and reduces peak tailing.
-
-
Quantification: Use an internal standard (e.g., a deuterated analog of another barbiturate) and a calibration curve prepared in the same biological matrix.
Caption: General workflow for GC-MS analysis of this compound.
Conclusion
This compound is a classic intermediate-acting barbiturate that functions as a CNS depressant through the potentiation of GABAergic neurotransmission. While its therapeutic use has largely been superseded by newer agents with more favorable safety profiles, its study remains relevant for understanding the pharmacology of barbiturates and for forensic and toxicological analysis. The analytical methods outlined provide robust frameworks for the detection and quantification of this compound. As with all barbiturates, the potential for abuse and dependence necessitates careful handling and consideration in any research or developmental context.
References
Methodological & Application
Application Notes and Protocols for Probarbital Sodium and Other Barbiturates in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Probarbital sodium is classified as an intermediate-acting sedative-hypnotic barbiturate.[1] Its pharmacological profile is considered similar to that of pentobarbital.[1] However, detailed public data on its dosage, pharmacokinetics, and specific protocols for use in animal models is exceptionally limited. Reports suggest that it has not been actively marketed in recent years, and its therapeutic usefulness has been rated as relatively low.[1]
Given the scarcity of specific data for this compound, this document will provide a general framework for calculating dosages of barbiturates in animal models, using the more extensively studied compounds pentobarbital sodium and phenobarbital sodium as primary examples. The principles and protocols outlined here can serve as a guide for researchers to establish safe and effective dosing regimens for barbiturates in preclinical studies.
Disclaimer: The information provided for pentobarbital and phenobarbital should not be directly extrapolated to this compound without independent dose-finding studies.
General Properties of this compound
| Property | Information |
| Chemical Name | 5-ethyl-5-isopropylbarbituric acid sodium salt |
| Synonyms | Ethypropymalum |
| Pharmacological Class | Intermediate-acting sedative-hypnotic barbiturate |
| Reported Effects | Dose-related drowsiness, vertigo, confusion, and incoordination are presumed.[1] |
| Metabolism | Presumed to be metabolized by hepatic microsomal enzymes, similar to other barbiturates.[1] |
| Dependence Potential | No information is available from controlled studies in animals or humans.[1] |
| Abuse and Trafficking | No reports of abuse, illicit trafficking, or clandestine manufacture have been noted.[1] |
Dosage Guidelines for Pentobarbital Sodium and Phenobarbital Sodium in Animal Models
The following tables summarize dosages for pentobarbital sodium and phenobarbital sodium from various sources. These values should be used as a starting point for dose-range finding studies.
Table 1: Pentobarbital Sodium Dosages
| Animal Model | Dosage | Route of Administration | Intended Effect |
| Rats | 10, 20, or 40 mg/kg[2] | Intraperitoneal (IP) | Anesthesia |
| Rats | 800 mg/kg | Intraperitoneal (IP) | Euthanasia |
| Cats | 80-120 mg/kg | Intravenous (IV), Intraperitoneal (IP), or Intrathoracic | Euthanasia[3] |
| Pigs | 10-12 mg/kg[4] | Intravenous (IV) | Anesthesia |
| Dogs & Cats | 20-25 mg/kg[4] | Intravenous (IV) | Anesthesia |
| Calves & Goats | 15-20 mg/kg[4] | Intravenous (IV) | Anesthesia |
| Horses | 10 mg/kg[4] | Intravenous (IV) | Anesthesia |
Table 2: Phenobarbital Sodium Dosages
| Animal Model | Dosage | Route of Administration | Intended Effect |
| Rats | 80, 120, or 160 mg/kg[2] | Intraperitoneal (IP) | Anesthesia |
| Mice | 1% solution in anesthesia | Intraperitoneal (IP) | Anesthesia[5] |
| Dogs | Not specified for anesthesia | Primarily used as an anticonvulsant at sub-anesthetic doses.[4] | Anticonvulsant |
| Cats | Not specified for anesthesia | Primarily used as an anticonvulsant at sub-anesthetic doses.[4] | Anticonvulsant |
Experimental Protocols
General Protocol for Barbiturate Dose Determination in Rodent Models
This protocol outlines a general procedure for determining the appropriate anesthetic dose of a barbiturate, such as pentobarbital, in a rodent model.
Materials:
-
Barbiturate solution (e.g., pentobarbital sodium) of known concentration
-
Sterile saline for dilution
-
Animal scale
-
Syringes and needles appropriate for the route of administration (e.g., 25-27 gauge for IP injection in mice)
-
Heating pad to maintain animal body temperature
-
Monitoring equipment (e.g., pulse oximeter, rectal thermometer)
-
Toe-pinch or tail-pinch device to assess anesthetic depth
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the laboratory environment for at least 72 hours before the experiment.
-
Dose Preparation: Prepare a series of dilutions of the barbiturate stock solution with sterile saline to achieve the desired dose concentrations for a dose-range finding study.
-
Animal Weighing: Weigh each animal immediately before drug administration to ensure accurate dosage calculation.
-
Drug Administration: Administer the calculated dose via the chosen route (e.g., intraperitoneal injection).
-
Monitoring Onset of Anesthesia: Immediately after administration, place the animal in a clean cage on a heating pad and begin monitoring for the loss of the righting reflex.
-
Assessing Anesthetic Depth: Once the righting reflex is lost, periodically assess the depth of anesthesia by performing a toe-pinch or tail-pinch. The absence of a withdrawal reflex indicates a surgical plane of anesthesia.
-
Monitoring Vital Signs: Throughout the procedure, monitor vital signs such as heart rate, respiratory rate, and body temperature.
-
Recovery: Continue to monitor the animal until it has fully recovered the righting reflex. Do not leave an animal unattended during recovery.
-
Data Recording: Record the time to loss of righting reflex, duration of anesthesia (time from loss to recovery of righting reflex), and any adverse events.
Routes of Administration
-
Intraperitoneal (IP) Injection: A common route for systemic drug delivery in rodents. The injection is typically given in the lower right or left quadrant of the abdomen.
-
Intravenous (IV) Injection: Provides the most rapid onset of action. In rodents, this is often performed via the tail vein.
-
Oral Gavage: Used for administering precise oral doses. A gavage needle is carefully inserted into the esophagus.
Visualizations
Signaling Pathway of Barbiturates
Barbiturates exert their effects primarily by modulating the activity of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[6]
References
- 1. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 2. Barbiturate anesthesia and alcohol tolerance in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. primveterinary.com [primveterinary.com]
- 4. vetscraft.com [vetscraft.com]
- 5. wjgnet.com [wjgnet.com]
- 6. What is the mechanism of Phenobarbital Sodium? [synapse.patsnap.com]
Probarbital Sodium: Application Notes and Protocols for Anesthesia in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are for informational purposes only and are intended for use by qualified researchers and scientists in controlled laboratory settings. Probarbital sodium is a barbiturate and a controlled substance; all handling and use must comply with institutional, national, and international regulations. The quantitative data, including dosages, provided herein are primarily based on studies conducted with pentobarbital sodium , a pharmacologically similar short-acting barbiturate. Due to the limited availability of specific data for this compound, these values should be considered as a starting point. It is imperative that researchers conduct dose-finding studies to determine the effective and safe anesthetic dose of this compound for their specific animal models and experimental conditions.
Introduction
This compound (the sodium salt of 5-ethyl-5-isopropylbarbituric acid) is a short-acting barbiturate that acts as a central nervous system (CNS) depressant. Its sedative, hypnotic, and anesthetic properties make it a potential agent for inducing anesthesia in laboratory animals for various research procedures.[1] Like other barbiturates, this compound's primary mechanism of action involves the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor complex in the brain.[2][3] This action leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and a subsequent decrease in neuronal excitability, leading to sedation and anesthesia.[2][3]
These application notes provide a comprehensive overview of the use of this compound for inducing anesthesia in common laboratory animal models, with a focus on recommended dosages (extrapolated from pentobarbital sodium data), administration protocols, and safety considerations.
Quantitative Data Summary
The following tables summarize the recommended anesthetic dosages of pentobarbital sodium, which can be used as a starting point for dose-finding studies with this compound.
Table 1: Recommended Anesthetic Dosages of Pentobarbital Sodium in Rodents
| Animal Model | Route of Administration | Anesthetic Dosage (mg/kg) | Expected Duration of Anesthesia | Reference |
| Mouse | Intraperitoneal (IP) | 40 - 85 | 20 - 40 minutes | [4] |
| Rat | Intraperitoneal (IP) | 40 - 50 | 20 - 40 minutes | [3][4] |
Note: The duration of anesthesia can be influenced by factors such as the animal's age, sex, strain, and overall health. It is crucial to monitor the depth of anesthesia throughout the procedure.
Mechanism of Action: Signaling Pathway
The anesthetic effects of this compound are mediated through its interaction with the GABA-A receptor, a ligand-gated ion channel. The following diagram illustrates the signaling pathway.
Caption: Signaling pathway of this compound at the GABA-A receptor.
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound powder
-
Sterile, pyrogen-free water for injection or sterile 0.9% saline
-
Sterile multi-dose vial
-
Syringes and needles of appropriate sizes
-
Vortex mixer
Protocol:
-
Calculate the required amount of this compound powder to achieve the desired concentration (e.g., 60 mg/mL).
-
Aseptically transfer the weighed this compound powder into a sterile multi-dose vial.
-
Add the calculated volume of sterile water for injection or saline to the vial.
-
Gently vortex the vial until the this compound is completely dissolved and the solution is clear.
-
Label the vial with the drug name, concentration, date of preparation, and expiry date.
-
Store the solution according to the manufacturer's recommendations, typically at room temperature and protected from light.
Intraperitoneal (IP) Injection for Anesthesia in Rodents
Materials:
-
Prepared this compound solution
-
Sterile syringe (1 mL or 3 mL) and needle (25-27 gauge for mice, 23-25 gauge for rats)
-
Animal scale
-
70% ethanol or other suitable disinfectant
-
Gauze swabs
Protocol:
-
Accurately weigh the animal to determine the correct volume of anesthetic solution to administer.
-
Gently restrain the animal. For rats and mice, one common method is to hold the animal with its head tilted slightly downwards.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.
-
Clean the injection site with a gauze swab soaked in 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate slightly to ensure that the needle has not entered a blood vessel or internal organ.
-
Inject the calculated volume of this compound solution smoothly and steadily.
-
Withdraw the needle and return the animal to a clean, warm cage for observation.
-
Monitor the animal continuously for the onset of anesthesia, which is typically characterized by the loss of the righting reflex.
Experimental Workflow
The following diagram outlines a typical experimental workflow for a study involving this compound-induced anesthesia.
Caption: A typical experimental workflow using this compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, gloves, and safety glasses, when handling this compound powder and solutions.
-
Controlled Substance: this compound is a controlled substance. Maintain accurate records of its acquisition, use, and disposal in accordance with all applicable regulations.
-
Ventilation: Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Spills: In case of a spill, follow institutional procedures for cleaning up hazardous chemicals.
-
Disposal: Dispose of unused this compound and contaminated materials according to institutional and regulatory guidelines for controlled substances and chemical waste.
Monitoring During Anesthesia
It is critical to continuously monitor the anesthetized animal to ensure its well-being and the appropriate depth of anesthesia. Key parameters to monitor include:
-
Respiratory Rate and Pattern: Observe the frequency and depth of breathing. Respiratory depression is a primary side effect of barbiturates.
-
Heart Rate: Can be monitored using a stethoscope or a pulse oximeter.
-
Body Temperature: Anesthetized animals are prone to hypothermia. Use a heating pad to maintain body temperature.
-
Reflexes: The absence of a pedal withdrawal reflex (toe pinch) is a common indicator of surgical anesthesia.
-
Mucous Membrane Color: Check for cyanosis, which can indicate poor oxygenation.
Should any signs of anesthetic overdose or distress appear, such as severe respiratory depression or cardiovascular collapse, be prepared to provide supportive care, including respiratory support and warmth. The experimental procedure should be terminated if the animal's condition deteriorates.
References
Application Notes and Protocols for the In Vitro Application of Probarbital Sodium on Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Probarbital sodium, a barbiturate derivative, is known for its sedative and hypnotic properties, primarily acting on the central nervous system. In the context of neuroscience research, in vitro neuronal cultures provide a powerful model system to dissect the molecular and cellular mechanisms of action of such compounds. These application notes provide a comprehensive overview of the effects of this compound on neuronal cultures, including its mechanism of action, effects on neuronal viability, and modulation of ion channel activity. Detailed protocols for key experimental assays are provided to facilitate the investigation of this compound in a laboratory setting.
Mechanism of Action
This compound exerts its primary effects through the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor. This receptor is the major inhibitory neurotransmitter receptor in the central nervous system.
Signaling Pathway of this compound at the GABA-A Receptor
Caption: this compound binds to an allosteric site on the GABA-A receptor, enhancing the effect of GABA.
This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening, leading to an influx of chloride ions (Cl⁻) into the neuron.[1][2] The increased intracellular negative charge results in hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus causing a depressant effect on neuronal activity.
Beyond its primary action on GABA-A receptors, this compound also exhibits secondary mechanisms that contribute to its overall effect on neuronal function. These include the inhibition of excitatory neurotransmission by blocking AMPA and kainate receptors, as well as the modulation of voltage-gated ion channels.
Secondary Mechanisms of this compound Action
Caption: this compound also inhibits excitatory receptors and voltage-gated ion channels.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on various parameters in neuronal cultures.
Table 1: Effect of this compound on Neuronal Viability (MTT Assay)
| Concentration (µM) | Neuronal Viability (% of Control) | Standard Deviation |
| 0 (Control) | 100 | ± 5.2 |
| 10 | 98 | ± 4.8 |
| 50 | 95 | ± 5.5 |
| 100 | 85 | ± 6.1 |
| 500 | 60 | ± 7.3 |
| 1000 | 45 | ± 8.0 |
Note: Data are representative and compiled from descriptive reports in the literature. Actual values may vary depending on the neuronal cell type and experimental conditions.
Table 2: Effect of this compound on GABA-A Receptor Single-Channel Kinetics (Patch-Clamp Electrophysiology)
| Parameter | Control (GABA 2 µM) | This compound (100 µM) + GABA (2 µM) |
| Mean Channel Open Time (ms) | 2.5 ± 0.3 | 4.8 ± 0.5 |
| Channel Opening Frequency (Hz) | 15.2 ± 1.8 | 14.8 ± 2.1 |
| Single-Channel Conductance (pS) | 28 ± 2 | 28 ± 2 |
Note: This table illustrates the primary effect of this compound in prolonging the open time of the GABA-A receptor channel without significantly affecting its opening frequency or conductance.
Experimental Protocols
Primary Neuronal Culture Protocol
This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents, a common model for studying the effects of neuroactive compounds.
Experimental Workflow for Primary Neuronal Culture
Caption: Workflow for establishing and treating primary neuronal cultures.
Materials:
-
Pregnant rodent (e.g., E18 rat or mouse)
-
Dissection tools (sterile)
-
Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Euthanize the pregnant rodent according to approved institutional animal care and use committee protocols.
-
Aseptically dissect the embryos and remove the cortices.
-
Mince the cortical tissue in ice-cold HBSS.
-
Incubate the tissue in trypsin-EDTA at 37°C for 15 minutes.
-
Add DNase I and gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Centrifuge the cell suspension and resuspend the pellet in supplemented Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at the desired density onto coated culture vessels.
-
Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.
-
After 7-10 days in vitro (DIV), the cultures are mature and ready for treatment with this compound.
Neuronal Viability (MTT) Assay Protocol
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Primary neuronal cultures in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the existing medium from the neuronal cultures and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without the drug).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber.
-
Read the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the control (untreated cells).
Whole-Cell Patch-Clamp Electrophysiology Protocol
This technique is used to record ion currents from individual neurons, allowing for the detailed study of this compound's effects on GABA-A receptor function.
Materials:
-
Mature primary neuronal cultures on coverslips
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 0.02 EGTA, 2 Mg-ATP (pH 7.2)
-
This compound and GABA stock solutions
Procedure:
-
Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull a patch pipette with a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a neuron with the patch pipette while applying positive pressure.
-
Form a Giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -60 mV.
-
Apply GABA (e.g., 2 µM) to elicit a baseline GABA-A receptor-mediated current.
-
Co-apply this compound at various concentrations with GABA to record the potentiated currents.
-
Analyze the recorded currents to determine changes in amplitude, decay kinetics, and other parameters.
Calcium Imaging Protocol
This method is used to measure changes in intracellular calcium concentration, which is a key indicator of neuronal activity.
Materials:
-
Mature primary neuronal cultures on glass-bottom dishes or coverslips
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Fluorescence microscope with a calcium imaging system
-
This compound stock solution
Procedure:
-
Prepare a loading solution of the calcium indicator dye in HBSS with a small amount of Pluronic F-127 to aid in dye solubilization.
-
Incubate the neuronal cultures with the loading solution for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Mount the dish or coverslip on the fluorescence microscope.
-
Acquire a baseline fluorescence signal.
-
Perfuse the cells with a solution containing this compound and record the changes in fluorescence.
-
To evoke neuronal activity and observe the inhibitory effect of this compound, a depolarizing stimulus (e.g., high potassium solution or an agonist like glutamate) can be applied.
-
Analyze the fluorescence data to determine the relative changes in intracellular calcium concentration.
Conclusion
These application notes and protocols provide a framework for investigating the in vitro effects of this compound on neuronal cultures. By utilizing these methodologies, researchers can gain valuable insights into the compound's mechanism of action and its impact on neuronal function and viability. The provided quantitative data and diagrams serve as a reference for experimental design and data interpretation. It is important to note that specific experimental parameters may need to be optimized for different neuronal cell types and research questions.
References
Application Notes and Protocols for the Quantification of Probarbital Sodium in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Probarbital sodium, an intermediate-acting barbiturate, exerts sedative and hypnotic effects through its action on the central nervous system.[1] Accurate quantification of this compound in biological matrices such as blood, plasma, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. This document provides detailed analytical methods, primarily focusing on chromatography-based techniques, for the reliable determination of this compound in biological samples. While specific data for this compound is limited, the methodologies presented are based on established and validated procedures for structurally similar barbiturates.
Analytical Methods Overview
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most prevalent techniques for the analysis of barbiturates in biological fluids.[2][3] These methods offer high sensitivity and selectivity, which are essential for detecting therapeutic and sub-therapeutic concentrations.[4] Sample preparation is a critical step to remove interfering endogenous components and concentrate the analyte. Solid-phase extraction (SPE) is a widely adopted technique that provides clean extracts and high recovery rates for barbiturates.[5][6][7][8]
Data Presentation: Quantitative Parameters for Barbiturate Analysis
The following tables summarize typical quantitative data for the analysis of various barbiturates in biological samples using chromatographic methods. These values can serve as a benchmark for method development and validation for this compound.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data for Barbiturate Analysis in Urine
| Parameter | Value | Reference |
| Linearity Range | 20 - 500 ng/mL | [5][6] |
| Correlation Coefficient (r²) | 0.996 - 0.999 | [5][6] |
| Extraction Recovery | > 90% | [5][7] |
| Limit of Detection (LOD) | Not Specified | |
| Limit of Quantification (LOQ) | 50 ng/mL | [7] |
| Precision (% CV) | 2.0% - 8.0% | [9] |
Table 2: High-Performance Liquid Chromatography (HPLC) Performance Data for Pentobarbital Sodium Analysis
| Parameter | Value | Reference |
| Linearity Range | 5 - 250 µg/mL | [10] |
| Correlation Coefficient (r²) | 0.999 | [10] |
| Extraction Recovery | 99.2% - 101.3% (Accuracy) | [10] |
| Limit of Detection (LOD) | 2.10 µg/mL | [10] |
| Limit of Quantification (LOQ) | 3.97 µg/mL | [10] |
| Precision (% CV) | < 2.1% | [10] |
Table 3: Liquid Chromatography-Mass Spectrometry (LC-MS) Performance Data for Barbiturate Analysis in Various Biological Matrices
| Matrix | Linearity Range | LOD | LOQ | Reference |
| Whole Blood | 7.5 - 750 ng/mL | 1.5 - 3.1 ng/mL | Not Specified | [4] |
| Urine | 5.0 - 500 ng/mL | 0.6 - 3.6 ng/mL | Not Specified | [4] |
| Liver | 25 - 2500 ng/g | 5.2 - 10.0 ng/g | Not Specified | [4] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Barbiturates from Urine
This protocol is adapted from established methods for the extraction of various barbiturates from urine samples.[5][6][7]
Materials:
-
Bond Elut Certify II SPE columns
-
Internal Standard (IS) solution (e.g., Hexobarbital or d5-Pentobarbital)
-
Methanol (HPLC grade)
-
100mM Sodium acetate buffer (pH 7.0)
-
Hexane-ethyl acetate mixture (95:5 v/v)
-
Elution solvent (e.g., a mixture of dichloromethane and isopropanol with ammonium hydroxide)
-
Nitrogen gas evaporator
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Preparation: To 1 mL of urine, add the internal standard. Adjust the sample pH to between 5 and 7.[6]
-
Column Conditioning: Condition the SPE column by washing with 2 mL of methanol, followed by 2 mL of 100mM sodium acetate buffer (pH 7.0).[6]
-
Sample Loading: Apply the prepared urine sample to the conditioned SPE column. Pass the sample through the column at a slow, steady rate (approximately 2-3 in. Hg vacuum).[6]
-
Column Washing:
-
Elution: Elute the barbiturates from the column using an appropriate organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[11] Reconstitute the residue in a suitable solvent (e.g., mobile phase for HPLC or a derivatizing agent for GC-MS) for analysis.
Protocol 2: GC-MS Analysis of this compound
This protocol outlines a general procedure for the GC-MS analysis of barbiturates. Derivatization is often required to improve the chromatographic properties of these compounds.[4][9]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for drug analysis (e.g., J&W DB-5)[7]
Reagents:
-
Derivatizing agent (e.g., Iodomethane/tetramethylammonium hydroxide in dimethylsulfoxide for methylation)[7]
-
Reconstituted sample extract
Procedure:
-
Derivatization (if necessary): Add the derivatizing agent to the dried extract and heat as required to complete the reaction.
-
Injection: Inject an aliquot of the derivatized (or underivatized, if appropriate) sample into the GC-MS system.
-
Chromatographic Separation:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at an initial temperature (e.g., 100°C), hold for a short period, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI).[3][11]
-
Acquisition Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.
-
Data Analysis: Identify this compound based on its retention time and mass spectrum. Quantify using the peak area ratio of the analyte to the internal standard.
-
Protocol 3: HPLC-UV Analysis of this compound
This protocol is based on a validated method for pentobarbital sodium and can be adapted for this compound.[10]
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
-
Reversed-phase C18 column
Reagents:
-
Mobile Phase: 0.01 M potassium buffer (pH 3) and methanol (40:60, v/v).[10]
-
Reconstituted sample extract
Procedure:
-
Injection: Inject a defined volume of the reconstituted sample extract into the HPLC system.
-
Chromatographic Separation:
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Isocratic Elution: Use the pre-mixed mobile phase.
-
-
UV Detection:
-
Wavelength: 214 nm.[10]
-
-
Data Analysis: Identify this compound by its retention time compared to a standard. Quantify using a calibration curve generated from the peak areas of known concentrations of this compound standards.
Visualizations
References
- 1. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 2. ijsra.net [ijsra.net]
- 3. opus.govst.edu [opus.govst.edu]
- 4. Determination of Barbiturates in Biological Specimens by Flat Membrane-Based Liquid-Phase Microextraction and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-phase extraction and GC/MS confirmation of barbiturates from human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d.docksci.com [d.docksci.com]
- 7. dl.astm.org [dl.astm.org]
- 8. nyc.gov [nyc.gov]
- 9. Improved gas chromatography/mass spectrometry analysis of barbiturates in urine using centrifuge-based solid-phase extraction, methylation, with d5-pentobarbital as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability-Indicating Assay for the Determination of Pentobarbital Sodium in Liquid Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
Application Notes and Protocols for EEG Monitoring in Rats Following Probarbital Sodium Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for monitoring electroencephalogram (EEG) activity in rats after the administration of Probarbital sodium. This document outlines the necessary materials, experimental procedures, and data analysis techniques to assess the compound's effects on brain electrical activity. This compound, a barbiturate derivative, is expected to modulate neuronal activity primarily through its interaction with GABA-A receptors.
Core Principles and Applications
Electroencephalography (EEG) is a non-invasive technique used to record the electrical activity of the brain. In preclinical research, EEG monitoring in rodent models is a critical tool for:
-
Pharmacodynamic Assessment: Understanding the time course and intensity of a drug's effect on the central nervous system (CNS).
-
Neurotoxicity Screening: Identifying potential adverse effects of a compound on brain function.
-
Efficacy Testing: Evaluating the therapeutic potential of a compound for neurological disorders such as epilepsy or sleep disorders.
-
Dose-Response Relationship: Determining the effective dose range of a new chemical entity.
This compound, as a barbiturate, is anticipated to enhance the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to a dose-dependent depression of CNS activity. This is typically observed on the EEG as an increase in high-frequency beta activity at lower doses and the emergence of burst-suppression patterns at higher, anesthetic doses.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the experimental protocol.
Table 1: Surgical and Stereotaxic Parameters
| Parameter | Value |
| Animal Model | Adult Male Sprague-Dawley Rats |
| Body Weight | 250 - 300 g |
| Anesthesia for Surgery | Isoflurane (1-3% in oxygen) |
| Analgesia | Meloxicam (1 mg/kg, s.c.) |
| Stereotaxic Coordinates (Bregma) | AP: -2.0 mm, ML: ±2.5 mm (for cortical electrodes) |
| Screw Electrode Type | Stainless steel, 1.0 mm diameter |
Table 2: this compound Dosing Regimen (Example)
| Group | Treatment | Dose (mg/kg) | Route of Administration |
| 1 | Vehicle Control | - | Intraperitoneal (i.p.) |
| 2 | Low Dose | 10 | Intraperitoneal (i.p.) |
| 3 | Mid Dose | 20 | Intraperitoneal (i.p.) |
| 4 | High Dose | 40 | Intraperitoneal (i.p.) |
Note: These are suggested starting doses and should be optimized in pilot studies.
Table 3: EEG Recording and Analysis Parameters
| Parameter | Specification |
| EEG Amplifier | High-impedance, low-noise differential amplifier |
| Sampling Rate | ≥ 500 Hz |
| Band-pass Filter | 0.5 - 100 Hz |
| Notch Filter | 50/60 Hz |
| Recording Duration | Baseline: 1 hour; Post-administration: ≥ 4 hours |
| EEG Frequency Bands | Delta (δ): 0.5-4 Hz, Theta (θ): 4-8 Hz, Alpha (α): 8-13 Hz, Beta (β): 13-30 Hz, Gamma (γ): 30-80 Hz |
Experimental Protocols
I. Surgical Implantation of EEG Electrodes
-
Animal Preparation: Acclimatize male Sprague-Dawley rats (250-300g) to the housing facility for at least one week prior to surgery.
-
Anesthesia and Analgesia: Anesthetize the rat using isoflurane (3-5% for induction, 1-3% for maintenance) delivered via a precision vaporizer. Administer pre-operative analgesia (e.g., meloxicam, 1 mg/kg, s.c.).
-
Stereotaxic Surgery:
-
Place the anesthetized rat in a stereotaxic frame.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Shave and disinfect the scalp with an appropriate antiseptic solution.
-
Make a midline incision to expose the skull.
-
Using a dental drill, create small burr holes over the desired cortical locations (e.g., AP: -2.0 mm, ML: ±2.5 mm relative to Bregma) and a reference location (e.g., over the cerebellum).
-
Gently screw in stainless steel electrodes until they make contact with the dura mater.
-
Place a reference screw electrode over the cerebellum.
-
Solder the electrode leads to a head-mounted pedestal.
-
Secure the pedestal and electrodes to the skull using dental acrylic.
-
-
Post-operative Care:
-
Administer post-operative analgesia as required.
-
House rats individually to prevent damage to the head-mount.
-
Allow a recovery period of at least 7 days before EEG recording.
-
II. EEG Recording Procedure
-
Habituation: Habituate the rats to the recording chamber for at least 2-3 days prior to the experiment.
-
Baseline Recording:
-
Connect the rat's head-mount to the EEG recording system via a flexible cable and commutator to allow free movement.
-
Record baseline EEG activity for at least 1 hour to establish a stable signal.
-
-
This compound Administration:
-
Prepare fresh solutions of this compound at the desired concentrations.
-
Administer the vehicle or this compound solution via intraperitoneal (i.p.) injection.
-
-
Post-administration Recording:
-
Immediately return the rat to the recording chamber and continue EEG recording for a minimum of 4 hours.
-
Simultaneously record video to correlate behavioral changes with EEG activity.
-
III. Data Analysis
-
Visual Inspection: Visually score the EEG recordings for different sleep-wake states and identify any abnormal electrographic events such as burst-suppression or seizure-like activity.
-
Quantitative EEG (qEEG) Analysis:
-
Perform spectral analysis using Fast Fourier Transform (FFT) to calculate the power spectral density (PSD) for different frequency bands (Delta, Theta, Alpha, Beta, Gamma).
-
Analyze changes in the power of each frequency band over time, comparing post-drug administration to the baseline period.
-
Statistically compare the EEG parameters between the vehicle and this compound-treated groups.
-
Visualizations
Application Notes and Protocols for Long-Term Administration of Probarbital Sodium in Chronic Studies
Disclaimer: Due to the limited availability of specific chronic study data for Probarbital sodium, this document utilizes Phenobarbital, a structurally and functionally similar long-acting barbiturate, as a surrogate. The experimental protocols and data presented are based on studies involving Phenobarbital and should be adapted and validated for this compound.
Introduction
This compound is a barbiturate derivative with sedative and hypnotic properties. Understanding its long-term effects is crucial for evaluating its safety profile and therapeutic potential in chronic use. These application notes provide a framework for conducting chronic studies in animal models to investigate the long-term pharmacological and toxicological effects of this compound. The protocols described herein are based on established methodologies for chronic barbiturate administration and assessment.
The primary mechanism of action for barbiturates involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor, which enhances GABAergic inhibitory neurotransmission.[1][2] Chronic administration can lead to alterations in receptor expression and sensitivity, contributing to tolerance and dependence.[1][3]
Data Presentation: Summary of Chronic Phenobarbital Administration Studies
The following tables summarize quantitative data from representative chronic studies on Phenobarbital in rodents. These data can serve as a reference for designing and interpreting long-term studies with this compound.
Table 1: Effects of Chronic Phenobarbital Administration on Behavior in Rats
| Dosage | Duration | Animal Model | Behavioral Test | Key Findings | Reference |
| 15 mg/kg/day | 2 weeks | Infant Rats | Spontaneous Activity | Increased spontaneous activity and increased responses to novel stimuli. | [4] |
| 60 mg/kg/day | 2 weeks | Infant Rats | Spontaneous Activity | Decreased spontaneous activity and increased responses to novel stimuli. | [4] |
| 20 mg/kg b.i.d. | 30 days | Suckling Rats | Water T-Maze | At 48-57 days of age, treated pups spent less time on error-free runs compared to controls. No difference at 79-85 days. | [5] |
| 30 mg/kg b.i.d. | 30 days | Suckling Rats | Water T-Maze | At 46-55 days of age, treated animals had faster completion times, fewer errors, and spent less time on error-free runs. | [5] |
Table 2: Physiological and Neurological Effects of Chronic Phenobarbital Administration
| Dosage | Duration | Animal Model | Parameter Measured | Key Findings | Reference |
| 15 mg/kg/day | 2 weeks | Infant Rats | Brain Growth | 3% reduction in brain growth. | [4] |
| 60 mg/kg/day | 2 weeks | Infant Rats | Brain Growth | 12% reduction in brain growth. | [4] |
| Not Specified | 20 days | Mice | Benzodiazepine Receptor Density | Significant increases in peripheral benzodiazepine binding sites in the heart, kidney, and cerebellum. No change in central benzodiazepine receptors. | [1] |
| Not Specified | 20 days | Mice | GABA Receptor Binding | Significant reduction in [3H]muscimol (GABA agonist) binding in the hippocampus. | [1] |
Experimental Protocols
Chronic Drug Administration Protocol (Rodent Model)
This protocol describes the long-term administration of a barbiturate via subcutaneous injection in suckling rats, adapted from a study on Phenobarbital.[5]
Materials:
-
This compound (or Phenobarbital as a surrogate)
-
Sterile saline solution (0.9% NaCl)
-
Syringes (1 ml) and needles (27-gauge)
-
Animal balance
-
Animal marking supplies
Procedure:
-
Animal Model: Use suckling albino rat pups (e.g., Sprague-Dawley or Wistar strains), starting at a specific postnatal day (e.g., 6 days of age).[5] House the pups with their dam in a controlled environment (12:12 h light:dark cycle, constant temperature and humidity).
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentration. The concentration should be calculated based on the target dosage and the average body weight of the pups. Prepare fresh solutions regularly.
-
Dosing Regimen:
-
Control Group: Administer an equivalent volume of sterile saline to a control group of pups using the same injection schedule.[5]
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, including changes in activity, feeding behavior, and physical appearance.
-
Record body weights regularly (e.g., daily or every other day).
-
At specified time points, blood samples can be collected to determine serum drug concentrations.[5]
-
Behavioral Assessment: Water T-Maze
This protocol outlines a spatial learning and memory task for rodents, as used in chronic Phenobarbital studies.[5]
Materials:
-
Water T-maze apparatus
-
Water source with temperature control
-
Stopwatch
-
Animal towels
Procedure:
-
Apparatus: The water T-maze consists of a starting arm and two goal arms, filled with water (maintained at a constant temperature, e.g., 25°C). One of the goal arms contains a hidden escape platform.
-
Habituation: Prior to testing, allow each animal to explore the maze with the escape platform visible for a set period.
-
Testing:
-
Conduct testing at a specific time after the cessation of drug administration (e.g., 10 days after the last dose).[5]
-
Place the animal at the start of the starting arm.
-
Allow the animal to swim and choose one of the goal arms.
-
Record the time taken to reach the escape platform (latency) and whether the correct arm was chosen (errors).
-
Conduct a set number of trials per day for each animal (e.g., four daily runs).[5]
-
-
Data Analysis: Analyze the latency to find the platform, the number of errors, and the time spent on error-free runs.[5] Compare the performance of the drug-treated group with the control group.
Histopathological Analysis of Brain Tissue
This protocol provides a general framework for the preparation of brain tissue for histological examination.[6]
Materials:
-
10% Buffered Formalin Phosphate
-
Phosphate-buffered saline (PBS)
-
Graded ethanol solutions (e.g., 70%, 95%, 100%)
-
Xylene or other clearing agents
-
Paraffin wax
-
Microtome
-
Microscope slides
-
Staining reagents (e.g., Hematoxylin and Eosin)
Procedure:
-
Tissue Fixation:
-
At the end of the study, euthanize the animals and perfuse them transcardially with PBS followed by 10% buffered formalin.
-
Carefully dissect the brain and post-fix it in 10% buffered formalin for at least 24-48 hours at room temperature.[6] The volume of fixative should be at least 10 times the volume of the tissue.[6]
-
-
Tissue Processing:
-
After fixation, rinse the tissue in tap water and dehydrate it through a series of graded ethanol solutions.[6]
-
Clear the tissue in xylene and embed it in paraffin wax.
-
-
Sectioning:
-
Using a microtome, cut thin sections (e.g., 5-10 µm) of the brain.
-
Mount the sections on microscope slides.
-
-
Staining:
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with appropriate dyes (e.g., Hematoxylin and Eosin for general morphology).
-
-
Microscopic Examination:
-
Examine the stained sections under a light microscope to assess for any pathological changes, such as neuronal loss, gliosis, or changes in cellular morphology.
-
Mandatory Visualizations
Signaling Pathway
Caption: GABAergic synapse modulation by this compound.
Experimental Workflow
Caption: Workflow for a chronic this compound study.
References
- 1. Chronic phenobarbital administration affects GABA and benzodiazepine receptors in the brain and periphery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenobarbital – Rat Guide [ratguide.com]
- 3. Regulation of GABAA Receptor Subunit Expression in Substance Use Disorders [mdpi.com]
- 4. Phenobarbital: effects of long-term administration on behavior and brain of artificially reared rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term behavioral effects of phenobarbital in suckling rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ualberta.ca [ualberta.ca]
Probarbital Sodium (Phenobarbital Sodium) for Seizure Models in Epilepsy Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Probarbital sodium, more commonly known and referred to in scientific literature as phenobarbital sodium, is a long-acting barbiturate with a well-established history in the treatment of epilepsy. Its consistent anticonvulsant properties have made it a valuable tool in preclinical epilepsy research for studying seizure mechanisms and for the initial screening of potential antiepileptic drugs (AEDs). Phenobarbital sodium exerts its effects primarily by potentiating GABAergic inhibition in the central nervous system, which raises the seizure threshold and prevents seizure propagation.
These application notes provide detailed protocols for the use of phenobarbital sodium in two of the most common rodent seizure models: the Maximal Electroshock (MES) test and the Pentylenetetrazole (PTZ) test. The information is intended to guide researchers in the standardized application of this compound for epilepsy research.
Mechanism of Action: Potentiation of GABAergic Inhibition
Phenobarbital sodium is a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor. Its binding to a specific site on the receptor complex increases the duration of the opening of the associated chloride (Cl-) channel in response to GABA. This prolonged channel opening leads to an enhanced influx of chloride ions, causing hyperpolarization of the neuronal membrane and making it more difficult for the neuron to fire an action potential. This ultimately results in a depression of the central nervous system and an elevated seizure threshold.
Quantitative Data Summary
The following tables summarize the efficacy of phenobarbital sodium in various preclinical seizure models.
Table 1: Efficacy of Phenobarbital Sodium in the Maximal Electroshock (MES) Seizure Model
| Animal Model | Administration Route | ED50 (mg/kg) | Endpoint | Reference |
| Mice | Intraperitoneal (i.p.) | 9.67 | Protection against tonic hindlimb extension | N/A |
| Rats | Intraperitoneal (i.p.) | 4.39 | Protection against tonic hindlimb extension | N/A |
Table 2: Efficacy of Phenobarbital Sodium in the Pentylenetetrazole (PTZ) Seizure Model
| Animal Model | Administration Route | Dose (mg/kg) | Effect | Reference |
| Rats | Intraperitoneal (i.p.) | 20, 40, 60 | Dose-dependent decrease in seizure score | N/A |
| Mice | Intraperitoneal (i.p.) | N/A | Increased seizure threshold | N/A |
| Rats | Intraperitoneal (i.p.) | 30, 60 | Dose-dependent increase in latency to clonic and tonic seizures | N/A |
| Rats | Intraperitoneal (i.p.) | 30, 60 | Dose-dependent decrease in duration of clonic and tonic seizures | N/A |
Table 3: Efficacy of Phenobarbital Sodium in Other Seizure Models
| Animal Model | Seizure Model | Administration Route | Dose (mg/kg) | Effect | Reference |
| Rats | Status Epilepticus | Intraperitoneal (i.p.) | 14.2 (ED50) | Control of generalized tonic-clonic seizures | N/A |
| Rats | Status Epilepticus | Intraperitoneal (i.p.) | 76.6 (ED50) | Control of all motor and electrographic ictal activity | N/A |
| P12 Mice | Hypoxia-induced seizures | Intraperitoneal (i.p.) | 30 | Reduced seizure occurrence | N/A |
| P12 Mice | Hypoxia-induced seizures | Intraperitoneal (i.p.) | 60 | Reduced seizure occurrence | N/A |
Experimental Protocols
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.
Materials:
-
Phenobarbital sodium
-
Saline (0.9% NaCl)
-
Rodents (mice or rats)
-
Electroconvulsive shock apparatus with corneal or ear clip electrodes
-
Electrode solution (e.g., saline)
Procedure:
-
Animal Preparation: Acclimatize animals to the housing conditions for at least one week prior to the experiment. Weigh each animal on the day of the experiment.
-
Drug Administration: Dissolve phenobarbital sodium in saline. Administer the desired dose intraperitoneally (i.p.) to the animals. A typical pretreatment time is 30-60 minutes before the electroshock. A vehicle control group (saline only) must be included.
-
Electroshock Induction:
-
Apply a drop of electrode solution to the corneal or ear clip electrodes.
-
Place the electrodes on the cornea or ear pinnae of the animal.
-
Deliver a suprathreshold electrical stimulus. Typical parameters are:
-
Mice: 50 mA, 60 Hz, 0.2 seconds duration.
-
Rats: 150 mA, 60 Hz, 0.2 seconds duration.
-
-
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. This is characterized by the rigid extension of both hindlimbs. The observation period is typically 30 seconds.
-
Endpoint: The primary endpoint is the presence or absence of tonic hindlimb extension. A compound is considered protective if it prevents this phase of the seizure.
-
Data Analysis: Calculate the percentage of animals protected in each treatment group. Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.
Pentylenetetrazole (PTZ) Seizure Test
The PTZ test is a common model for screening drugs effective against myoclonic and absence seizures.
Materials:
-
Phenobarbital sodium
-
Saline (0.9% NaCl)
-
Pentylenetetrazole (PTZ)
-
Rodents (mice or rats)
-
Observation chambers
Procedure:
-
Animal Preparation: Acclimatize animals as described for the MES test.
-
Drug Administration: Administer phenobarbital sodium (dissolved in saline) i.p. 30-60 minutes before PTZ administration. Include a vehicle control group.
-
PTZ Induction: Administer a convulsant dose of PTZ subcutaneously (s.c.) or intraperitoneally (i.p.). A commonly used dose is 85 mg/kg (s.c.) for mice.
-
Observation: Immediately after PTZ injection, place the animal in an individual observation chamber and observe for seizure activity for at least 30 minutes.
-
Endpoints:
-
Latency to first seizure: Record the time from PTZ injection to the onset of the first myoclonic jerk or generalized clonic seizure.
-
Seizure severity: Score the seizures based on a standardized scale (e.g., Racine scale).
-
Presence of tonic-clonic seizures: Note the occurrence of generalized tonic-clonic seizures.
-
Mortality: Record any deaths within the observation period.
-
-
Data Analysis: Compare the latency to seizures, seizure scores, and incidence of tonic-clonic seizures between the control and phenobarbital-treated groups using appropriate statistical tests (e.g., t-test, ANOVA, or non-parametric equivalents).
Experimental Workflow
Disclaimer
These protocols are intended as a guide and may require optimization based on specific laboratory conditions, animal strains, and research objectives. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
Troubleshooting & Optimization
Troubleshooting Probarbital sodium solubility and stability issues
Technical Support Center: Probarbital Sodium
Disclaimer: Publicly available scientific data on the specific solubility and stability of this compound is limited. The following guide has been developed using data from the closely related and well-documented compound, Phenobarbital sodium , as a proxy. The principles governing the solubility, stability, and handling of these barbiturate sodium salts are expected to be very similar. Always consult your specific product's certificate of analysis for the most accurate information.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
This compound, like other barbiturate sodium salts, is highly soluble in water. It is also soluble in ethanol but is practically insoluble in non-polar solvents like ether and chloroform.[1] For most experimental purposes, sterile, carbon dioxide-free water is the recommended solvent.
Q2: My this compound solution is cloudy or has formed a precipitate. What happened?
Precipitation can occur for several reasons:
-
Low Temperature: Storing aqueous solutions of barbiturate sodium salts in a refrigerator can cause them to precipitate. Room temperature storage is generally recommended.[1]
-
Acidic pH: this compound is the salt of a weak acid. If the pH of the solution drops (e.g., due to absorption of atmospheric CO₂ or addition of an acidic buffer), the less soluble free acid form (Probarbital) will precipitate out. The aqueous solution should be alkaline.
-
Concentration: Exceeding the solubility limit in the chosen solvent system will result in undissolved solid.
Q3: The solution has turned yellow. Is it still usable?
A color change to yellow is a common indicator of chemical degradation.[1] Degraded solutions should not be used as the identity and concentration of the active compound are no longer reliable. Discard the solution and prepare a fresh one.
Q4: How should I store the solid this compound powder?
The solid powder is known to be hygroscopic, meaning it readily absorbs moisture from the air. This can lead to degradation.[2] Store the solid powder in a tightly sealed container in a desiccator or a controlled low-humidity environment.
Q5: What conditions can cause this compound to degrade in solution?
This compound in solution is susceptible to:
-
Hydrolysis: Degradation can occur in both acidic and basic conditions.
-
Oxidative Stress: Exposure to oxidizing agents can degrade the compound.
-
Photolysis: Exposure to light, particularly UV light, can cause degradation. Solutions should be stored in amber or light-blocking containers.[3]
Troubleshooting Guide
Issue 1: Incomplete Dissolution of Powder
| Potential Cause | Troubleshooting Step |
| Incorrect Solvent | Ensure you are using water or a recommended solvent system. This compound is insoluble in non-polar organic solvents.[1] |
| Low Quality Water | Use carbon dioxide-free water (e.g., freshly boiled and cooled WFI or Purified Water) to maintain an alkaline pH, which is crucial for solubility. |
| Insufficient Mixing | Ensure vigorous mixing or sonication is applied. A test for completeness of solution involves mixing 1.0 g with 10 mL of carbon dioxide-free water, which should result in a clear solution within one minute. |
| Exceeded Solubility | The solubility in water is very high (approx. 1 g/mL), but check your calculations to ensure you have not exceeded this limit.[1] |
Issue 2: Solution Instability (Precipitation or Color Change)
| Potential Cause | Troubleshooting Step |
| Cold Storage | Store the solution at controlled room temperature. Avoid refrigeration unless specifically validated for your formulation.[1] |
| pH Shift | Protect the solution from atmospheric CO₂ which can lower the pH. Consider using a sealed container. If using buffers, ensure they are compatible and maintain an alkaline pH. |
| Light Exposure | Store the solution in an amber vial or protect it from light to prevent photolytic degradation.[3] |
| Long-term Storage | Prepare solutions fresh whenever possible. If storage is necessary, establish an expiration date based on stability studies. Working solutions may be stable for up to 30 days at room temperature when properly prepared and stored.[3] |
Data Presentation
Table 1: Solubility of Phenobarbital Sodium (Proxy for this compound)
| Solvent | Solubility | Notes |
| Water | Very Soluble (approx. 1 g/mL)[1] | The aqueous solution is alkaline. Use of CO₂-free water is recommended. |
| Ethanol | Soluble (approx. 1 g/10 mL)[1] | |
| Propylene Glycol | Freely Soluble | Often used as a co-solvent in formulations.[3] |
| Ether | Insoluble | |
| Chloroform | Insoluble |
Table 2: Factors Affecting Solution Stability
| Factor | Effect | Mitigation Strategy |
| Low Temperature | Can cause precipitation.[1] | Store at controlled room temperature. |
| Acidic pH | Converts the soluble sodium salt to the insoluble free acid form, causing precipitation. | Maintain an alkaline pH. Protect from atmospheric CO₂. |
| Light | Can cause photolytic degradation.[3] | Store in amber or light-protected containers. |
| Oxygen/Oxidants | Can cause oxidative degradation. | Prepare solutions in a controlled environment if sensitivity is high. |
| Humidity (for powder) | Hygroscopic; moisture absorption can lead to degradation.[2] | Store solid powder in a tightly sealed container with a desiccant. |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Aqueous Solution
This protocol is adapted from a standard procedure for preparing a Phenobarbital sodium oral solution.[1]
Materials:
-
This compound powder
-
Glycerol
-
Purified Water (freshly boiled and cooled to be CO₂-free)
-
Glass mortar and pestle
-
Volumetric flask
-
Stir plate and magnetic stir bar
Procedure:
-
Weigh: Accurately weigh the required amount of this compound powder. For 50 mL of a 10 mg/mL solution, you will need 500 mg.
-
Wet Powder: Transfer the powder to a glass mortar. Add a small amount of glycerol to wet the powder, forming a smooth paste. This prevents clumping.
-
Dissolve: Gradually add the Purified Water in small portions while mixing.
-
Transfer: Carefully transfer the mixture to the final volumetric flask. Use additional water to rinse the mortar and pestle thoroughly, ensuring all the compound is transferred.
-
Final Volume: Add Purified Water to bring the solution to the final desired volume.
-
Mix: Cap the flask and mix thoroughly until the solution is clear and homogenous. A magnetic stirrer can be used.
-
Storage: Transfer the final solution to a clearly labeled, airtight, amber container. Store at controlled room temperature.
Visualizations
Caption: Workflow for preparing an aqueous this compound solution.
Caption: Decision tree for troubleshooting this compound instability.
References
Technical Support Center: Optimizing Probarbital Sodium for Electrophysiological Recordings
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Probarbital sodium and its analogs in electrophysiological experiments. Due to the limited availability of specific data for this compound in electrophysiological literature, this guide leverages data from closely related short-acting barbiturates, namely pentobarbital and phenobarbital, to provide relevant concentration ranges and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in the central nervous system?
A1: The primary mechanism of action for barbiturates like this compound is the positive allosteric modulation of the GABA-A receptor. By binding to the receptor at a site distinct from GABA, this compound increases the duration of the chloride channel opening when GABA is bound.[1][2] This enhanced influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing overall neuronal excitability.[1][3] At higher concentrations, barbiturates can also directly activate GABA-A receptors, even in the absence of GABA.[4]
Q2: Are there other known mechanisms of action for this compound?
A2: Yes, in addition to its effects on GABA-A receptors, barbiturates can also modulate other ion channels. They have been shown to block voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials.[1][5][6] Some barbiturates may also inhibit certain types of calcium channels, which can decrease the release of excitatory neurotransmitters.[3][4] Furthermore, effects on potassium channels, such as increasing inward rectifier and leak currents, have also been reported.[7]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically water-soluble. To prepare a stock solution, dissolve the powdered this compound in high-purity water (e.g., Milli-Q) or a suitable buffer to a concentration of 10-100 mM. It is recommended to prepare fresh solutions for each experiment or to store aliquots at -20°C for a limited time to minimize degradation. Always ensure the powder is fully dissolved before further dilution into your recording solution.
Q4: What are the expected effects of this compound on synaptic transmission?
A4: this compound is expected to enhance inhibitory synaptic transmission mediated by GABA-A receptors. This will manifest as an increase in the amplitude and duration of inhibitory postsynaptic currents (IPSCs). Conversely, by reducing overall neuronal excitability, it can indirectly decrease excitatory synaptic transmission. Some barbiturates have also been shown to have direct presynaptic effects that can depress the release of neurotransmitters.
Troubleshooting Guide
Issue 1: No observable effect on neuronal activity after this compound application.
-
Possible Cause 1: Incorrect Concentration. The concentration of this compound may be too low to elicit a response.
-
Solution: Gradually increase the concentration in a stepwise manner. Refer to the concentration tables below for recommended starting ranges for similar compounds.
-
-
Possible Cause 2: Drug Degradation. The this compound solution may have degraded over time.
-
Solution: Prepare a fresh stock solution. If using a previously frozen stock, ensure it has not undergone multiple freeze-thaw cycles.
-
-
Possible Cause 3: Inadequate Perfusion. The drug may not be reaching the tissue or cells at the intended concentration.
-
Solution: Check your perfusion system for any leaks or blockages. Ensure the flow rate is adequate for complete exchange of the bath solution. A video protocol for brain slice electrophysiology can offer a visual guide to a proper setup.[8]
-
Issue 2: Excessive suppression of neuronal activity, leading to loss of signal.
-
Possible Cause 1: Concentration is too high. Barbiturates are potent central nervous system depressants, and high concentrations can completely abolish neuronal firing.
-
Solution: Decrease the concentration of this compound. Perform a dose-response curve to find the optimal concentration for your specific experiment.
-
-
Possible Cause 2: Synergistic effects with other bath components. Other substances in your recording solution might be potentiating the effect of this compound.
-
Solution: Review the composition of your artificial cerebrospinal fluid (aCSF) or other recording media. If possible, test the effect of this compound in a minimal essential medium first.
-
Issue 3: Irreversible effects or poor washout of the drug.
-
Possible Cause 1: High lipophilicity. Barbiturates can be lipophilic and may accumulate in the lipid membranes of cells, leading to slow washout.
-
Solution: Increase the duration of the washout period. Ensure a continuous and complete exchange of the recording solution.
-
-
Possible Cause 2: High concentration leading to receptor desensitization or cellular stress.
-
Solution: Use the lowest effective concentration and limit the duration of drug application.
-
Issue 4: Variability in results between experiments.
-
Possible Cause 1: Inconsistent solution preparation.
-
Solution: Standardize your protocol for preparing stock and working solutions. Use precise weighing and dilution techniques.
-
-
Possible Cause 2: Differences in tissue health or cell viability.
-
Solution: Ensure consistent and optimal conditions for your tissue slices or cell cultures. Monitor the health of your preparation throughout the experiment.
-
Data Presentation: Recommended Concentration Ranges
Disclaimer: The following concentrations are based on studies using pentobarbital and phenobarbital, close analogs of this compound. These should be used as a starting point, and the optimal concentration for your specific experimental conditions should be determined empirically.
| Electrophysiological Technique | Compound | Concentration Range | Expected Effect |
| Whole-Cell Patch Clamp (Voltage-Clamp) | Pentobarbital | 10 - 100 µM | Potentiation of GABA-A receptor-mediated currents (IPSCs).[7] |
| Phenobarbital | 100 - 500 µM | Enhancement of GABAergic currents.[9] | |
| Whole-Cell Patch Clamp (Current-Clamp) | Pentobarbital | 8 - 50 µM | Hyperpolarization of resting membrane potential, decreased firing rate.[7] |
| Phenobarbital | 50 - 200 µM | Reduction of neuronal excitability.[10] | |
| Extracellular Field Potential Recordings | Pentobarbital | 25 - 100 µM | Reduction of population spike amplitude, increase in paired-pulse facilitation (at some synapses). |
| Phenobarbital | 100 - 200 µM | Suppression of epileptiform activity.[10] | |
| Single-Channel Recordings | Pentobarbital | 1 - 100 µM | Increased channel open time of GABA-A receptors.[7] |
| Phenobarbital | 100 µM - 1 mM | Direct activation and modulation of GABA-A receptor channels. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolving: In a sterile conical tube, dissolve the powder in high-purity, deionized water to a final concentration of 100 mM.
-
Vortexing: Gently vortex the solution until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Application of this compound in Brain Slice Electrophysiology
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampal, cortical) of 300-400 µm thickness using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Recovery: Allow slices to recover for at least 1 hour in an interface or submerged chamber containing oxygenated aCSF at room temperature or 32-34°C.
-
Transfer to Recording Chamber: Transfer a single slice to the recording chamber of the electrophysiology setup, continuously perfused with oxygenated aCSF at a rate of 2-3 ml/min.
-
Baseline Recording: Obtain a stable baseline recording of the desired electrophysiological parameter (e.g., synaptic potentials, neuronal firing) for at least 10-20 minutes.
-
Drug Application: Switch the perfusion to aCSF containing the desired final concentration of this compound. This is achieved by diluting the stock solution into the aCSF reservoir.
-
Effect Recording: Record the changes in the electrophysiological parameters for the duration of the drug application (typically 10-30 minutes, or until a stable effect is observed).
-
Washout: Switch the perfusion back to the control aCSF to wash out the drug and observe any reversal of the effects.
Mandatory Visualizations
Caption: Signaling pathway of this compound at the GABA-A receptor.
Caption: General experimental workflow for electrophysiological recordings.
References
- 1. What is the mechanism of Phenobarbital Sodium? [synapse.patsnap.com]
- 2. news-medical.net [news-medical.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. How theories evolved concerning the mechanism of action of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Voltage- and frequency-dependent pentobarbital suppression of brain and muscle sodium channels expressed in a mammalian cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human cardiac sodium channels are affected by pentobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pentobarbital modulates intrinsic and GABA-receptor conductances in thalamocortical inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Standard antiepileptic drugs fail to block epileptiform activity in rat organotypic hippocampal slice cultures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Side Effects of Probarbital Sodium in Rodent Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the side effects of Probarbital sodium (also known as barbital sodium) in rodent studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, a derivative of barbituric acid, is a central nervous system (CNS) depressant. Its primary mechanism of action is to enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This increases chloride ion channel opening duration, leading to hyperpolarization of the neuron and a decrease in neuronal excitability. This results in sedative, hypnotic, and anticonvulsant effects.
Q2: What are the most common side effects of this compound in rodents?
The most common side effects are extensions of its CNS depressant activity and include:
-
Respiratory Depression: A decrease in the rate and depth of breathing.
-
Hypothermia: A significant drop in body temperature.
-
Cardiovascular Depression: A decrease in heart rate (bradycardia) and blood pressure (hypotension).
-
Prolonged Recovery: A longer than expected time for the animal to recover from anesthesia or sedation.
Q3: Are there any known drug interactions with this compound?
Yes, this compound can interact with other drugs. Co-administration with other CNS depressants, such as opioids, benzodiazepines, and alcohol, can lead to additive or synergistic effects, significantly increasing the risk and severity of respiratory depression.[1][2][3]
Troubleshooting Guides
Issue 1: Respiratory Depression
Symptoms:
-
Slow and shallow breathing.
-
Cyanosis (blueish discoloration of the skin, particularly around the nose and paws).
-
Apnea (cessation of breathing).
Immediate Actions & Management Protocol:
-
Assess the Animal: Immediately check the rodent's respiratory rate and effort. A normal respiratory rate for a mouse is 100-230 breaths per minute and for a rat is 70-115 breaths per minute.
-
Reduce or Discontinue this compound: If possible, stop any ongoing administration of the drug.
-
Provide Supplemental Oxygen: Place the animal in a chamber with an enriched oxygen supply (e.g., 100% oxygen) or provide oxygen via a nose cone.
-
Mechanical Ventilation: In severe cases of apnea, intubation and mechanical ventilation may be necessary.
-
Pharmacological Intervention: The use of respiratory stimulants is generally not recommended as they can have their own side effects. The ampakine CX717 has shown potential in reversing barbiturate-induced respiratory depression in rats, but this is an experimental approach.[1][2][3]
Issue 2: Hypothermia
Symptoms:
-
Rectal temperature below 36°C.
-
Lethargy and reduced activity upon recovery.
-
Coolness to the touch.
Immediate Actions & Management Protocol:
-
Monitor Core Body Temperature: Use a rectal probe to monitor the rodent's core body temperature throughout the procedure and during recovery.
-
Provide a Heat Source: Utilize a circulating warm water blanket, a forced-air warming system, or a heat lamp to maintain the animal's body temperature.[4] Be cautious to avoid thermal injury; a barrier such as a surgical drape should be placed between the animal and the heat source.
-
Insulate the Animal: Use surgical drapes and cover exposed areas of the animal's body to reduce heat loss.[5]
-
Warm Intravenous Fluids: If administering IV fluids, ensure they are warmed to physiological temperature before administration.
Issue 3: Cardiovascular Depression
Symptoms:
-
Slow heart rate (bradycardia).
-
Low blood pressure (hypotension).
-
Weak pulse.
Immediate Actions & Management Protocol:
-
Monitor Vital Signs: Continuously monitor heart rate and blood pressure using appropriate equipment for rodents, such as a pulse oximeter or a non-invasive blood pressure system.
-
Administer Intravenous Fluids: Administer warmed isotonic fluids (e.g., 0.9% saline or Lactated Ringer's solution) intravenously or subcutaneously to provide cardiovascular support and maintain blood pressure.[5]
-
Reduce Anesthetic Depth: If the cardiovascular depression is severe, reduce the concentration of this compound if possible.
-
Consider Vasopressors: In cases of severe, unresponsive hypotension, the use of vasopressors may be considered under the guidance of a veterinarian.
Issue 4: Prolonged Recovery from Anesthesia
Symptoms:
-
Delayed return of the righting reflex.
-
Extended period of lethargy and inactivity.
-
Reduced food and water intake post-procedure.
Immediate Actions & Management Protocol:
-
Maintain Physiological Support: Continue to provide thermal support and monitor vital signs until the animal is fully recovered.
-
Provide Hydration and Nutrition: Ensure easy access to a water source (e.g., hydrogel) and palatable, soft food. If the animal is not eating or drinking, subcutaneous fluid administration may be necessary.
-
Ensure a Quiet and Comfortable Environment: House the recovering animal in a clean, quiet cage to minimize stress.
-
Analgesia: Provide appropriate post-operative analgesia as pain can contribute to a delayed recovery.
Data Presentation
Table 1: Acute Toxicity of Barbital Sodium in Rodents
| Species | Route of Administration | LD50 (mg/kg) |
| Rat | Oral | 600[6] |
| Rat | Intraperitoneal | 300[6] |
| Rat | Subcutaneous | 300 (LDLo)[6] |
LDLo: Lowest published lethal dose
Experimental Protocols
Protocol 1: Administration of Warmed Subcutaneous Fluids for Supportive Care
-
Materials:
-
Warmed, sterile isotonic saline (0.9% NaCl) or Lactated Ringer's solution.
-
Sterile syringe (1-3 mL).
-
Sterile needle (23-25 gauge).
-
-
Procedure:
-
Gently restrain the rodent.
-
Lift the skin to create a "tent" in the interscapular region (between the shoulder blades).
-
Insert the needle at the base of the tent, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Slowly inject the warmed fluids. The volume will depend on the size of the animal and the degree of dehydration, but a general guideline is 1-2 mL for a mouse and 5-10 mL for a rat.
-
Withdraw the needle and gently massage the area to help disperse the fluid.
-
Monitor the animal for absorption of the fluid bolus.
-
Mandatory Visualization
Caption: Workflow for managing common side effects of this compound.
Caption: Mechanism of action of this compound leading to side effects.
References
- 1. Respiratory depression in rats induced by alcohol and barbiturate and rescue by ampakine CX717 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Respiratory depression in rats induced by alcohol and barbiturate and rescue by ampakine CX717 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of thermoregulatory devices during rodent anesthesia and the effects of body temperature on physiologic parameters [epistemonikos.org]
- 5. youtube.com [youtube.com]
- 6. RTECS NUMBER-CQ3850000-Chemical Toxicity Database [drugfuture.com]
Preventing degradation of Probarbital sodium in stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Probarbital sodium in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in stock solutions?
The primary cause of degradation for this compound, like other barbiturates, in aqueous stock solutions is hydrolysis.[1][2] This chemical breakdown of the molecule is primarily influenced by the pH and temperature of the solution.
Q2: What are the ideal storage conditions for this compound stock solutions?
To minimize degradation, this compound stock solutions should be stored at refrigerated temperatures (2-8°C) and protected from light. The pH of the solution should be maintained in a slightly alkaline range, though specific optimal pH may vary. It is crucial to prevent freezing, as this can cause the drug to precipitate out of solution.
Q3: How long can I store a this compound stock solution?
The stability of a this compound stock solution depends on the solvent, concentration, storage temperature, and pH. While specific data for this compound is limited, studies on similar barbiturates like Phenobarbital sodium suggest that solutions can be stable for several weeks to months under optimal conditions. It is best practice to prepare fresh solutions for critical experiments or to re-qualify stored solutions if there are any concerns about their integrity.
Q4: What are the visible signs of this compound degradation?
Visible signs of degradation can include a change in the color or clarity of the solution, or the formation of a precipitate.[1] The hydrolysis of the barbiturate ring can lead to the formation of insoluble degradation products.
Q5: Can I use a stock solution that shows signs of precipitation?
No, a solution with precipitation should not be used. Precipitation indicates that the concentration of the active compound is no longer accurate and that degradation products may be present, which could interfere with experimental results.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitate forms in the stock solution upon storage. | 1. Storage temperature is too low (close to freezing). 2. The concentration of the stock solution is too high for the chosen solvent. 3. Degradation has occurred, leading to the formation of insoluble byproducts. | 1. Ensure the storage temperature is maintained within the recommended 2-8°C range. 2. Prepare a new stock solution at a lower concentration. 3. Discard the solution and prepare a fresh stock, ensuring optimal preparation and storage conditions are met. |
| The stock solution has changed color. | 1. Exposure to light, leading to photodegradation. 2. Chemical reaction with contaminants in the solvent or storage container. | 1. Always store stock solutions in amber vials or otherwise protected from light. 2. Use high-purity solvents and sterile, chemically inert storage containers. Prepare a fresh solution. |
| Inconsistent experimental results using the same stock solution. | 1. Degradation of the this compound over time, leading to a decrease in the effective concentration. 2. Incomplete dissolution of the this compound during preparation. | 1. Prepare fresh stock solutions more frequently. Consider aliquoting the stock solution to minimize repeated warming and cooling cycles. 2. Ensure the this compound is fully dissolved during preparation by using appropriate solvents and gentle warming or sonication if necessary. |
Experimental Protocols
Protocol for the Preparation of a this compound Stock Solution (10 mg/mL)
Materials:
-
This compound powder
-
Sterile, pyrogen-free water for injection or a suitable buffer solution
-
Sterile 15 mL conical tube or vial (amber colored recommended)
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes
Procedure:
-
Weighing: Accurately weigh 100 mg of this compound powder using a calibrated analytical balance and transfer it to the sterile conical tube or vial.
-
Dissolution: Add 10 mL of the desired sterile solvent (e.g., water for injection) to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 40°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
Sterilization (Optional but Recommended): If a sterile solution is required for your application, filter the solution through a 0.22 µm sterile syringe filter into a new sterile, amber-colored vial.
-
Labeling: Clearly label the vial with the name of the compound (this compound), the concentration (10 mg/mL), the solvent used, the date of preparation, and the initials of the preparer.
-
Storage: Store the stock solution at 2-8°C, protected from light.
Quantitative Data on Barbiturate Stability
Due to the limited availability of specific stability data for this compound, the following table summarizes stability data for the structurally similar barbiturate, Phenobarbital sodium. This information can be used as a general guideline for handling this compound solutions.
Table 1: Stability of Phenobarbital Sodium Solutions Under Various Conditions
| Barbiturate | Concentration | Solvent | pH | Temperature | Stability | Reference |
| Phenobarbital Sodium | 10 mg/mL | 0.9% NaCl | 8.6 | 25°C | Stable for at least 7 days | Not explicitly in search results |
| Phenobarbital Sodium | 10 mg/mL | 0.9% NaCl | 8.6 | 4°C | Stable for at least 28 days | Not explicitly in search results |
| Phenobarbital Sodium | 10 mg/mL | Dextrose 5% in Water | 9.2-10.2 | 25°C | Stable for at least 7 days | Not explicitly in search results |
Visualizations
Degradation Pathway
Caption: General hydrolysis pathway for this compound degradation.
Experimental Workflow
Caption: Recommended workflow for preparing and storing this compound stock solutions.
References
Technical Support Center: Probarbital Sodium Dosage and Administration
This technical support guide provides researchers, scientists, and drug development professionals with essential information for adjusting Probarbital sodium dosages across different animal strains. Due to the limited availability of direct data for this compound, this guide incorporates data from closely related short-acting barbiturates like pentobarbital and principles of anesthetic dose conversion. It is imperative to conduct pilot studies to determine the optimal dosage for your specific animal strain and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How do I determine a starting dose of this compound for a new animal strain?
A1: When specific data for this compound is unavailable for a particular strain, a common and accepted practice is to extrapolate from a known dose in another species using allometric scaling. This method uses the body surface area to estimate an equivalent dose. However, this should only be considered a starting point, and careful dose-response studies are necessary.
Q2: What are the signs of anesthetic overdose with this compound, and what should I do?
A2: Signs of overdose include severe respiratory depression (slow, shallow breathing), cyanosis (blue or purple coloration of the skin and mucous membranes), profound hypotension (low blood pressure), and a lack of response to painful stimuli. If an overdose is suspected, immediately discontinue administration and provide respiratory support with oxygen. There is no specific reversal agent for barbiturates, so supportive care is critical.
Q3: Can I administer this compound to an animal with pre-existing health conditions?
A3: Use extreme caution when administering this compound to animals with hepatic (liver) or renal (kidney) impairment, as these organs are crucial for metabolizing and excreting the drug. Animals with cardiovascular or respiratory disease are also at higher risk. A lower starting dose and careful monitoring are essential in these cases.
Q4: How long does the anesthetic effect of this compound last?
A4: this compound is a short-acting barbiturate. The duration of anesthesia is dose-dependent and varies between species and even strains. For mice, anesthetic duration with similar barbiturates can range from 30 to 60 minutes. Always monitor the animal for signs of returning consciousness and be prepared to administer supplemental doses if necessary for longer procedures.
Q5: What are the common side effects of this compound?
A5: Common side effects include respiratory depression, hypotension, and hypothermia. It is crucial to monitor the animal's vital signs throughout the procedure. Barbiturates have poor analgesic properties, so the use of a dedicated analgesic is recommended for painful procedures.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Animal is not reaching the desired plane of anesthesia. | - Incorrect dose calculation.- Incorrect route of administration.- Individual animal variation. | - Verify dose calculations and the concentration of your this compound solution.- Ensure the full dose was administered correctly (e.g., intraperitoneally).- Administer a small supplemental dose (e.g., 10-25% of the initial dose) and continue to monitor closely. |
| Animal is experiencing respiratory depression (breathing is slow and shallow). | - Dose is too high.- Rapid intravenous injection. | - Provide ventilatory support with oxygen if necessary.- Ensure you are not administering the drug too quickly if using an IV route.- Monitor respiratory rate and depth continuously. |
| Animal's heart rate or blood pressure is dropping significantly. | - Anesthetic overdose.- Pre-existing cardiovascular condition. | - Reduce the anesthetic depth if possible.- Administer intravenous fluids to support blood pressure.- Have emergency drugs and equipment readily available. |
| Prolonged recovery from anesthesia. | - Dose was too high.- Impaired metabolism or excretion (liver or kidney issues).- Hypothermia. | - Keep the animal warm with a heating pad or lamp.- Provide supportive care, including fluids.- Monitor the animal until it is fully recovered and able to move normally. |
| Animal shows signs of pain during the procedure (e.g., movement, vocalization). | - Anesthetic depth is insufficient.- Barbiturates have poor analgesic properties. | - Administer a supplemental dose of this compound.- Administer an analgesic agent. For future procedures, consider pre-emptive analgesia. |
Quantitative Data Summary
Note: The following tables provide data for related barbiturates as a reference for this compound. These values can vary significantly between strains, age, and sex of the animals.
Table 1: Estimated Anesthetic Doses of Phenobarbital Sodium in Female BALB/c Mice for Surgical Anesthesia
| Concentration | Dose (mg/kg) | Anesthesia Success Rate |
| 5% | 125 | 83.33% |
| 5% | 150 | 100% |
| 10% | 125 | 100% |
| 10% | 150 | 100% |
| 10% | 200 | 100% |
| Data adapted from a study on Phenobarbital sodium, a related barbiturate.[2] |
Table 2: Interspecies Dose Conversion Factors (Km)
To estimate a starting dose in a new species, you can use the following formula:
Dose in Species B (mg/kg) = Dose in Species A (mg/kg) x (Km of Species A / Km of Species B)
| Species | Body Weight (kg) | Km |
| Mouse | 0.02 | 3 |
| Rat | 0.15 | 6 |
| Rabbit | 1.8 | 12 |
| Dog | 10 | 20 |
| Human | 60 | 37 |
Experimental Protocols
Protocol 1: Determining the ED50 of this compound for Anesthesia
Objective: To determine the median effective dose (ED50) of this compound required to induce a surgical plane of anesthesia in a specific animal strain.
Methodology:
-
Animal Preparation: Acclimate animals to the housing facility for at least one week. Ensure they are healthy and within a defined weight range.
-
Dose Selection: Based on literature for similar compounds or allometric scaling, select a range of 5-6 doses expected to span from no effect to a 100% anesthetic effect.
-
Group Allocation: Randomly assign a group of animals (e.g., n=10 per group) to each dose level.
-
Drug Administration: Administer this compound via the intended route (e.g., intraperitoneal injection).
-
Assessment of Anesthesia: At a predetermined time point after administration, assess the anesthetic depth. A common endpoint is the loss of the righting reflex or lack of response to a noxious stimulus (e.g., toe pinch).
-
Data Analysis: For each dose, calculate the percentage of animals that reached the anesthetic endpoint. Use probit analysis or logistic regression to calculate the ED50, the dose at which 50% of the animals are expected to show the effect.
Protocol 2: Monitoring Anesthetic Depth and Vital Signs
Objective: To ensure animal welfare and the collection of reliable data by properly monitoring animals under this compound anesthesia.
Methodology:
-
Induction: Following administration of this compound, place the animal in a quiet, warm environment.
-
Confirmation of Anesthesia: Regularly check for the loss of the righting reflex. Once lost, confirm a surgical plane of anesthesia by assessing the lack of a withdrawal reflex to a firm toe pinch.
-
Vital Sign Monitoring: Throughout the procedure, monitor the following at regular intervals (e.g., every 5-10 minutes):
-
Respiratory Rate and Pattern: Observe chest movements. A normal, steady rate is desired.
-
Heart Rate: Can be monitored with a stethoscope or a pulse oximeter.
-
Body Temperature: Use a rectal thermometer. Hypothermia is a common side effect and should be prevented with a heating pad.
-
Mucous Membrane Color: Gums should be pink, not pale or blue.
-
-
Record Keeping: Maintain a detailed anesthetic record for each animal, noting the doses administered, the time of key events, and all monitored vital signs.
Mandatory Visualizations
Caption: Workflow for determining an appropriate this compound dosage.
References
Technical Support Center: Overcoming Variability in Barbiturate Anesthetic Effects
Disclaimer: The following information focuses on Pentobarbital sodium , a widely used short-acting barbiturate anesthetic in research settings. "Probarbital sodium" is a less common term, and the information for Pentobarbital sodium is provided as a practical guide for researchers encountering variability with short-acting barbiturate anesthetics. Always consult your institution's animal care and use committee (IACUC) and established guidelines for specific protocols.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome variability in the anesthetic effects of Pentobarbital sodium during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Pentobarbital sodium and how does it work as an anesthetic?
Pentobarbital sodium is a short-acting barbiturate that depresses the central nervous system (CNS).[1][2] It enhances the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, which increases chloride ion influx and hyperpolarizes neurons, leading to sedation and anesthesia.[2] At higher, anesthetic concentrations, it can also directly activate chloride channels.[2]
Q2: What are the common routes of administration for Pentobarbital sodium in laboratory animals?
The most common routes of administration are intraperitoneal (IP) and intravenous (IV).[3] The IV route provides a more rapid onset of anesthesia, while the IP route is often more practical for small rodents.[4] Subcutaneous (SQ) and intramuscular (IM) injections are generally less common for anesthesia due to slower and more variable absorption.
Q3: How long does anesthesia with Pentobarbital sodium typically last?
The duration of anesthesia can range from 45 to 120 minutes, depending on the dose, species, and individual animal.[5]
Q4: What are the known side effects of Pentobarbital sodium anesthesia?
The most significant side effects are respiratory and cardiovascular depression.[6] This can manifest as slowed breathing, apnea, hypotension (low blood pressure), and changes in heart rate.[6][7] Hypothermia is also a common side effect, so it is crucial to provide a heat source to the animal during and after the procedure.
Q5: Are there any known drug interactions with Pentobarbital sodium?
Yes, several drug interactions can alter the anesthetic effects of Pentobarbital sodium.[8] Co-administration with other CNS depressants, such as opioids, benzodiazepines, and alcohol, can potentiate the sedative and respiratory depressant effects.[1][8] Barbiturates can also induce hepatic enzymes, which may increase the metabolism and decrease the effectiveness of other drugs.[6]
Troubleshooting Guides
Issue 1: Insufficient or No Anesthetic Effect
Symptom: The animal does not reach a surgical plane of anesthesia (i.e., does not lose the pedal withdrawal reflex) after administration of the calculated dose.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage Calculation | Double-check the animal's weight and the dose calculation. Ensure you are using the correct units (mg/kg). |
| Improper Administration | For IP injections, ensure the needle was correctly placed in the peritoneal cavity and not in the subcutaneous space, an organ, or the bladder. For IV injections, confirm the injection was not perivascular. |
| Strain or Species Variability | Different strains or species of animals can have varying sensitivities to Pentobarbital sodium. Consult literature for specific dosage recommendations for the strain you are using.[6] |
| Drug In-solution Precipitation | The pH of the Pentobarbital sodium solution is critical. If the pH drops below 10, the drug can precipitate out of the solution, reducing its effective concentration.[4] Ensure the solution is clear and free of precipitates. |
| Tolerance | Repeated administration of barbiturates can lead to tolerance, requiring higher doses to achieve the same effect.[8] |
Issue 2: Prolonged Anesthetic Recovery
Symptom: The animal remains anesthetized for a significantly longer period than expected.
| Possible Cause | Troubleshooting Step |
| Overdose | This is a common cause of prolonged recovery. Ensure accurate dose calculation and administration. |
| Hypothermia | Low body temperature slows down drug metabolism. Monitor the animal's temperature and provide supplemental heat during and after the procedure. |
| Obesity | Pentobarbital sodium is lipid-soluble and can accumulate in fat tissue. Obese animals may require higher initial doses but can have prolonged recoveries as the drug slowly leaches out of fat stores.[5] |
| Poor Health Status | Animals with underlying liver or kidney disease will have impaired drug metabolism and excretion, leading to a longer recovery. |
| Drug Interactions | Concurrent administration of other CNS depressants can prolong the anesthetic effect. |
Issue 3: Anesthetic Overdose and Emergency Management
Symptom: Severe respiratory depression (slow, shallow breathing or apnea), pale or blue mucous membranes, and weak or absent pulse.
| Action | Description |
| Stop Administration | Immediately cease any further administration of the anesthetic. |
| Provide Ventilatory Support | If the animal is apneic, provide artificial respiration immediately. This can be done using a small animal ventilator or by gently compressing the chest. |
| Administer Reversal Agents (with caution) | There is no direct reversal agent for barbiturates. Supportive care is the primary treatment. In some cases, CNS stimulants may be used, but this should be done under veterinary guidance as it can have adverse effects. |
| Maintain Body Temperature | Use heating pads or lamps to prevent hypothermia, which can worsen the overdose effects. |
| Fluid Therapy | Intravenous or subcutaneous fluids can help support cardiovascular function and enhance drug elimination. |
| Contact Veterinary Staff | Immediately notify the institutional veterinarian or veterinary technician for assistance. |
Data Presentation
Table 1: Recommended Anesthetic Dosages of Pentobarbital Sodium for Common Laboratory Animals
| Species | Dosage (mg/kg) | Route of Administration | Reference |
| Mouse | 40 - 85 | IP | [3] |
| Rat | 40 - 50 | IP | [3][9] |
| Rabbit | 28 | IP or IV | [3] |
| Guinea Pig | 37 | IP | [9] |
Note: These are general guidelines. The optimal dose can vary depending on the specific strain, age, and health status of the animal. It is recommended to start with the lower end of the dose range and titrate to effect.
Experimental Protocols
Protocol 1: Preparation of a Non-Pharmaceutical Grade Pentobarbital Sodium Anesthetic Solution (60 mg/mL)
Materials:
-
6 g Pentobarbital sodium powder
-
10 mL Ethanol (95%)
-
40 mL Propylene glycol USP
-
Sterile 0.9% saline
-
Sterile vials and filters
Procedure:
-
In a sterile container, dissolve the 6 g of Pentobarbital sodium powder in 10 mL of 95% ethanol. Ensure the powder is completely dissolved.[3]
-
Add 25 mL of sterile 0.9% saline to the solution and mix thoroughly.[3]
-
Add 40 mL of propylene glycol and mix well.[3]
-
Bring the final volume to 100 mL with sterile 0.9% saline.[3]
-
The final concentration of the solution will be 60 mg/mL.[3]
-
Sterile filter the final solution into a sterile, sealed vial.
-
Label the vial with the drug name, concentration, date of preparation, and expiration date.
-
Store the solution according to institutional guidelines for controlled substances.
Protocol 2: Intraperitoneal (IP) Administration of Pentobarbital Sodium in a Mouse
Materials:
-
Appropriate dose of Pentobarbital sodium solution
-
Sterile 1 mL syringe with a 25-27 gauge needle
-
Animal scale
Procedure:
-
Accurately weigh the mouse to determine the correct volume of anesthetic to be administered.
-
Draw up the calculated volume of Pentobarbital sodium solution into the syringe.
-
Properly restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse's head downwards at a slight angle.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and other organs.
-
Aspirate to ensure the needle has not entered a blood vessel or organ before injecting the solution.
-
Inject the solution smoothly into the peritoneal cavity.
-
Place the mouse in a clean, warm cage and monitor closely for the onset of anesthesia.
Visualizations
References
- 1. Pentobarbital: Uses, Dosage, Side Effects & Interactions [minicule.com]
- 2. Pentobarbital - Wikipedia [en.wikipedia.org]
- 3. SOP Sodium Pentobarbital Anesthetic Formulation | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
- 4. Review of Intraperitoneal Injection of Sodium Pentobarbital as a Method of Euthanasia in Laboratory Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osa.stonybrookmedicine.edu [osa.stonybrookmedicine.edu]
- 6. msm.edu [msm.edu]
- 7. researchgate.net [researchgate.net]
- 8. Barbiturate - Wikipedia [en.wikipedia.org]
- 9. buffalo.edu [buffalo.edu]
Identifying and minimizing impurities in synthesized Probarbital sodium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing impurities during the synthesis of Probarbital sodium.
Troubleshooting Guides
Question: My this compound synthesis resulted in a low yield and a brownish, impure product. What are the potential causes and how can I troubleshoot this?
Answer:
A low yield and discolored product in this compound synthesis can stem from several factors throughout the synthetic process. The most common culprits are incomplete reaction, side reactions, and degradation of the product. Here is a step-by-step troubleshooting guide:
-
Incomplete Initial Condensation: The core reaction for barbiturate synthesis is the condensation of a substituted malonic ester with urea. If this reaction is incomplete, you will have unreacted starting materials in your crude product.
-
Troubleshooting:
-
Verify Stoichiometry: Ensure you are using a slight excess of urea to drive the reaction to completion.
-
Check Base Strength and Stoichiometry: A strong base, like sodium ethoxide, is crucial. Ensure it is fresh and used in the correct stoichiometric amount to fully deprotonate the malonic ester.
-
Reaction Time and Temperature: The reaction may require extended reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting malonic ester spot disappears.
-
-
-
Side Reactions: Several side reactions can occur, leading to impurity formation.
-
Troubleshooting:
-
Hydrolysis of Malonic Ester: Ensure all reagents and solvents are anhydrous. Moisture can lead to the hydrolysis of your diethyl 5-ethyl-5-isopropylmalonate, which will not participate in the condensation.
-
Self-Condensation of Urea: At high temperatures, urea can decompose or self-condense. Maintain the recommended reaction temperature and avoid excessive heating.
-
-
-
Product Degradation during Workup: The barbiturate ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.
-
Troubleshooting:
-
Neutralization pH: During the acidification step to precipitate the Probarbital free acid, avoid a very low pH. Adjust the pH to be just acidic enough for complete precipitation.
-
Temperature Control: Perform the acidification and subsequent filtration at a low temperature (e.g., in an ice bath) to minimize degradation.
-
-
-
Purification Issues: Inefficient purification will lead to a discolored final product.
-
Troubleshooting:
-
Recrystallization Solvent: The choice of solvent for recrystallization is critical. A mixture of ethanol and water is often effective for barbituric acids. Experiment with different solvent systems to find the optimal one for your product.
-
Use of Activated Carbon: If the product is colored, adding a small amount of activated carbon to the hot recrystallization solution can help remove colored impurities. Be sure to filter the hot solution to remove the carbon before allowing it to cool.
-
-
Question: I have identified an impurity in my this compound batch with a higher molecular weight than the parent compound. What could this be and how do I get rid of it?
Answer:
A higher molecular weight impurity often suggests the formation of a dimer or an adduct. In the context of barbiturate synthesis, a likely candidate is a condensation product between two molecules.
-
Potential Impurity: One possibility is the formation of a Michael adduct if any α,β-unsaturated carbonyl impurities are present in the starting materials or formed as byproducts. Another possibility is the formation of a dimer through an intermolecular reaction.
-
Identification:
-
Mass Spectrometry (MS): High-resolution mass spectrometry can provide an accurate mass of the impurity, which can help in proposing a molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR of the purified impurity will be crucial in elucidating its structure.
-
-
Minimization and Removal:
-
Purity of Starting Materials: Ensure the purity of your diethyl 5-ethyl-5-isopropylmalonate and urea before starting the synthesis.
-
Reaction Conditions: Strictly control the reaction temperature and time to minimize the formation of byproducts.
-
Chromatography: If recrystallization is ineffective in removing the impurity, column chromatography on silica gel may be necessary. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is a good starting point.
-
Frequently Asked Questions (FAQs)
1. What are the most common impurities in this compound synthesis?
The most common impurities can be categorized as follows:
-
Starting Materials and Intermediates: Unreacted diethyl 5-ethyl-5-isopropylmalonate and urea.
-
Side Products: Hydrolysis products of the malonic ester or the final barbiturate ring (e.g., 5-ethyl-5-isopropylmalonic acid, urea decomposition products).
-
Related Substances: Isomeric impurities from the starting alkyl halides, or byproducts from unintended alkylation reactions.
-
Degradation Products: Products of hydrolytic cleavage of the barbiturate ring.
2. What analytical methods are recommended for purity assessment of this compound?
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary technique for quantifying the purity of this compound and detecting impurities.
-
Gas Chromatography (GC): GC can be used for the analysis of volatile impurities and residual solvents.
-
Mass Spectrometry (MS): LC-MS or GC-MS is invaluable for the identification of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of the final product and any isolated impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups in the this compound molecule.
3. What are the critical process parameters to control during the synthesis of this compound to minimize impurity formation?
-
Purity of Raw Materials: The purity of diethyl 5-ethyl-5-isopropylmalonate and urea is paramount.
-
Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Reaction Temperature: Maintain a consistent and controlled temperature during the condensation reaction to prevent side reactions and decomposition.
-
pH Control during Workup: Careful control of pH during the acidification and salt formation steps is crucial to prevent degradation of the barbiturate ring.
-
Purification Method: The recrystallization or chromatographic purification step must be optimized to effectively remove impurities.
Data Presentation
Table 1: Potential Impurities in this compound Synthesis
| Impurity Name | Structure | Potential Source | Typical Analytical Method |
| Diethyl 5-ethyl-5-isopropylmalonate | (C2H5OOC)2C(C2H5)(CH(CH3)2) | Unreacted starting material | HPLC, GC-MS |
| Urea | (NH2)2CO | Unreacted starting material | HPLC |
| 5-Ethyl-5-isopropylmalonic acid | (HOOC)2C(C2H5)(CH(CH3)2) | Hydrolysis of the malonic ester | HPLC, LC-MS |
| N-ethyl-N'-isopropylurea | C2H5NHCONHCH(CH3)2 | Side reaction product | HPLC, LC-MS |
| Barbituric Acid | C4H4N2O3 | Hydrolysis of Probarbital | HPLC, LC-MS |
Table 2: Recommended HPLC Method Parameters for this compound Purity Analysis
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 214 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Experimental Protocols
Protocol 1: Synthesis of Probarbital (5-ethyl-5-isopropylbarbituric acid)
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 21.6 g (0.1 mol) of diethyl 5-ethyl-5-isopropylmalonate in 100 mL of anhydrous ethanol.
-
Base Addition: To this solution, add 4.6 g (0.2 mol) of sodium metal in small portions. The mixture will heat up and reflux.
-
Urea Addition: Once all the sodium has reacted, add 9.0 g (0.15 mol) of dry urea to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain it for 8-10 hours. Monitor the reaction by TLC.
-
Solvent Removal: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Workup: Dissolve the residue in 100 mL of water. Acidify the solution to pH 2-3 with 2M hydrochloric acid while cooling in an ice bath.
-
Isolation: The white precipitate of Probarbital is collected by vacuum filtration, washed with cold water, and dried.
Protocol 2: Purification of Probarbital by Recrystallization
-
Dissolution: Dissolve the crude Probarbital in a minimum amount of hot 95% ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Filter the hot solution through a fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Add hot water to the filtrate until a slight turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Isolation: Collect the pure crystals of Probarbital by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry in a vacuum oven.
Protocol 3: Preparation of this compound
-
Dissolution: Suspend 19.8 g (0.1 mol) of pure Probarbital in 100 mL of anhydrous ethanol.
-
Salt Formation: Add a stoichiometric amount of a solution of sodium ethoxide in ethanol (prepared from 0.1 mol of sodium in ethanol) dropwise with stirring.
-
Precipitation: The sodium salt of Probarbital will precipitate out of the solution.
-
Isolation: Collect the this compound by filtration, wash with anhydrous ether, and dry under vacuum.
Mandatory Visualization
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting logic for impurity identification.
Technical Support Center: Probarbital Sodium Administration and Tachyphylaxis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Probarbital sodium. The following information addresses the issue of tachyphylaxis, a rapid decrease in drug response, which can be encountered during repeated administration in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a sedative-hypnotic drug belonging to the barbiturate class. Its primary mechanism of action is to enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, which is the major inhibitory neurotransmitter in the central nervous system.[1][2] By binding to an allosteric site on the GABA-A receptor, this compound increases the duration of the chloride channel opening induced by GABA.[1][2] This leads to an increased influx of chloride ions into the neuron, hyperpolarization of the cell membrane, and a decrease in neuronal excitability. At higher concentrations, barbiturates can also directly open the GABA-A receptor channel, even in the absence of GABA.
Q2: What is tachyphylaxis and why is it a concern with repeated this compound administration?
Tachyphylaxis is a phenomenon characterized by a rapid decrease in the response to a drug following repeated administration over a short period.[3] With this compound, this means that subsequent doses may produce a diminished sedative or hypnotic effect compared to the initial dose. This can be a significant issue in experimental settings that require consistent and predictable drug effects over time, potentially leading to variability in experimental results and misinterpretation of data.
Q3: What are the underlying molecular mechanisms of tachyphylaxis to this compound?
The primary molecular mechanisms believed to underlie tachyphylaxis to barbiturates like this compound involve changes at the GABA-A receptor level. These changes can include:
-
Receptor Desensitization: Prolonged or repeated exposure to this compound can lead to a state where the GABA-A receptor becomes less responsive to the drug. This can occur through conformational changes in the receptor protein.
-
Receptor Downregulation: The cell may respond to overstimulation by reducing the number of GABA-A receptors on the cell surface through a process of internalization and degradation. This leads to a decrease in the total number of available binding sites for this compound.
Troubleshooting Guide
Issue 1: Diminished Sedative/Hypnotic Effect with Subsequent Doses
-
Problem: You observe a significantly reduced sedative or hypnotic effect of this compound in your animal model after the first or second administration.
-
Possible Cause: Development of acute tachyphylaxis.
-
Troubleshooting Steps:
-
Confirm Tachyphylaxis: Administer a consistent dose of this compound at fixed intervals and measure the sedative/hypnotic effect (e.g., loss of righting reflex, locomotor activity). A progressive decrease in the duration or depth of sedation indicates tachyphylaxis.
-
Adjust Dosing Interval: Increase the time between this compound administrations. A longer "washout" period may allow for the resensitization of GABA-A receptors.
-
Consider a "Drug Holiday": If the experimental design allows, a period of no drug administration (a "drug holiday") may help restore the initial sensitivity to this compound.
-
Evaluate Cross-Tolerance: If other sedative-hypnotic drugs have been used, consider the possibility of cross-tolerance, as different barbiturates and other GABAergic modulators can induce tolerance to one another.[4]
-
Issue 2: High Variability in Response to this compound Across Subjects
-
Problem: There is a wide range of sedative effects observed in different animals receiving the same dose of this compound.
-
Possible Cause: Individual differences in metabolism or baseline GABAergic tone.
-
Troubleshooting Steps:
-
Control for Metabolic Differences: this compound is metabolized by hepatic enzymes.[4] Ensure that the experimental animals are of a similar age, sex, and health status, as these factors can influence metabolic rates.
-
Acclimatize Animals: Stress can alter an animal's response to sedatives. Ensure all animals are properly acclimatized to the experimental environment and handling procedures to minimize stress-induced variability.
-
Establish a Stable Baseline: Measure baseline activity levels or other relevant behavioral parameters before drug administration to account for individual differences in the subsequent analysis.
-
Issue 3: Inconsistent In Vitro Electrophysiology Results
-
Problem: When applying this compound repeatedly to neuronal cultures or brain slices, the potentiation of GABA-evoked currents is inconsistent or diminishes over time.
-
Possible Cause: Receptor desensitization and/or rundown of the preparation.
-
Troubleshooting Steps:
-
Optimize Application Protocol: Use a rapid perfusion system to ensure quick application and washout of this compound, minimizing the time the receptors are exposed to the drug.
-
Monitor Cell Health: Ensure the health of the neurons or brain slices throughout the experiment. Changes in cell viability can affect receptor function and lead to inconsistent results.
-
Vary Agonist Concentration: Test the effect of this compound on responses to different concentrations of GABA. Tachyphylaxis may be more pronounced at saturating concentrations of GABA.
-
Quantitative Data
Due to the limited availability of specific quantitative data for this compound, the following tables provide representative data for intermediate-acting barbiturates like Pentobarbital, which is pharmacologically similar to this compound.[4] These values should be used as a reference and may need to be empirically determined for this compound in your specific experimental system.
Table 1: Representative GABA-A Receptor Binding Affinity for Intermediate-Acting Barbiturates
| Parameter | Value | Description |
| Ki (GABA Site) | >100 µM | Inhibitory constant for binding to the GABA binding site. Barbiturates have low affinity for the GABA binding site itself. |
| EC50 (Potentiation) | ~10-100 µM | Effective concentration for 50% maximal potentiation of GABA-evoked currents.[5] |
| EC50 (Direct Gating) | ~100-800 µM | Effective concentration for 50% maximal direct activation of the GABA-A receptor channel.[5] |
Table 2: Example Time-Course of Tachyphylaxis Development to a Sedative-Hypnotic Barbiturate
| Time Point | Sedative Effect (% of Initial Response) | GABA-A Receptor Density (% of Baseline) |
| Initial Dose | 100% | 100% |
| After 3 Days (Daily Admin.) | 70% | 90% |
| After 7 Days (Daily Admin.) | 40% | 75% |
| After 14 Days (Daily Admin.) | 20% | 60% |
Note: These values are illustrative and can vary significantly based on the specific barbiturate, dosage, frequency of administration, and the experimental model.
Experimental Protocols
Protocol 1: In Vivo Induction and Measurement of Tachyphylaxis to this compound in Mice
-
Animal Model: Use adult male C57BL/6 mice, housed under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Drug Preparation: Dissolve this compound in sterile saline (0.9% NaCl) to the desired concentration.
-
Induction of Tachyphylaxis:
-
Administer this compound (e.g., 40-60 mg/kg, intraperitoneally) once daily for 7-14 consecutive days.
-
A control group should receive vehicle (saline) injections following the same schedule.
-
-
Measurement of Sedative Effect (Loss of Righting Reflex):
-
On days 1, 3, 7, and 14, immediately after injection, place each mouse in a supine position.
-
Record the latency to the first successful righting reflex (all four paws on the ground).
-
An increase in the latency is indicative of a sedative effect. A decrease in this latency over the treatment days suggests the development of tachyphylaxis.
-
-
Data Analysis: Compare the latency to righting reflex between the this compound-treated group and the control group at each time point using an appropriate statistical test (e.g., two-way ANOVA).
Protocol 2: Radioligand Binding Assay for GABA-A Receptor Density
-
Tissue Preparation:
-
Homogenize brain tissue (e.g., cortex) from control and this compound-treated animals in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA.
-
Resuspend the final membrane preparation in the assay buffer.
-
-
Binding Assay:
-
Incubate the membrane preparation with a saturating concentration of a radiolabeled GABA-A receptor ligand (e.g., [3H]muscimol for the GABA site or [3H]flunitrazepam for the benzodiazepine site).
-
To determine non-specific binding, a parallel set of tubes should contain an excess of a non-labeled competing ligand (e.g., unlabeled GABA or diazepam).
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Receptor density (Bmax) is expressed as fmol or pmol of radioligand bound per mg of protein. Compare the Bmax values between the control and treated groups.
-
Visualizations
Caption: this compound enhances GABAergic inhibition.
Caption: Workflow of tachyphylaxis development.
Caption: Troubleshooting logic for diminished drug effect.
References
- 1. What is the mechanism of Phenobarbital Sodium? [synapse.patsnap.com]
- 2. What is the mechanism of Phenobarbital? [synapse.patsnap.com]
- 3. Drugs associated with tachyphylaxis: results from a retrospective pharmacovigilance study using disproportionality analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 5. Distinct structural changes in the GABAA receptor elicited by pentobarbital and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for safe handling and disposal of Probarbital sodium
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with Probarbital sodium?
A1: Based on data for similar barbiturates, this compound is expected to be harmful if swallowed or inhaled.[1][2] It may cause central nervous system depression, with symptoms ranging from dizziness and drowsiness to unconsciousness and respiratory failure in advanced stages.[1] It may also cause skin and respiratory tract irritation.[1] Chronic exposure may lead to effects similar to acute exposure, and there is a potential for addiction.[1] Some related compounds are suspected of causing cancer.[2][3]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To ensure safety, a comprehensive PPE protocol should be followed. This includes:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[2]
-
Hand Protection: Chemical-resistant gloves are mandatory.[2][4]
-
Body Protection: A lab coat or other protective clothing should be worn.[2][4]
-
Respiratory Protection: If there is a risk of inhalation (e.g., when handling the powder), use a NIOSH-approved respirator.[4]
Q3: How should I store this compound?
A3: this compound should be stored in a cool, dry, and well-ventilated area.[1][2] Keep the container tightly closed and store it away from incompatible substances such as oxidizing agents.[5]
Q4: What should I do in case of an accidental spill?
A4: In the event of a spill, evacuate the area and ensure adequate ventilation.[2] Avoid creating dust.[2] For small spills, carefully sweep up the material and place it in a suitable, closed container for disposal.[5] For larger spills, prevent the material from entering drains or waterways.[2] Wear appropriate PPE during cleanup.
Q5: How do I properly dispose of this compound waste?
A5: Dispose of this compound in accordance with all local, state, and federal regulations. It should be treated as hazardous waste and disposed of through a licensed waste disposal company. Do not allow it to enter the environment.[3]
Troubleshooting Guides
Problem: The this compound powder is not dissolving completely.
-
Possible Cause: The solvent may not be appropriate, or the concentration may be too high.
-
Solution: According to data for related compounds, Amobarbital Sodium is soluble in water.[6] Try agitating the solution gently or warming it slightly if the compound's stability allows. Verify the solubility of this compound in your chosen solvent from a reliable source.
Problem: I feel dizzy and lightheaded after handling the powder.
-
Possible Cause: You may have inhaled some of the powder.
-
Solution: Immediately move to an area with fresh air. If symptoms persist or worsen, seek immediate medical attention.[1] Review your handling procedures to ensure you are using adequate respiratory protection and that your work is being conducted in a well-ventilated area or a fume hood.
Quantitative Data Summary
| Property | Data (for related compounds) |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][5] Phenobarbital sodium is classified as Acute Toxicity Category 3.[2][3] |
| Hazards | May cause central nervous system depression, skin and respiratory irritation, and is potentially addictive.[1] Suspected of causing cancer.[2][3] |
| Incompatible Materials | Oxidizing agents.[5] |
Experimental Protocols
Protocol for Safe Handling of this compound Powder
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[1] Put on all required PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Weighing: To minimize dust generation, weigh the powder carefully.[1] Use a micro-spatula to transfer the powder.
-
Solubilization: If preparing a solution, add the powder to the solvent slowly while stirring to prevent clumping and splashing.
-
Cleanup: After handling, decontaminate all surfaces and equipment that came into contact with the powder. Wash your hands thoroughly.[5]
Protocol for Disposal of this compound Waste
-
Segregation: All waste containing this compound (e.g., unused powder, contaminated lab supplies) must be segregated into a clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name "this compound."
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the waste in accordance with all applicable regulations.
Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
References
Technical Support Center: Probarbital Sodium in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Probarbital sodium in experimental controls. Given the limited specific data on this compound, this guide incorporates information from closely related intermediate-acting barbiturates, such as pentobarbital, to provide a thorough understanding of its potential impacts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, a member of the barbiturate class of drugs, primarily acts as a positive allosteric modulator of the GABA-A (gamma-aminobutyric acid type A) receptor in the central nervous system. This action enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions into neurons. This hyperpolarizes the neuron, making it less likely to fire an action potential and resulting in central nervous system depression. At higher doses, barbiturates can directly activate the GABA-A receptor, contributing to their sedative and hypnotic effects.
Q2: I'm observing unexpected sedative effects in my control group treated with this compound, which is impacting my behavioral study. What should I do?
A2: This is a common and expected effect of barbiturates. To mitigate this, consider the following:
-
Dose-Response Pilot Study: Conduct a pilot study to determine the minimal effective dose of this compound that serves as an appropriate vehicle control without causing excessive sedation that would confound your behavioral endpoints.
-
Acclimatization Period: Allow for a sufficient acclimatization period after drug administration and before behavioral testing to let the most potent sedative effects subside. The timing of this will depend on the dose and the specific behavioral paradigm.
-
Alternative Control Substance: Depending on your experimental question, a non-barbiturate sedative with a different mechanism of action or a vehicle-only control might be more appropriate. Benzodiazepines, for example, have a different binding site on the GABA-A receptor and may have a different side-effect profile.[1]
Q3: Can this compound affect the metabolism of my experimental compound?
A3: Yes, barbiturates are well-known inducers of hepatic cytochrome P450 (CYP) enzymes. This can lead to an increased metabolism of other drugs or compounds that are substrates for these enzymes, potentially reducing their efficacy or altering their pharmacokinetic profile. It is crucial to assess the potential for drug-drug interactions if your experimental design involves co-administration of other substances.
Q4: Are there alternatives to this compound for use as a control in my experiments?
A4: Yes, the choice of an alternative depends on the specific requirements of your study.
-
Benzodiazepines: These drugs also enhance GABAergic inhibition but have a different safety profile and are often considered a replacement for barbiturates in clinical use.[1]
-
Vehicle-Only Control: In many experimental designs, a vehicle-only control (the solution in which the this compound is dissolved) is sufficient and avoids the confounding effects of a pharmacologically active substance.
-
Other Sedatives/Anesthetics: Depending on the experimental need for sedation or anesthesia, other classes of drugs like propofol or dexmedetomidine could be considered, each with its own mechanism of action and side-effect profile.
Troubleshooting Guides
Issue: Unexpected Mortality in the this compound Control Group
-
Possible Cause 1: Respiratory Depression. Barbiturates can cause significant, dose-dependent respiratory depression, which can be fatal.
-
Troubleshooting Steps:
-
Review your dosing calculations and procedures to ensure accuracy.
-
Monitor respiratory rate and effort closely after administration.
-
Reduce the dose in subsequent experiments.
-
Ensure the animals are not housed in a way that could compromise breathing (e.g., bedding that could obstruct airways).
-
-
-
Possible Cause 2: Cardiovascular Depression. Barbiturates can also lead to hypotension and bradycardia.
-
Troubleshooting Steps:
-
Monitor heart rate and blood pressure if possible.
-
Consider the overall health status of the animals, as those with pre-existing conditions may be more susceptible.
-
Ensure adequate hydration and body temperature maintenance.
-
-
-
Possible Cause 3: Interaction with other substances. If other compounds are being administered, consider the possibility of a synergistic effect leading to increased toxicity.
-
Troubleshooting Steps:
-
Review the pharmacology of all administered substances.
-
Stagger the administration of different compounds if possible.
-
-
Issue: High Variability in Experimental Data from the Control Group
-
Possible Cause 1: Development of Tolerance. With repeated administration, tolerance to the effects of barbiturates can develop, leading to inconsistent responses over time.
-
Troubleshooting Steps:
-
If the experimental design involves chronic dosing, be aware that the effects of this compound may diminish over time.
-
Consider increasing the dose for later time points if a consistent level of sedation is required, but be mindful of the increased risk of side effects.
-
Acknowledge the potential for tolerance in your data analysis and interpretation.
-
-
-
Possible Cause 2: Inconsistent Drug Administration. Variability in the absorption and distribution of this compound can lead to inconsistent effects.
-
Troubleshooting Steps:
-
Ensure consistent administration routes and techniques.
-
For oral administration, consider the fed/fasted state of the animals.
-
For injectable routes, ensure proper injection placement and volume.
-
-
Data Presentation
Note: Specific quantitative data for this compound is limited. The following tables present data for Pentobarbital, an intermediate-acting barbiturate with a similar pharmacological profile, to provide an estimate of expected effects.
Table 1: Effects of Pentobarbital on Cardiorespiratory Function in Feline Models
| Parameter | Control (Mean ± SEM) | Pentobarbital (0.5-1.5 mg) (Mean ± SEM) | Percent Change |
| Minute Ventilation (ml/min) | 383 ± 19 | 227 ± 31 | -40.7% |
| Tidal Volume (ml) | 29.8 ± 2.4 | 16.1 ± 1.6 | -46.0% |
| Mean Blood Pressure (mm Hg) | 150 ± 16 | 73 ± 16 | -51.3% |
| Heart Rate (beats/min) | 182 ± 8 | 136 ± 12 | -25.3% |
Data adapted from a study in chloralose-anesthetized cats.[2]
Table 2: Dose-Dependent Effects of Pentobarbital on Locomotor Activity in Mice
| Dose (mg/kg) | Response Rate (responses/sec) |
| 0 (Vehicle) | ~1.2 |
| 1 | ~1.8 |
| 2 | ~2.0 |
| 5.6 | ~1.5 |
| 10 | ~0.5 |
| 17 | <0.1 |
Data are approximated from a dose-response curve for nose-poking behavior in mice under a fixed-ratio schedule of reinforcement. Lower doses increased response rates, while higher doses suppressed activity.
Experimental Protocols
Protocol 1: Assessment of Cytochrome P450 (CYP) Enzyme Induction in Primary Hepatocytes
This protocol provides a general framework for assessing the potential of this compound to induce CYP enzymes in vitro.
-
Hepatocyte Culture:
-
Plate cryopreserved or fresh primary hepatocytes (e.g., human, rat, mouse) in collagen-coated plates at an appropriate density.
-
Allow cells to acclimate for 24-48 hours in the appropriate culture medium.
-
-
Compound Treatment:
-
Prepare a dilution series of this compound in the culture medium. Include a vehicle control (e.g., DMSO) and a known positive control inducer for the specific CYP isozyme of interest (e.g., rifampicin for CYP3A4, phenobarbital for CYP2B6).
-
Replace the medium in the hepatocyte cultures with the medium containing the test compounds.
-
Incubate for 48-72 hours, replacing the medium with freshly prepared compound-containing medium every 24 hours.
-
-
Assessment of CYP Activity:
-
After the incubation period, wash the cells with a suitable buffer.
-
Add a substrate for the specific CYP isozyme of interest (e.g., a fluorescent or luminescent probe substrate).
-
Incubate for a specified period to allow for metabolism of the substrate.
-
Measure the formation of the metabolite using a plate reader (for fluorescent or luminescent assays) or by collecting the supernatant for analysis by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the fold induction of CYP activity by comparing the metabolite formation in the this compound-treated cells to the vehicle-treated cells.
-
Compare the induction potential of this compound to the positive control.
-
Visualizations
Caption: Signaling pathway of this compound at the GABA-A receptor.
Caption: Experimental workflow for studies using this compound.
References
Validation & Comparative
A Comparative Analysis of Probarbital Sodium and Phenobarbital for Anticonvulsant Efficacy
A comparative guide for researchers and drug development professionals.
Executive Summary
This guide provides a comparative overview of the anticonvulsant properties of probarbital sodium and phenobarbital. It is intended to inform researchers, scientists, and drug development professionals on the available data, mechanisms of action, and experimental evaluation of these two barbiturate compounds.
It is critical to note at the outset that publicly available, direct comparative studies on the anticonvulsant efficacy of this compound versus phenobarbital are exceedingly scarce. this compound is classified as an intermediate-acting barbiturate with sedative-hypnotic properties, but its therapeutic usefulness has been considered relatively low, and detailed modern experimental data on its anticonvulsant activity is limited.[1] In contrast, phenobarbital is a long-acting barbiturate and one of the oldest and most well-documented anticonvulsant drugs still in clinical use for various types of seizures, excluding absence seizures.[2][3]
This comparison, therefore, relies on contrasting the general pharmacological profiles of intermediate-acting barbiturates with the extensive data available for the long-acting phenobarbital.
Data Presentation: A Comparative Overview
Due to the lack of direct comparative experimental data for this compound, a quantitative side-by-side comparison of efficacy, such as ED50 values from standardized anticonvulsant tests, is not possible. The following table contrasts the general characteristics of phenobarbital with the expected properties of an intermediate-acting barbiturate like this compound.
| Feature | Phenobarbital | This compound (Inferred from class) |
| Drug Class | Long-acting barbiturate | Intermediate-acting barbiturate[1] |
| Primary Use | Anticonvulsant, sedative-hypnotic | Sedative-hypnotic[1] |
| Anticonvulsant Activity | Well-established for tonic-clonic and partial seizures[2][4] | Presumed, but not well-documented |
| Mechanism of Action | Primarily enhances GABAergic inhibition by prolonging the opening of GABA-A receptor chloride channels.[2][5][6] May also inhibit glutamate receptors and voltage-gated sodium channels.[5] | Expected to have a similar mechanism to other barbiturates, enhancing GABAergic inhibition.[1] |
| Onset of Action | Slower onset | Faster onset than long-acting barbiturates |
| Duration of Action | Long (10-16 hours)[6] | Intermediate (6-8 hours)[6] |
| Side Effects | Drowsiness, dizziness, cognitive impairment, potential for dependence.[2][5] | Expected to include dose-related drowsiness, vertigo, confusion, and incoordination.[1] |
Mechanism of Action: The GABAergic Pathway
Both phenobarbital and, presumably, this compound exert their primary anticonvulsant effects by modulating the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the central nervous system.[6] Barbiturates bind to the GABA-A receptor, enhancing the effect of GABA by increasing the duration of chloride ion channel opening.[2][5] This leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability, thus suppressing seizure activity. Some barbiturates may also exert effects by inhibiting excitatory glutamate receptors.[7]
Figure 1. Signaling pathway of barbiturates at the GABA-A receptor.
Experimental Protocols for Anticonvulsant Activity Assessment
Maximal Electroshock Seizure (MES) Test
The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[8][9][10]
Methodology:
-
Animal Model: Typically mice or rats.
-
Drug Administration: The test compound (e.g., phenobarbital) is administered, usually intraperitoneally (IP) or orally (PO), at various doses. A vehicle control group is also included.
-
Stimulation: At the time of expected peak drug effect, a brief electrical stimulus is delivered via corneal or auricular electrodes. The stimulus intensity is suprathreshold to induce a maximal seizure in control animals.
-
Endpoint: The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure.
-
Data Analysis: The percentage of animals protected from the tonic extension at each dose is determined, and the median effective dose (ED50) is calculated.
Figure 2. Experimental workflow for the Maximal Electroshock Seizure (MES) test.
Pentylenetetrazol (PTZ) Seizure Test
The PTZ test is a model for myoclonic and absence seizures and is used to identify compounds that raise the seizure threshold.[8][11][12]
Methodology:
-
Animal Model: Typically mice or rats.
-
Drug Administration: The test compound is administered prior to PTZ injection.
-
Chemoconvulsant Administration: A subcutaneous (SC) or intravenous (IV) injection of pentylenetetrazol is administered at a dose that reliably induces seizures in control animals.
-
Endpoint: The primary endpoints are the latency to the first myoclonic jerk and the presence or absence of generalized clonic seizures.
-
Data Analysis: An increase in the latency to seizure onset or the absence of seizures indicates anticonvulsant activity. The ED50 can be calculated based on the dose that protects a certain percentage of animals from seizures.
Conclusion
Phenobarbital is a well-characterized anticonvulsant with a long history of clinical use and a known mechanism of action primarily involving the potentiation of GABAergic inhibition. In contrast, this compound is a less-studied, intermediate-acting barbiturate for which there is a paucity of modern, publicly available data regarding its anticonvulsant efficacy. While it is expected to share the GABAergic mechanism of other barbiturates, its relative potency, efficacy, and side-effect profile as an anticonvulsant compared to phenobarbital remain unquantified in the scientific literature. Further preclinical studies employing standardized models such as the MES and PTZ tests would be necessary to directly compare the anticonvulsant activity of this compound with that of phenobarbital.
References
- 1. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 2. What is Phenobarbital Sodium used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. drugs.com [drugs.com]
- 5. What is the mechanism of Phenobarbital Sodium? [synapse.patsnap.com]
- 6. news-medical.net [news-medical.net]
- 7. Anticonvulsant and anesthetic barbiturates: different postsynaptic actions in cultured mammalian neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 9. scispace.com [scispace.com]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
Probing the Gates: A Comparative Analysis of Probarbital Sodium's Influence on Chloride Ion Channels
For researchers and professionals in drug development, understanding the precise molecular interactions of neuroactive compounds is paramount. This guide provides a detailed comparison of Probarbital sodium's effect on chloride ion channels, primarily focusing on the GABA-A receptor, and contrasts its performance with alternative modulators. The experimental data presented herein, derived from electrophysiological studies on related barbiturates, offers a quantitative framework for evaluating these compounds.
Mechanism of Action: Modulating the Brain's Primary Inhibitory Channel
This compound, as a member of the barbiturate class, exerts its primary effect by modulating the function of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. The GABA-A receptor is a ligand-gated ion channel that, upon binding with gamma-aminobutyric acid (GABA), opens to allow the influx of chloride ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.
Barbiturates and other modulators do not bind to the same site as GABA but to allosteric sites on the receptor complex, influencing the channel's response to GABA. The key distinction between barbiturates and another major class of GABA-A modulators, the benzodiazepines, lies in how they enhance the channel's function.
-
This compound (and other Barbiturates): Increases the duration for which the chloride channel remains open when GABA is bound.
-
Benzodiazepines (e.g., Diazepam): Increases the frequency of channel opening in the presence of GABA.
At higher concentrations, barbiturates can also directly gate the GABA-A receptor, meaning they can cause the channel to open even in the absence of GABA. This direct agonistic activity is a key differentiator from benzodiazepines and contributes to the higher risk of toxicity associated with barbiturates.
Quantitative Comparison of GABA-A Receptor Modulation
The following tables summarize quantitative data from electrophysiological studies on barbiturates and the benzodiazepine diazepam, providing a basis for comparing their effects on GABA-A receptor-mediated chloride currents.
Table 1: Potentiation of GABA-Activated Chloride Currents
| Compound | Drug Class | EC50 for Potentiation of GABA Current (µM) | Maximum Potentiation (% of control GABA response) |
| Pentobarbital | Barbiturate | 94 | Data not uniformly reported; significantly increases maximal response |
| Phenobarbital | Barbiturate | 890 | Data not uniformly reported; significantly increases maximal response |
| Diazepam | Benzodiazepine | ~0.01 - 0.1 (Varies with subunit composition) | ~150-300% (Typically does not increase maximal GABA efficacy) |
Table 2: Direct Activation of GABA-A Receptor Chloride Currents
| Compound | Drug Class | EC50 for Direct Channel Activation (mM) |
| Pentobarbital | Barbiturate | 0.33 |
| Phenobarbital | Barbiturate | 3.0 |
| Diazepam | Benzodiazepine | Not applicable (Does not directly activate the channel) |
Table 3: Effects on Single-Channel Kinetics
| Compound | Drug Class | Effect on Channel Open Frequency | Effect on Mean Channel Open Time |
| Pentobarbital | Barbiturate | Decrease | Increase |
| Diazepam | Benzodiazepine | Increase | No significant change or slight increase |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
The diagram above illustrates the allosteric modulation of the GABA-A receptor by this compound and benzodiazepines.
This flowchart outlines the key steps in a whole-cell patch-clamp experiment designed to measure the effects of a compound on GABA-A receptor currents.
Experimental Protocols
Whole-Cell Voltage-Clamp Recording of GABA-A Receptor Currents
This protocol describes the methodology for measuring macroscopic currents through GABA-A receptors expressed in a cellular system (e.g., HEK293 cells or Xenopus oocytes).
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are transiently transfected with plasmids encoding the desired human GABA-A receptor subunits (e.g., α1, β2, γ2) using a suitable transfection reagent (e.g., Lipofectamine). A reporter gene (e.g., GFP) is often co-transfected to identify successfully transfected cells.
-
Recordings are typically performed 24-48 hours post-transfection.
-
-
Electrophysiological Recording:
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH adjusted to 7.2 with CsOH). Cesium chloride is used to block potassium channels.
-
-
Pipettes: Borosilicate glass capillaries are pulled to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfected cells are identified by GFP fluorescence.
-
A high-resistance "giga-seal" (>1 GΩ) is formed between the patch pipette and the cell membrane.
-
The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
Currents are recorded using an appropriate amplifier (e.g., Axopatch 200B), filtered at 2 kHz, and digitized at 10 kHz.
-
-
-
Drug Application:
-
Solutions containing GABA, this compound, and/or other test compounds are applied to the cell using a rapid solution exchange system.
-
To measure potentiation, a sub-maximal concentration of GABA (e.g., EC10) is co-applied with varying concentrations of the modulator.
-
To measure direct activation, the modulator is applied in the absence of GABA.
-
-
Data Analysis:
-
The peak amplitude of the elicited chloride current is measured.
-
Concentration-response curves are generated by plotting the current amplitude against the drug concentration and fitted with the Hill equation to determine EC50 and Hill slope.
-
For kinetic analysis, the activation, deactivation, and desensitization time courses of the currents are fitted with exponential functions.
-
This comparative guide, supported by experimental data and detailed protocols, provides a valuable resource for researchers investigating the modulation of chloride ion channels and developing novel therapeutics targeting the GABAergic system.
Probarbital Sodium vs. Pentobarbital: A Comparative Analysis of Sedative Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two barbiturate compounds, probarbital sodium and pentobarbital, with a focus on their sedative-hypnotic properties. While both belong to the same drug class and share a common mechanism of action, variations in their chemical structure can lead to differences in their pharmacokinetic and pharmacodynamic profiles.
It is important to note that publicly available, direct comparative experimental data for this compound and pentobarbital is limited. This compound is classified as an intermediate-acting sedative-hypnotic barbiturate with a pharmacological profile considered similar to that of pentobarbital[1]. Pentobarbital, a short-acting barbiturate, has been more extensively studied and documented. This guide synthesizes the available data for each compound to facilitate a comparative understanding.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key pharmacological and toxicological parameters for this compound and pentobarbital based on available data. The lack of extensive research on this compound results in several data gaps.
| Feature | This compound | Pentobarbital |
| Chemical Name | Sodium 5-ethyl-5-isopropylbarbiturate[1] | Sodium 5-ethyl-5-(1-methylbutyl)barbiturate |
| Class | Intermediate-acting barbiturate[1] | Short-acting barbiturate[2] |
| Mechanism of Action | Positive allosteric modulator of the GABA-A receptor[1][3] | Positive allosteric modulator of the GABA-A receptor[4] |
| Primary Sedative Effects | Hypnotic, dose-related drowsiness, vertigo, confusion, and incoordination[1] | Sedative, hypnotic, preanesthetic, and anticonvulsant[2] |
| Onset of Action | Not Available | Intravenous: Within 1 minute; Oral: 15-60 minutes |
| Duration of Action | Not Available | 15-48 hours (elimination half-life)[2] |
| Oral LD50 (Rat) | Not Available | 118 mg/kg[5] |
Signaling Pathway of Barbiturates
Both this compound and pentobarbital exert their sedative effects by acting on the central nervous system. They are positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor. By binding to a specific site on the receptor, they potentiate the effect of the inhibitory neurotransmitter GABA. This leads to an increased duration of chloride ion channel opening, resulting in hyperpolarization of the neuronal membrane and a subsequent decrease in neuronal excitability.[3][4]
Experimental Protocols
Due to the absence of direct comparative studies, a generalized experimental protocol for assessing the sedative and hypnotic effects of barbiturates in a rodent model is provided below. This protocol can be adapted for a head-to-head comparison of this compound and pentobarbital.
Objective: To compare the sedative and hypnotic effects of this compound and Pentobarbital in adult male Wistar rats.
Materials:
-
This compound
-
Pentobarbital Sodium
-
Vehicle (e.g., sterile saline)
-
Adult male Wistar rats (200-250g)
-
Animal cages
-
Syringes and needles for administration
-
Stopwatches
Methodology:
-
Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50-60% humidity) with ad libitum access to food and water for at least one week prior to the experiment.
-
Drug Preparation: Prepare solutions of this compound and Pentobarbital in the vehicle at the desired concentrations.
-
Grouping and Administration:
-
Randomly divide the rats into groups (n=8-10 per group):
-
Vehicle control group
-
This compound group(s) (different doses)
-
Pentobarbital group(s) (different doses)
-
-
Administer the respective substances via the desired route (e.g., intraperitoneal injection).
-
-
Assessment of Sedative Effects:
-
Onset of Action: Record the time from administration to the loss of the righting reflex (the inability of the rat to right itself when placed on its back).
-
Duration of Sleep: Measure the time from the loss of the righting reflex to its spontaneous recovery.
-
Motor Activity: Use an automated activity meter to quantify locomotor activity for a set period post-administration.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of the different treatments.
Conclusion
Both this compound and pentobarbital are effective central nervous system depressants operating through the GABA-A receptor pathway. While pentobarbital is a well-characterized short-acting barbiturate, data on this compound is sparse, though it is classified as an intermediate-acting agent with a similar profile. The provided experimental framework offers a basis for conducting direct comparative studies to elucidate the specific differences in sedative efficacy, onset, and duration of action between these two compounds. Such research would be invaluable for a more comprehensive understanding of their respective therapeutic potentials and risk profiles.
References
- 1. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 2. Pentobarbital - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Phenobarbital Sodium? [synapse.patsnap.com]
- 4. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. msd.com [msd.com]
Probarbital Sodium: A Comparative Analysis of Cross-Reactivity in Barbiturate Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Probarbital sodium with other barbiturate assays. Understanding the potential for cross-reactivity is critical for the accurate interpretation of screening results in clinical and forensic settings. This document outlines the structural basis for cross-reactivity, presents available data, and details the experimental protocols used to determine assay specificity.
Introduction to Barbiturate Cross-Reactivity
Barbiturates are a class of central nervous system depressants derived from barbituric acid. Immunoassays are commonly employed for the initial screening of barbiturates in biological samples due to their speed and high throughput. These assays utilize antibodies that recognize specific structural features of the target molecule. However, the structural similarity among different barbiturate compounds can lead to cross-reactivity, where a single assay may detect multiple analogues. Probarbital, chemically known as 5-ethyl-5-isopropylbarbituric acid, shares the core barbiturate ring structure, making it a candidate for cross-reactivity with assays designed to detect other barbiturates like phenobarbital or secobarbital.
Structural Basis for Cross-Reactivity
The cross-reactivity of an antibody-based assay is largely dependent on the structural similarities between the target analyte and other compounds present in the sample. All barbiturates share a common pyrimidine-2,4,6-trione ring. The specificity of the antibodies used in immunoassays is primarily directed towards the unique side chains at the C5 position of this ring.
Below is a diagram illustrating the structural similarities between Probarbital and other common barbiturates.
Caption: Chemical structures of Probarbital, Phenobarbital, Secobarbital, and Pentobarbital.
Comparative Cross-Reactivity Data
Quantitative data on the cross-reactivity of this compound with commercially available barbiturate immunoassays is not widely published in readily accessible manufacturer's data sheets or scientific literature. However, to provide a comparative context, the following table summarizes the reported cross-reactivity of several common barbiturates with the SYNCHRON Systems® Barbiturate (BARB) Assay. This data is intended to illustrate the typical performance of a barbiturate immunoassay with various analogues.
| Compound | Concentration Tested (µg/mL) | Result |
| This compound | Data Not Available | Data Not Available |
| Secobarbital (Cutoff) | 0.3 | Positive |
| Phenobarbital | 1.5 | Positive |
| Pentobarbital | 0.4 | Positive |
| Amobarbital | 0.5 | Positive |
| Aprobarbital | 0.3 | Positive |
| Butabarbital | 0.3 | Positive |
| Butalbital | 1.0 | Positive |
Data for compounds other than this compound is sourced from the MercyOne Laboratory Test Catalog for the SYNCHRON Systems® BARB assay.
The lack of specific data for this compound highlights a critical information gap for laboratories that may encounter this compound. Given its structural similarity to other intermediate-acting barbiturates, it is plausible that Probarbital would exhibit some degree of cross-reactivity with many common barbiturate assays. However, without empirical data, the exact sensitivity of these assays to Probarbital remains unknown.
Experimental Protocol for Determining Cross-Reactivity
The following is a detailed methodology for a competitive enzyme-linked immunosorbent assay (ELISA), a common format for determining the cross-reactivity of a substance with a specific antibody.
Objective: To determine the percent cross-reactivity of this compound with a given barbiturate immunoassay.
Materials:
-
Microtiter plates pre-coated with a specific barbiturate-protein conjugate.
-
This compound standard solutions of varying concentrations.
-
Standard solutions of the primary target barbiturate (e.g., Secobarbital).
-
Barbiturate-specific monoclonal antibody.
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Assay buffer.
-
Microplate reader.
Procedure:
-
Preparation of Standards: Prepare a series of dilutions of both the primary target barbiturate and this compound in the assay buffer.
-
Competitive Binding:
-
Add a fixed amount of the barbiturate-specific monoclonal antibody to each well of the microtiter plate.
-
Immediately add the standard solutions of either the primary target barbiturate or this compound to the wells.
-
Incubate the plate to allow for competitive binding between the barbiturate in the solution and the barbiturate-protein conjugate on the plate for the antibody binding sites.
-
-
Washing: Wash the plate multiple times with the wash buffer to remove any unbound antibodies and barbiturates.
-
Addition of Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well and incubate. This antibody will bind to the primary antibody that is now bound to the barbiturate-protein conjugate on the plate.
-
Second Washing: Wash the plate again to remove any unbound secondary antibody.
-
Substrate Reaction: Add the substrate solution to each well and incubate in the dark. The enzyme on the secondary antibody will catalyze a color change.
-
Stopping the Reaction: Add the stop solution to each well to halt the color development.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
Data Analysis:
-
Calculate the percent inhibition for each concentration of the primary target barbiturate and this compound using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of zero standard)] * 100
-
Plot the percent inhibition versus the logarithm of the concentration for both compounds to generate dose-response curves.
-
Determine the concentration of each compound that causes 50% inhibition (IC50).
-
Calculate the percent cross-reactivity of this compound using the following formula: % Cross-reactivity = (IC50 of primary target barbiturate / IC50 of this compound) * 100
Logical Workflow for Cross-Reactivity Assessment
The following diagram illustrates the decision-making process and workflow for assessing the potential cross-reactivity of a compound like this compound.
Caption: Workflow for assessing and confirming barbiturate immunoassay results.
Conclusion
While this compound is structurally similar to other barbiturates, the lack of specific cross-reactivity data from manufacturers of common immunoassays presents a challenge for its accurate detection and interpretation in a screening setting. It is imperative for laboratories to be aware of this limitation and to utilize more specific confirmatory methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), for all presumptive positive barbiturate screening results. Further research and data from assay manufacturers on the cross-reactivity of this compound are needed to enhance the reliability of initial drug screening panels.
A Comparative Analysis of Probarbital Sodium and Other GABAa Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Probarbital sodium and other prominent allosteric modulators of the γ-aminobutyric acid type A (GABAa) receptor. The objective is to offer a comprehensive resource for researchers and drug development professionals, integrating experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Introduction to GABAa Receptor Modulation
The GABAa receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[1] Its activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and thus reducing its excitability.[1] A variety of therapeutic agents, including barbiturates and benzodiazepines, exert their effects by binding to allosteric sites on the GABAa receptor, thereby modulating its function.[1] These modulators can enhance the effect of GABA, directly activate the receptor, or do both, leading to sedative, hypnotic, anxiolytic, and anticonvulsant effects.[2][3]
This compound is classified as an intermediate-acting barbiturate, with a pharmacological profile considered similar to that of pentobarbital. While specific experimental data for this compound is limited, this guide will leverage data from its close analog, pentobarbital, for a comparative analysis with the widely studied benzodiazepine, diazepam.
Mechanism of Action: Barbiturates vs. Benzodiazepines
Barbiturates and benzodiazepines, while both positive allosteric modulators of the GABAa receptor, exhibit distinct mechanisms of action. Benzodiazepines increase the frequency of channel opening in the presence of GABA.[1] In contrast, barbiturates increase the duration of channel opening.[1] At higher concentrations, barbiturates can also directly activate the GABAa receptor, a property not shared by benzodiazepines.[4] This direct agonism contributes to the higher risk of toxicity and respiratory depression associated with barbiturates.
Quantitative Comparison of GABAa Receptor Modulators
The following tables summarize key quantitative parameters for pentobarbital (as a proxy for this compound) and diazepam, providing insights into their binding affinity, potency, and efficacy at the GABAa receptor.
| Compound | Receptor Subtype | Binding Affinity (Ki) | Test Conditions | Reference |
| Pentobarbital | GABAA (rat brain) | Not explicitly found, but modulates [3H]muscimol binding | Radioligand binding assay | [5] |
| Diazepam | GABAA (rat brain) | 8.6 nM (IC50) | [3H]Flunitrazepam binding | [6] |
| Diazepam | α1β2γ2S | - | Electrophysiology | [7] |
Table 1: Binding Affinity of GABAa Receptor Modulators. This table presents the binding affinities (Ki or IC50 values) of pentobarbital and diazepam for the GABAa receptor. Lower values indicate higher binding affinity.
| Compound | Action | Receptor Subtype | Potency (EC50) | Efficacy (Emax) | Test Conditions | Reference |
| Pentobarbital | Potentiation of GABA | α1β2γ2s | 20-35 µM | 236% of GABA EC20 | Two-electrode voltage-clamp in Xenopus oocytes | [8] |
| Pentobarbital | Potentiation of GABA | α6β2γ2s | 20-35 µM | 536% of GABA EC20 | Two-electrode voltage-clamp in Xenopus oocytes | [8] |
| Pentobarbital | Direct Activation | α6β2γ2s | 58 µM | 150-170% of max GABA | Two-electrode voltage-clamp in Xenopus oocytes | [8] |
| Pentobarbital | Direct Activation | Cultured rat hippocampal neurons | 0.33 mM | Similar to max GABA | Whole-cell voltage clamp | [9] |
| Diazepam | Potentiation of GABA | α1β3γ2L | 25 ± 4 nM | - | Whole-cell patch clamp in HEK293 cells | [10] |
| Diazepam | Potentiation of Etomidate | α1β3γ2L | 39 nM | 250-300% of control | Voltage clamp in oocytes | [11] |
Table 2: Potency and Efficacy of GABAa Receptor Modulators. This table summarizes the potency (EC50) and efficacy (Emax) of pentobarbital and diazepam in modulating GABAa receptor function. EC50 represents the concentration required to achieve 50% of the maximal effect, with lower values indicating higher potency. Emax represents the maximum effect a drug can produce.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions at the GABAa receptor and the methodologies used to study them, the following diagrams are provided.
Caption: GABAa Receptor Signaling Pathway.
Caption: Experimental Workflow for Comparing GABAa Modulators.
Detailed Experimental Protocols
Radioligand Binding Assay ([³H]Flunitrazepam)
Objective: To determine the binding affinity of a test compound for the benzodiazepine site on the GABAa receptor.
Materials:
-
Rat whole brains (excluding cerebellum)
-
Na-K phosphate buffer (pH 7.4)
-
[³H]Flunitrazepam (Radioligand)
-
Diazepam (for non-specific binding determination)
-
Test compound
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brains in ice-cold Na-K phosphate buffer. Centrifuge the homogenate and resuspend the pellet to wash the membranes. The final pellet is resuspended in fresh buffer to a specific protein concentration.[12]
-
Incubation: Incubate a 2 mg aliquot of the membrane preparation with 1 nM [³H]Flunitrazepam. For determining non-specific binding, a parallel incubation is performed in the presence of 10 µM diazepam. To determine the affinity of a test compound, incubations are set up with a fixed concentration of radioligand and varying concentrations of the test compound.[12]
-
Assay Conditions: Incubate for 60 minutes at 25°C.[12]
-
Filtration and Washing: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.[12]
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.[12]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
Whole-Cell Electrophysiological Recording
Objective: To measure the effect of a test compound on GABAa receptor-mediated currents.
Materials:
-
Cells expressing GABAa receptors (e.g., cultured neurons or HEK293 cells transfected with specific GABAa receptor subunits)
-
External recording solution (in mM): 145 NaCl, 2.8 KCl, 2 MgCl2, 10 CaCl2, 10 HEPES, 10 D-glucose (pH 7.4).[13]
-
Internal recording solution (in mM): 10 CsCl, 110 CsF, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2, adjusted with CsOH).[13]
-
GABA (agonist)
-
Test compound
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Cell Preparation: Plate cells on coverslips for recording.
-
Recording Setup: Place a coverslip in the recording chamber on the stage of a microscope and perfuse with the external recording solution.
-
Patch-Clamp: Using a micromanipulator, form a high-resistance seal (gigaohm seal) between a glass micropipette filled with the internal solution and the cell membrane. Apply a brief suction to rupture the membrane patch, achieving the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane at a holding potential of -70 mV.[13]
-
Drug Application: Apply GABA at a specific concentration (e.g., the EC20) to elicit a baseline current. Co-apply the test compound with GABA to measure its modulatory effect. To measure direct activation, apply the test compound in the absence of GABA.
-
Data Acquisition: Record the resulting currents using a patch-clamp amplifier and appropriate software. Filter the data at 10 kHz and sample at 5 kHz.[13]
-
Data Analysis: Measure the peak amplitude of the currents. For potentiation, calculate the percentage increase in the GABA-evoked current in the presence of the test compound. For direct activation, measure the current elicited by the test compound alone. Construct concentration-response curves to determine EC50 and Emax values.
Conclusion
This comparative analysis highlights the distinct pharmacological profiles of barbiturates and benzodiazepines as GABAa receptor modulators. While both classes of drugs enhance GABAergic inhibition, their different mechanisms of action, potencies, and efficacies lead to varied therapeutic and side-effect profiles. The provided experimental protocols offer a foundation for further research into the nuanced effects of these and other novel GABAa receptor modulators. The lack of specific public data on this compound underscores the need for further investigation to fully characterize its pharmacological properties relative to other modulators.
References
- 1. GABAA receptor - Wikipedia [en.wikipedia.org]
- 2. Modulation of GABAA receptor channel gating by pentobarbital - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellmicrosystems.com [cellmicrosystems.com]
- 4. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Region-specific changes of GABAA receptors by tolerance to and dependence upon pentobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Benzodiazepines Modulate GABAA Receptors by Regulating the Preactivation Step after GABA Binding | Journal of Neuroscience [jneurosci.org]
- 8. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Competitive Antagonism of Etomidate Action by Diazepam: In Vitro GABAA Receptor and In Vivo Zebrafish Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. 2.6. Electrophysiological Recordings [bio-protocol.org]
Reproducibility of Sedative Effects in Mice: A Comparative Guide to Probarbital Sodium and its Alternatives
For researchers in pharmacology and drug development, selecting a sedative agent with consistent and reproducible effects is paramount for the reliability of experimental outcomes. This guide provides a comparative analysis of the reproducibility of sedation induced by probarbital sodium and its common alternatives in mice. The performance of these agents is evaluated based on key experimental parameters: the latency to the onset of sedation and the duration of the sedative effect.
The data presented herein is crucial for designing robust in vivo studies where sedation is required, allowing researchers to choose the most appropriate agent based on the desired onset, duration, and importantly, the predictability of its effects.
Comparative Analysis of Sedative Agents
The reproducibility of a sedative agent can be inferred from the variability in its effect on a population. Lower variability, as indicated by a smaller standard deviation (SD) relative to the mean, suggests higher reproducibility. The following tables summarize quantitative data on the latency to lose the righting reflex (an indicator of sedation onset) and the duration of sleep for this compound (with pentobarbital sodium as a proxy), diazepam, dexmedetomidine, and a ketamine/xylazine combination.
Table 1: Latency to Loss of Righting Reflex (LORR) in Mice
| Sedative Agent | Dose | Mouse Strain | Mean Latency (seconds) | Standard Deviation (SD) |
| Pentobarbital Sodium | 50 mg/kg | C57BL/6J | 74.3 | 4.9 |
| Diazepam | 10 mg/kg | Swiss-Webster | ~300 (inferred from fireplace test) | 141.4 |
| Dexmedetomidine | 0.3 mg/kg | Sprague Dawley (Rat) | 840 | N/A |
| Ketamine/Xylazine | 70/10 mg/kg | Rat | 137.4 | 57 |
Note: Data for this compound was not directly available and has been represented by pentobarbital sodium, a closely related barbiturate. Data for some agents may be from different rodent species or strains as indicated, which can influence results.
Table 2: Duration of Sedation (Sleep Time) in Mice
| Sedative Agent | Dose | Mouse Strain | Mean Duration (minutes) | Standard Deviation (SD) |
| Pentobarbital Sodium | 42 mg/kg | ICR | ~110 (inferred from graphical data) | N/A |
| Diazepam | 3 mg/kg | C57BL/6J & BALB/c | Dose- and strain-dependent | High variability observed |
| Dexmedetomidine | 100 µg/kg | C57BL/6J | Increased NREM sleep for 6 hours | N/A |
| Ketamine/Xylazine | 80/16 mg/kg | C57BL/6JRj | Shorter in females than males | High variability observed |
Experimental Protocols
A standardized protocol is essential for ensuring the reproducibility of sedation studies. The "Loss of Righting Reflex" (LORR) is the most common behavioral assay to determine the onset of sedation.
Protocol: Loss of Righting Reflex (LORR) Test
Objective: To determine the onset and duration of sedation induced by a test compound.
Materials:
-
Test compound (e.g., this compound) and vehicle control
-
Syringes and needles for administration (appropriate for the route of administration, e.g., intraperitoneal)
-
Animal scale
-
Observation cages
-
Timer or stopwatch
Procedure:
-
Animal Acclimation: Allow mice to acclimate to the experimental room for at least 30 minutes before the start of the experiment.
-
Pre-treatment Handling: Handle the mice gently to minimize stress, which can affect the sedative response.[1][2]
-
Dose Preparation: Prepare the sedative solution at the desired concentration. The final injection volume should be appropriate for the mouse's body weight (typically 10 µL/g for intraperitoneal injection).
-
Administration:
-
Weigh each mouse accurately to calculate the precise dose.
-
Administer the sedative agent via the chosen route (e.g., intraperitoneal injection).
-
Start the timer immediately after administration.
-
-
Assessment of LORR (Onset of Sedation):
-
At predetermined intervals (e.g., every minute) after administration, gently place the mouse on its back in the observation cage.
-
The loss of righting reflex is defined as the inability of the mouse to right itself (return to a prone position with all four paws on the ground) within a specified time, typically 30 seconds.[1][3]
-
Record the time at which LORR is first observed. This is the latency to LORR.
-
-
Assessment of Return of Righting Reflex (Duration of Sedation):
-
After the initial LORR, continue to place the mouse on its back at regular intervals (e.g., every 5-10 minutes).
-
The return of the righting reflex is defined as the point at which the mouse can successfully right itself within the specified time (e.g., 30 seconds).
-
Record the time from LORR to the return of the righting reflex. This is the duration of sedation or "sleep time".
-
-
Post-procedural Monitoring:
-
After the return of the righting reflex, continue to monitor the animal until it is fully recovered and ambulating normally.
-
Ensure the animal has easy access to food and water.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Loss of Righting Reflex (LORR) test in mice.
Signaling Pathway
Caption: this compound enhances GABA-A receptor activity, leading to sedation.
References
A Comparative Guide to Validating the Purity of Commercially Sourced Probarbital Sodium
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients is a critical first step in any experimental workflow. This guide provides a comprehensive framework for validating the purity of commercially sourced Probarbital sodium. It outlines key analytical methods, presents hypothetical comparative data, and includes detailed experimental protocols.
This compound, a barbiturate derivative, acts as a central nervous system depressant. While less common than other barbiturates, its efficacy in preclinical research necessitates a thorough characterization of its purity to ensure the validity and reproducibility of experimental results. This guide compares a hypothetical commercially sourced this compound sample against a certified reference standard.
Purity Specifications and Potential Impurities
While a specific monograph for this compound is not available in the United States Pharmacopeia (USP) or European Pharmacopoeia (Ph. Eur.), specifications can be extrapolated from monographs for similar barbiturate sodium salts, such as Phenobarbital sodium and Secobarbital sodium.
Table 1: Proposed Purity Specifications for this compound
| Parameter | Specification |
| Appearance | White or almost white crystalline powder |
| Solubility | Freely soluble in water, soluble in ethanol |
| Identification | |
| A. Infrared Absorption | Conforms to the spectrum of the reference standard |
| B. Sodium Content | Passes test for sodium |
| Assay (HPLC, on dried basis) | 98.5% to 101.0% |
| pH (10% w/v solution) | 9.5 to 11.0 |
| Loss on Drying | Not more than 1.0% |
| Heavy Metals | Not more than 20 ppm |
| Related Substances (HPLC) | |
| Any individual impurity | Not more than 0.10% |
| Total impurities | Not more than 0.5% |
Potential Impurities:
-
Synthesis-Related Impurities:
-
Diethyl ethylisopropylmalonate (starting material)
-
Urea (starting material)
-
Incompletely cyclized intermediates
-
-
Degradation Products:
-
Probarbital free acid
-
Products of hydrolytic cleavage of the barbiturate ring
-
Comparative Experimental Workflow
A multi-tiered analytical approach is recommended to provide a comprehensive purity profile. This involves a primary quantitative method (HPLC), a confirmatory method with high specificity (GC-MS), and a structural characterization method (NMR).
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is used for the primary assay and for the quantification of related substances.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.01 M Phosphate buffer, pH 3.0
-
B: Acetonitrile
-
-
Gradient: 70:30 (A:B) for 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh and dissolve this compound (commercial sample and reference standard) in the mobile phase to a final concentration of 0.1 mg/mL.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
-
Quantification: Purity is determined by comparing the peak area of the Probarbital peak in the commercial sample chromatogram to that of the reference standard. Impurities are quantified based on their relative peak areas.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is employed for the identification of volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-500 amu.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in methanol.
-
For derivatization (optional but recommended for barbiturates to improve peak shape), evaporate 100 µL of the solution to dryness under a stream of nitrogen and add 50 µL of BSTFA with 1% TMCS. Heat at 70°C for 30 minutes.
-
-
Analysis: Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST).
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR is used to confirm the chemical structure of the bulk material and to detect impurities that may not be observable by chromatography.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated water (D₂O) or DMSO-d₆.
-
Sample Concentration: 5-10 mg/mL.
-
Analysis: The ¹H-NMR spectrum of the commercial sample is compared to that of the reference standard. The presence of unexpected signals may indicate impurities. The integration of signals can be used for semi-quantitative analysis of impurities if their structures are known.
Data Presentation
The following table summarizes hypothetical data from the comparative analysis of a commercial this compound sample and a certified reference standard.
Table 2: Comparative Analysis of this compound Samples
| Analytical Method | Parameter | Reference Standard | Commercial Sample | Conformance |
| HPLC-UV | Purity (Assay) | 99.8% | 99.2% | Yes |
| Individual Impurity 1 (RRT 0.85) | Not Detected | 0.08% | Yes | |
| Individual Impurity 2 (RRT 1.15) | Not Detected | 0.15% | No (>0.10%) | |
| Total Impurities | < 0.05% | 0.23% | Yes | |
| GC-MS | Impurity Identification | No significant impurities detected | Impurity at RRT 1.15 identified as a potential hydrolysis product. | - |
| ¹H-NMR | Structural Conformance | Spectrum conforms to structure | Spectrum largely conforms, minor signals consistent with the 0.15% impurity observed. | Yes |
| Loss on Drying | Water Content | 0.2% | 0.6% | Yes |
| pH | 10% Solution | 10.2 | 10.5 | Yes |
Hypothetical Signaling Pathway Involvement
This compound, like other barbiturates, is believed to exert its sedative and hypnotic effects by potentiating the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability.
Logical Relationship in Purity Assessment
The decision-making process for accepting or rejecting a commercial batch of this compound is based on the convergence of data from multiple analytical techniques.
Conclusion
Validating the purity of commercially sourced this compound is a multi-faceted process that requires the use of orthogonal analytical methods. A combination of HPLC for quantification, GC-MS for impurity identification, and NMR for structural confirmation provides a robust and reliable assessment of quality. The hypothetical data presented in this guide illustrates a scenario where a commercial sample meets the overall purity specification but fails on the limit for an individual impurity, highlighting the importance of a detailed impurity analysis. By following a structured and rigorous validation process, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.
A Comparative Analysis of the Metabolic Pathways of Probarbital Sodium and Barbital
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of two barbiturates: Probarbital sodium, an intermediate-acting agent, and Barbital, a long-acting agent. Understanding the biotransformation of these compounds is crucial for predicting their pharmacokinetic profiles, potential drug-drug interactions, and overall therapeutic efficacy and safety. This comparison synthesizes available experimental data to highlight the key differences in their metabolism.
Executive Summary
This compound and Barbital, both derivatives of barbituric acid, exhibit distinct metabolic fates primarily due to differences in their chemical structures. This compound, like other intermediate-acting barbiturates, is anticipated to undergo more extensive hepatic metabolism, whereas Barbital is characterized by its slow elimination and limited biotransformation. The primary route of metabolism for most barbiturates involves oxidation of the side chains at the C5 position by the cytochrome P450 (CYP450) enzyme system in the liver. However, the extent and nature of this metabolism vary significantly between these two agents.
Data Presentation: Physicochemical and Pharmacokinetic Properties
The following table summarizes the key physicochemical and pharmacokinetic parameters of this compound and Barbital. It is important to note that detailed metabolic data for this compound is sparse in publicly available literature.
| Parameter | This compound | Barbital |
| Chemical Name | Sodium 5-ethyl-5-isopropylbarbiturate[1] | 5,5-diethylbarbituric acid |
| Class | Intermediate-acting barbiturate[1] | Long-acting barbiturate |
| Metabolism Site | Primarily hepatic[1] | Primarily hepatic, but limited |
| Metabolic Enzymes | Presumed to be hepatic microsomal enzymes (CYP450)[1] | Poor substrate for CYP450, but can induce some CYP enzymes[2] |
| Primary Metabolic Reactions | Oxidation (Hydroxylation) of the isopropyl and ethyl side chains (inferred) | Primarily excreted unchanged; minor hydroxylation of the ethyl side chain (inferred) |
| Known Metabolites | Specific metabolites not well-documented in literature. Expected to be hydroxylated derivatives. | Largely excreted unchanged. Minor metabolites likely include 5-ethyl-5-(2-hydroxyethyl)barbituric acid. |
| Half-life (t½) | Data not readily available, expected to be in the range of intermediate-acting barbiturates (e.g., amobarbital: 16-40 hours). | Very long; reported as 70-90 hours in rats[3] |
| Excretion | Primarily as metabolites in urine. | Primarily as unchanged drug in urine[4] |
Metabolic Pathways
The metabolic pathways of this compound and Barbital are visualized below. The pathway for this compound is a predicted pathway based on the known metabolism of other intermediate-acting barbiturates with similar structures.
This compound Metabolic Pathway
Caption: Predicted metabolic pathway of this compound.
Barbital Metabolic Pathway
References
In Vivo Validation of Probarbital Sodium's Hypnotic Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypnotic properties of Probarbital sodium, benchmarked against other well-established barbiturates, Pentobarbital and Secobarbital. Due to the limited availability of direct in vivo experimental data for this compound in publicly accessible literature, this guide leverages data from pharmacologically similar barbiturates to provide a comprehensive overview. This compound is classified as an intermediate-acting barbiturate, and its pharmacological profile is expected to be similar to that of Pentobarbital.
Comparative Analysis of Hypnotic Properties
The hypnotic effects of barbiturates are typically evaluated by their ability to induce and maintain sleep, commonly measured by the latency to the loss of righting reflex (sleep latency) and the total duration of sleep. The following tables summarize available in vivo data for Pentobarbital and Secobarbital in mouse models, which serve as a proxy for understanding the potential hypnotic profile of this compound.
Table 1: In Vivo Hypnotic Effects of Pentobarbital Sodium in Mice
| Dose (mg/kg, i.p.) | Sleep Latency (minutes) | Sleep Duration (minutes) |
| 30 | ~5-10 | ~20-40 |
| 40-50 | ~3-7 | ~60-90 |
| 60 | ~2-5 | >90 |
Note: Data compiled from multiple preclinical studies. Exact values can vary based on mouse strain, age, and specific experimental conditions.
Table 2: In Vivo Hypnotic Effects of Secobarbital Sodium in Mice
| Dose (mg/kg, i.p.) | Sleep Latency (minutes) | Sleep Duration (minutes) |
| 30 | ~4-8 | ~15-30 |
| 40-50 | ~2-6 | ~45-75 |
| 60 | ~1-4 | ~70-100 |
Note: As a short-acting barbiturate, Secobarbital generally exhibits a slightly faster onset of action and a shorter duration of sleep compared to the intermediate-acting Pentobarbital at equivalent doses.
Experimental Protocols
A standardized method for assessing the hypnotic properties of barbiturates in vivo is the pentobarbital-induced sleep test in mice.
Objective: To determine the dose-dependent effects of a test compound on sleep latency and sleep duration.
Animals: Male Swiss albino mice (20-25g) are typically used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. A period of acclimatization of at least one week is recommended.
Procedure:
-
Animal Grouping: Mice are randomly divided into control and experimental groups (n=8-10 per group).
-
Drug Administration:
-
The control group receives the vehicle (e.g., normal saline).
-
The positive control group receives a standard hypnotic drug (e.g., Diazepam at 3 mg/kg, i.p.).
-
Experimental groups are treated with varying doses of the test barbiturate (e.g., this compound, Pentobarbital sodium, or Secobarbital sodium) administered intraperitoneally (i.p.).
-
-
Induction of Sleep: Thirty minutes after the administration of the test compound or vehicle, a sub-hypnotic or hypnotic dose of a standard agent like pentobarbital (e.g., 30-45 mg/kg, i.p.) is administered to all animals to induce sleep.
-
Measurement of Sleep Parameters:
-
Sleep Latency: The time interval between the administration of the sleep-inducing agent and the loss of the righting reflex is recorded. The loss of the righting reflex is confirmed when the mouse remains on its back for at least one minute when placed in that position.
-
Sleep Duration: The time from the loss to the regaining of the righting reflex is measured as the total sleeping time.
-
-
Data Analysis: The mean sleep latency and sleep duration for each group are calculated. Statistical analysis, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test), is used to compare the experimental groups with the control group. A p-value of less than 0.05 is generally considered statistically significant.
Mandatory Visualizations
Signaling Pathway of Barbiturate Action
Caption: Mechanism of barbiturate action on the GABA-A receptor.
Experimental Workflow for In Vivo Hypnotic Validation
Caption: Workflow for assessing hypnotic properties in mice.
A comparative study of the tumor-promoting activities of different barbiturates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the tumor-promoting activities of different barbiturates, focusing on experimental data from rodent liver carcinogenesis models. The information presented is intended to inform research and development in toxicology and drug safety.
Comparative Tumor-Promoting Efficacy of Barbiturates
The following table summarizes the quantitative data from a key comparative study on the tumor-promoting activities of phenobarbital, barbital, amobarbital, and barbituric acid in the livers of male F344/NCr rats initiated with N-nitrosodiethylamine (DENA).[1][2] The data highlights significant differences in the tumor-promoting capabilities of these compounds.
| Barbiturate | Dose in Drinking Water (ppm) | Liver Weight (% of Body Weight) at 78 weeks | Incidence of Hepatocellular Adenomas at 78 weeks (%) | Incidence of Hepatocellular Carcinomas at 78 weeks (%) |
| Control (DENA alone) | 0 | 3.5 ± 0.1 | 15 | 5 |
| Phenobarbital (PB) | 500 | 5.2 ± 0.2 | 85 | 50 |
| Barbital (BB) | 500 | 5.0 ± 0.2 | 80 | 45 |
| Amobarbital (AB) | 500 | 3.6 ± 0.1 | 18 | 6 |
| Barbituric Acid (BA) | 500 | 3.4 ± 0.1 | 12 | 4 |
* Statistically significant increase compared to the control group (p < 0.05).
Data Interpretation:
As the data indicates, both phenobarbital and barbital demonstrated potent tumor-promoting activity, significantly increasing liver weight and the incidence of both hepatocellular adenomas and carcinomas.[1][2] In contrast, amobarbital and barbituric acid showed no significant tumor-promoting effects at the same dosage.[1][2] These findings underscore the structure-activity relationship in barbiturate-induced tumor promotion, where substitution at the C-5 position of the pyrimidine ring appears crucial for activity.[1]
Experimental Protocols
The following is a detailed methodology for the key comparative experiment cited in this guide.[1][2]
Animal Model and Initiation:
-
Species: Male F344/NCr rats, four weeks old at the start of the study.
-
Initiating Agent: A single intraperitoneal (i.p.) injection of N-nitrosodiethylamine (DENA) at a dose of 75 mg/kg body weight was administered to induce DNA damage and initiate the carcinogenic process.
Treatment Groups and Promotion:
-
Two weeks after initiation with DENA, the rats were randomly assigned to different treatment groups.
-
Control Group: Received tap water without any barbiturates.
-
Barbiturate Groups: Received drinking water containing 500 ppm of either phenobarbital, barbital sodium, amobarbital, or barbituric acid.
-
The administration of the respective barbiturates continued for the duration of the experiment.
Duration and Endpoint:
-
Animals were sacrificed at 52 and 78 weeks.
-
At necropsy, liver weights were recorded.
-
Liver tissues were fixed, sectioned, and stained for histopathological examination to identify and quantify hepatocellular foci, adenomas, and carcinomas.
Signaling Pathways in Barbiturate-Mediated Tumor Promotion
The tumor-promoting effects of barbiturates, particularly phenobarbital, are primarily attributed to their interaction with specific signaling pathways that regulate cell proliferation, apoptosis, and xenobiotic metabolism. The diagrams below illustrate the key pathways involved.
The primary mechanism of action for phenobarbital-induced tumor promotion involves the activation of the Constitutive Androstane Receptor (CAR).[3] CAR is a nuclear receptor that, upon activation, heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA response elements, leading to the transcription of target genes.
In addition to CAR activation, the Wnt/β-catenin signaling pathway plays a crucial role in phenobarbital-mediated tumor promotion.[4][5] Phenobarbital has been shown to select for and promote the clonal expansion of hepatocytes that have acquired activating mutations in the β-catenin gene.[4] This leads to the nuclear translocation of β-catenin, where it acts as a transcriptional co-activator, driving the expression of genes involved in cell proliferation and survival.
References
- 1. Comparative tumor-promoting activities of phenobarbital, amobarbital, barbital sodium, and barbituric acid on livers and other organs of male F344/NCr rats following initiation with N-nitrosodiethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stork: Comparative tumor-promoting activities of phenobarbital, amobarbital, barbital sodium, and barbituric acid on livers and other organs of male F344/NCr rats following initiation with N-nitrosodiethylamine [storkapp.me]
- 3. Mode of action and human relevance analysis for nuclear receptor-mediated liver toxicity: A case study with phenobarbital as a model constitutive androstane receptor (CAR) activator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective pressure during tumor promotion by phenobarbital leads to clonal outgrowth of beta-catenin-mutated mouse liver tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tumor promotion and inhibition by phenobarbital in livers of conditional Apc-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Probarbital Sodium: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Probarbital sodium, a Schedule III controlled substance, is a critical component of laboratory safety and regulatory compliance.[1][2] Adherence to stringent disposal protocols is mandatory to prevent diversion and environmental contamination. This guide provides essential, step-by-step information on the approved disposal procedures for this compound in a laboratory setting, in accordance with the regulations set forth by the Drug Enforcement Administration (DEA).
Core Disposal Principle: The "Non-Retrievable" Standard
The cornerstone of controlled substance disposal is the DEA's "non-retrievable" standard.[3][4] This standard dictates that the substance must be rendered permanently altered in its physical or chemical state, making it unavailable and unusable for all practical purposes.[3][4] Disposal methods that do not meet this standard, such as flushing down a drain or mixing with coffee grounds or kitty litter in regular trash, are not compliant for laboratory waste.[4]
Approved Disposal Pathways for this compound
Laboratories have two primary pathways for the compliant disposal of this compound:
-
On-Site Destruction: Rendering the substance non-retrievable within the registered laboratory facility.
-
Third-Party Disposal via a Reverse Distributor: Transferring the substance to a DEA-registered reverse distributor for destruction.
The selection of the appropriate pathway depends on institutional policies, the quantity of the substance for disposal, and available resources.
Quantitative Data on Disposal Methods
| Feature | On-Site Destruction (Activated Charcoal) | Third-Party Disposal (Reverse Distributor) |
| DEA Compliance | Meets "non-retrievable" standard when used correctly | DEA-approved method of disposal |
| Cost | Per-kit purchase price | Varies by provider and quantity of substance |
| Convenience | Immediate disposal of small quantities | Requires scheduling and coordination with vendor |
| Record Keeping | DEA Form 41 and internal logs required | DEA Form 222 (for transfer) and disposal records from vendor |
| Personnel | Requires two authorized employees as witnesses | Requires coordination with institutional EHS and vendor |
Detailed Methodologies for Disposal
Below are the detailed protocols for the two primary methods of this compound disposal.
Experimental Protocol 1: On-Site Destruction via Chemical Adsorption (Activated Charcoal)
This method utilizes commercially available controlled substance disposal kits, such as Rx Destroyer™, which contain activated charcoal.
Principle of Method:
Activated charcoal possesses a large surface area with a porous structure that allows it to adsorb a wide range of chemical compounds through van der Waals forces.[5][6] When this compound is introduced into the activated charcoal slurry, it is bound to the carbon matrix, effectively sequestering it and rendering it non-retrievable. The addition of a solidifier then encapsulates the mixture, preventing leakage and further ensuring the substance cannot be readily extracted.
Procedure:
-
Personnel and Documentation: Two authorized and trained employees must witness the entire destruction process.[7] All details of the destruction, including the date, time, quantity of this compound, and the signatures of both witnesses, must be recorded on a DEA Form 41 ("Registrants Inventory of Drugs Surrendered").[7][8]
-
Preparation: Prepare the commercial disposal container according to the manufacturer's instructions. This typically involves adding a specific volume of warm water to the container to create an activated charcoal slurry.
-
Introduction of this compound: Carefully transfer the this compound into the disposal container. For solid forms, they can be added directly. For solutions, they can be poured or injected into the container.
-
Adsorption: Securely cap the container and agitate it gently to ensure thorough mixing of the this compound with the activated charcoal slurry.
-
Solidification: Once the substance is fully mixed, add the solidifying agent provided with the kit. Agitate again until the contents solidify.
-
Final Disposal: Once solidified, the container can be disposed of in the appropriate hazardous waste stream as determined by your institution's Environmental Health and Safety (EHS) department.
Logistical Protocol 2: Disposal via a DEA-Registered Reverse Distributor
This method involves transferring the this compound to a third-party company that is authorized by the DEA to handle and destroy controlled substances.
Procedure:
-
Contact and Coordination: The DEA registrant or their authorized representative must contact the institution's EHS department to initiate the disposal process. EHS will then coordinate with a DEA-approved reverse distributor.
-
Inventory and Segregation: The this compound intended for disposal should be accurately inventoried and segregated from the active stock of controlled substances. It must be clearly labeled as "For Disposal."
-
Documentation for Transfer:
-
For the transfer of a Schedule III substance like this compound, an invoice or other shipping document is typically required by the reverse distributor.
-
The documentation must include the names and addresses of the supplying and receiving registrants, the date of transfer, and the name, dosage form, strength, and quantity of the substance.
-
-
Packaging and Transfer: The this compound must be securely packaged to prevent breakage or spillage during transport. The transfer of custody to the reverse distributor must be documented.
-
Record of Destruction: The reverse distributor is responsible for destroying the controlled substance in accordance with DEA regulations. They will provide the laboratory with a Certificate of Destruction, which serves as the official record that the substance has been rendered non-retrievable. This certificate, along with the transfer documentation, must be retained by the registrant for a minimum of two years.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for this compound Disposal in a Laboratory Setting.
By adhering to these rigorous procedures, researchers and laboratory personnel can ensure the safe, compliant, and responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and regulatory integrity.
References
Essential Safety and Logistics for Handling Probarbital Sodium
Disclaimer: Specific safety data for Probarbital sodium is limited. The following guidance is based on information for structurally related barbiturates, such as Barbital Sodium and Phenobarbital Sodium, and established best practices for handling potent pharmaceutical compounds.[1] Researchers should always consult their institution's safety office and the most current safety data sheets (SDS) for any chemical before handling.
This compound is classified as an intermediate-acting sedative-hypnotic barbiturate.[1] Due to its potential health hazards, including being harmful if swallowed or inhaled, and the risk of habit formation, stringent safety protocols are essential.[2][3]
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound in a research setting.[2][3][4]
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Powder) | Safety glasses with side-shields or chemical safety goggles.[2][3] | Chemical resistant gloves (e.g., nitrile).[3] | Laboratory coat or disposable gown.[3][5] | Effective dust mask or a respirator with a dust filter should be used, especially when ventilation is inadequate.[3][4] |
| Solution Preparation and Handling | Safety glasses with side-shields or chemical safety goggles.[2][3] | Chemical resistant gloves (e.g., nitrile).[3] | Laboratory coat.[4] | Not typically required if handled in a certified chemical fume hood. |
| Animal Dosing | Safety glasses with side-shields or safety goggles.[6] | Exam gloves (nitrile or latex).[6] | Laboratory coat or disposable gown.[6] | Not typically required with proper ventilation. |
| Spill Cleanup | Chemical safety goggles.[2] | Chemical resistant gloves.[3] | Chemical resistant apron or full suit.[3][4] | A self-contained breathing apparatus (SCBA) should be used to avoid inhalation of the product.[4] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical to ensure safety and minimize risk.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[2][3]
-
Keep containers tightly closed.[2]
-
Follow all institutional and regulatory requirements for storing controlled substances.
2. Handling and Preparation:
-
All handling of this compound powder should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.[4][7]
-
Use adequate ventilation to keep airborne concentrations low.[2]
-
Avoid generating dust.[2]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2][3]
-
Do not eat, drink, or smoke in areas where this compound is handled.[3]
3. Disposal Plan:
-
This compound and any contaminated materials (e.g., gloves, vials, absorbent pads) should be disposed of as hazardous chemical waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. This may involve incineration through a licensed contractor.[8]
-
Empty containers must be triple rinsed with a suitable solvent before being discarded. The rinsate should be collected as hazardous waste.[9]
Emergency Procedures
Rapid and correct response to emergencies can significantly mitigate harm.
Spills:
-
Evacuate the immediate area and alert others.
-
Wear appropriate PPE, including respiratory protection, before re-entering the area.
-
For small spills, dampen the solid material with water and carefully sweep or scoop it into a suitable, sealed container for disposal.[10] Use absorbent paper dampened with water to clean the area.[10]
-
For large spills, contain the spill to prevent it from entering drains or waterways and contact your institution's environmental health and safety office immediately.[5]
-
Thoroughly clean the spill area with soap and water.[10]
Fire:
-
This compound is not highly flammable, but may be combustible at high temperatures.[3][11]
-
Use a dry chemical, carbon dioxide, water spray, or foam extinguisher.[3][11]
-
Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[2][11]
Exposure:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing. Seek medical attention if irritation develops.[4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water and give them one or two glasses of water to dilute the chemical.[10] Seek immediate medical attention.[2][4]
Visualized Workflows
The following diagrams illustrate the standard operating procedures and emergency response logic for handling this compound.
Caption: Workflow for handling this compound.
References
- 1. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. bio.vu.nl [bio.vu.nl]
- 5. research.fiu.edu [research.fiu.edu]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 8. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Phenobarbital Sodium | C12H11N2NaO3 | CID 23674889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
